molecular formula C5H9ClF3NO2 B574247 Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride CAS No. 169605-23-6

Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride

Cat. No.: B574247
CAS No.: 169605-23-6
M. Wt: 207.577
InChI Key: CKVHKPQCIBOZON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride is a useful research compound. Its molecular formula is C5H9ClF3NO2 and its molecular weight is 207.577. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-amino-4,4,4-trifluorobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO2.ClH/c1-11-4(10)2-3(9)5(6,7)8;/h3H,2,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVHKPQCIBOZON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660288
Record name Methyl 3-amino-4,4,4-trifluorobutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169605-23-6
Record name Methyl 3-amino-4,4,4-trifluorobutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-amino-4,4,4-trifluorobutyrate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated building blocks highly sought after in the design of novel therapeutics and functional materials. Among these, β-amino esters containing a trifluoromethyl group represent a particularly valuable class of synthons. This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride (CAS No. 169605-23-6), a key building block for the synthesis of complex fluorine-containing molecules.

Chemical Identity and Molecular Structure

This compound is the hydrochloride salt of the methyl ester of 3-amino-4,4,4-trifluorobutanoic acid. The presence of a trifluoromethyl group adjacent to the amine functionality significantly influences the molecule's electronic properties and conformational preferences.

Molecular Formula: C₅H₉ClF₃NO₂

Molecular Weight: 207.58 g/mol [1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the known physical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 169605-23-6[1]
Molecular Formula C₅H₉ClF₃NO₂[1]
Molecular Weight 207.58 g/mol [1]
Appearance Solid[1]
Melting Point 96-101 °C[1]
Boiling Point Data not available
Solubility As an amino acid hydrochloride, it is expected to be soluble in water and polar organic solvents like methanol and ethanol, and insoluble in non-polar organic solvents.[2]
Storage Temperature 2-8°C[1]

Spectroscopic Data

¹H NMR Spectroscopy (Expected)

The proton NMR spectrum is anticipated to show distinct signals for the methoxy protons, the diastereotopic protons of the methylene group, and the methine proton adjacent to the trifluoromethyl and amino groups. The ammonium protons may appear as a broad singlet.

  • -OCH₃ (s, 3H): Expected around 3.7-3.9 ppm.

  • -CH₂- (m, 2H): Expected to appear as a multiplet, likely an AB quartet further coupled to the methine proton, in the range of 2.8-3.2 ppm.

  • -CH(CF₃)- (m, 1H): Expected to be a multiplet due to coupling with the adjacent methylene protons and the trifluoromethyl group, likely in the range of 4.0-4.5 ppm.

  • -N⁺H₃ (br s, 3H): A broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule.

  • -OCH₃: Expected around 52-55 ppm.

  • -CH₂-: Expected around 35-40 ppm.

  • -CH(CF₃)-: Expected as a quartet due to coupling with the three fluorine atoms, in the range of 55-65 ppm.

  • -C(O)O-: The carbonyl carbon is expected in the range of 168-172 ppm.

  • -CF₃: Expected as a quartet with a large C-F coupling constant, in the range of 120-130 ppm.

¹⁹F NMR Spectroscopy (Expected)

The fluorine NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal will likely be a doublet due to coupling with the adjacent methine proton. The chemical shift will be dependent on the reference standard used but is anticipated to be in the typical range for a CF₃ group attached to a saturated carbon.

Mass Spectrometry (Expected)

In a mass spectrum, the molecule is expected to fragment in a predictable manner. The molecular ion peak [M]⁺ (for the free base C₅H₈F₃NO₂) would be at m/z 171.12. Common fragmentation patterns for amino acid esters include the loss of the methoxycarbonyl group (-COOCH₃) or cleavage adjacent to the nitrogen atom. The presence of chlorine from the hydrochloride salt would be observable in the isotopic pattern of certain fragments if not lost early in the ionization process.

Synthesis and Reactivity

Synthesis

While a specific, detailed synthesis for this compound is not widely published, a general and plausible synthetic route can be inferred from the synthesis of related β-amino esters. A common approach involves the conjugate addition of an amine or an amine equivalent to a suitable α,β-unsaturated ester precursor, followed by salt formation.

Synthesis_Pathway Reactant1 Methyl 4,4,4-trifluorocrotonate Intermediate Methyl 3-amino-4,4,4-trifluorobutyrate (free base) Reactant1->Intermediate Conjugate Addition Reactant2 Amine Source (e.g., NH₃ or protected amine) Reactant2->Intermediate Product This compound Intermediate->Product Protonation Reagent1 HCl Reagent1->Product

Caption: Plausible synthetic pathway to this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups: the primary amine, the methyl ester, and the trifluoromethyl group.

  • Amine Group: The primary amine is nucleophilic and can undergo a variety of reactions, such as acylation, alkylation, and formation of amides, sulfonamides, and imines. As the hydrochloride salt, the amine is protonated and therefore less nucleophilic until neutralized.

  • Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to other esters via transesterification or to amides by reaction with amines.

  • Trifluoromethyl Group: The CF₃ group is a strong electron-withdrawing group, which decreases the basicity of the adjacent amine. This group is generally stable under many reaction conditions.

Applications in Research and Drug Development

The unique structural motif of a β-amino acid scaffold combined with a trifluoromethyl group makes this compound a valuable building block in pharmaceutical and agrochemical research.

  • Synthesis of Bioactive Molecules: The trifluoromethyl group can enhance the metabolic stability and binding affinity of drug candidates. This building block can be used to synthesize novel enzyme inhibitors, receptor modulators, and other biologically active compounds. The incorporation of fluorinated amino acids is a growing trend in modern drug design.

  • Peptidomimetics: The β-amino acid structure can be incorporated into peptide sequences to create peptidomimetics with altered conformational properties and resistance to enzymatic degradation.

  • Asymmetric Synthesis: The chiral center at the C3 position makes this compound a useful starting material for the synthesis of enantiomerically pure molecules.

Safety and Handling

Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling similar chemical compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1]

  • In case of contact: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If skin contact occurs, wash with soap and water. If inhaled, move to fresh air.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, fluorine-containing molecules. Its unique combination of a β-amino ester scaffold and a trifluoromethyl group offers significant potential for the development of novel pharmaceuticals and other advanced materials. While detailed experimental data for some of its physical and spectral properties are not yet widely available, this guide provides a comprehensive overview of its known characteristics and expected behavior, serving as a valuable resource for researchers in the field.

References

  • PubChem. (R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride. [Link]

  • Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (1951). Solubilities Studies of Basic Amino Acids. Journal of the Agricultural Chemical Society of Japan, 25(7-11), 381-383.
  • Mei, H., Han, J., Klika, K. D., Izawa, K., Sato, T., Meanwell, N. A., & Soloshonok, V. A. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
  • Google Patents. CN112225666B - Preparation method of (R) -3-amino-4- (2,4, 5-trifluorophenyl)
  • PubChem. Methyl 3-amino-4,4,4-trifluorocrotonate. [Link]

  • Pan, C., Miller, M. J., & analogous, P. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl) phenyl) indeno [1, 2-c] pyrazol-4 (1H)-one. Molbank, 2022(4), M1494.
  • Interstate Technology & Regulatory Council. 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. [Link]

  • Kukhar, V. P., & Soloshonok, V. A. (Eds.). (1995). Fluorine-containing Amino Acids: Synthesis and Properties. Wiley.
  • Chemistry LibreTexts. 1. Backgrounds of Amino Acids. [Link]

Sources

An In-depth Technical Guide to Methyl 3-amino-4,4,4-trifluorobutyrate Hydrochloride: A Key Fluorinated Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Synthons

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds has emerged as a paramount tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The unique physicochemical characteristics of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the repertoire of fluorinated building blocks, β-trifluoromethyl-β-amino esters represent a class of synthons that have garnered significant attention. This guide provides an in-depth technical overview of a pivotal member of this class: Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride. This compound serves as a crucial intermediate in the synthesis of a range of pharmaceutically active molecules, most notably as a key component in the construction of dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes.[1][2] This guide will delve into its molecular structure, a detailed, mechanistically-driven synthesis protocol, its spectroscopic signature, and its applications in the synthesis of enzyme inhibitors, providing researchers and drug development professionals with a comprehensive understanding of this valuable chemical entity.

Molecular Structure and Physicochemical Properties

This compound is the hydrochloride salt of a saturated ester bearing a trifluoromethyl group at the β-position relative to the carbonyl group. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the basicity of the neighboring amino group. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, rendering it amenable to a variety of reaction conditions.

PropertyValueSource
CAS Number 169605-23-6[3]
Molecular Formula C₅H₉ClF₃NO₂[3]
Molecular Weight 207.58 g/mol [3]
Appearance Solid[3]
Melting Point 96-101 °C[3]
Linear Formula H₂NCH(CF₃)CH₂CO₂CH₃ · HCl[3]

digraph "Methyl_3_amino_4_4_4_trifluorobutyrate_hydrochloride" {
graph [fontname="Arial", label="2D Structure of this compound", fontsize=12];
node [fontname="Arial", fontsize=10, shape=plaintext];
edge [fontname="Arial", fontsize=10];

C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; O1 [label="O"]; O2 [label="O"]; N1 [label="N"]; F1 [label="F"]; F2 [label="F"]; F3 [label="F"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"]; Cl [label="Cl⁻"]; H_ion [label="H⁺"];

C1 -- C2; C2 -- C3; C3 -- N1; C3 -- C4; C4 -- F1; C4 -- F2; C4 -- F3; C1 -- O1 [style=double]; C1 -- O2; O2 -- H8; N1 -- H1; N1 -- H2; N1 -- H3; C2 -- H4; C2 -- H5; C3 -- H6; H8 [label="CH₃"]; N1 [label="NH₃⁺"];

{rank=same; C1; O1;} {rank=same; C2; H4; H5;} {rank=same; C3; H6; N1;} {rank=same; C4; F1; F2; F3;} {rank=same; O2; H8;} {rank=same; N1; H1; H2; H3;} {rank=same; H_ion; Cl;} }

Caption: 2D molecular structure of this compound.

Synthesis and Mechanistic Considerations

A robust and scalable synthesis of this compound is paramount for its utility as a pharmaceutical intermediate. A highly plausible and efficient route involves the catalytic hydrogenation of its unsaturated precursor, Methyl 3-amino-4,4,4-trifluorocrotonate. This two-step approach, beginning from the commercially available crotonate, offers a direct pathway to the desired saturated amino ester.

Step 1: Synthesis of Methyl 3-amino-4,4,4-trifluorocrotonate

The synthesis of the crotonate precursor can be achieved via the condensation of methyl trifluoroacetoacetate with an ammonia source. This reaction is a well-established method for the formation of β-enamino esters.

Synthesis_Workflow Synthetic Pathway to Methyl 3-amino-4,4,4-trifluorobutyrate HCl cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Salt Formation Methyl trifluoroacetoacetate Methyl trifluoroacetoacetate Methyl 3-amino-4,4,4-trifluorocrotonate Methyl 3-amino-4,4,4-trifluorocrotonate Methyl trifluoroacetoacetate->Methyl 3-amino-4,4,4-trifluorocrotonate NH₃, Toluene, Reflux Methyl 3-amino-4,4,4-trifluorobutyrate Methyl 3-amino-4,4,4-trifluorobutyrate Methyl 3-amino-4,4,4-trifluorocrotonate->Methyl 3-amino-4,4,4-trifluorobutyrate H₂, Pd/C, Methanol Methyl 3-amino-4,4,4-trifluorobutyrate HCl Methyl 3-amino-4,4,4-trifluorobutyrate HCl Methyl 3-amino-4,4,4-trifluorobutyrate->Methyl 3-amino-4,4,4-trifluorobutyrate HCl HCl in Ether

Caption: Proposed synthetic workflow.

Experimental Protocol:

Step 1: Synthesis of Methyl 3-amino-4,4,4-trifluorocrotonate

  • To a solution of methyl trifluoroacetoacetate (1 equivalent) in toluene, add a source of ammonia such as ammonium acetate (1.5 equivalents).

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield crude Methyl 3-amino-4,4,4-trifluorocrotonate, which can be purified by distillation or crystallization.

Causality Behind Experimental Choices: The use of toluene and a Dean-Stark trap is crucial for driving the condensation reaction to completion by removing the water byproduct, thereby shifting the equilibrium towards the enamine product. Ammonium acetate serves as a convenient in situ source of ammonia.

Step 2: Synthesis of this compound

  • Dissolve Methyl 3-amino-4,4,4-trifluorocrotonate (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (typically 1-5 atm) in a hydrogenation apparatus.

  • Stir the reaction vigorously at room temperature until the uptake of hydrogen ceases.

  • Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude Methyl 3-amino-4,4,4-trifluorobutyrate.

  • Dissolve the crude product in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrogen chloride in diethyl ether or isopropanol with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

Causality Behind Experimental Choices: Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of carbon-carbon double bonds due to its high activity and selectivity. The use of a hydrogen atmosphere provides the necessary reagent for the reduction. The final step of adding ethereal HCl is a standard and efficient method for the precipitation and purification of the amine hydrochloride salt.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The following tables summarize the expected key spectroscopic data, inferred from the known data of its unsaturated precursor, Methyl 3-amino-4,4,4-trifluorocrotonate, and the principles of spectroscopic interpretation.

¹H NMR Spectroscopy (Expected Data)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Shift
~ 3.80s3H-OCH₃Protons of the methyl ester group.
~ 4.20m1H-CH(CF₃)-Methine proton adjacent to the trifluoromethyl and amino groups, deshielded by both.
~ 3.00m2H-CH₂-Methylene protons adjacent to the carbonyl group.
~ 8.5-9.5br s3H-NH₃⁺Protons of the ammonium group, typically broad and downfield.

¹³C NMR Spectroscopy (Expected Data)

Chemical Shift (δ, ppm)AssignmentRationale for Shift
~ 170C=OCarbonyl carbon of the ester.
~ 125 (q, ¹JCF ≈ 280 Hz)-CF₃Trifluoromethyl carbon, split into a quartet by the three fluorine atoms.
~ 55 (q, ²JCCF ≈ 35 Hz)-CH(CF₃)-Methine carbon, split into a quartet by the three fluorine atoms.
~ 52-OCH₃Methyl carbon of the ester.
~ 38-CH₂-Methylene carbon.

Infrared (IR) Spectroscopy (Expected Data)

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~ 3000-2800N-HStretching (in -NH₃⁺)
~ 2950C-HStretching (in -CH₃ and -CH₂-)
~ 1740C=OStretching (ester)
~ 1600N-HBending (in -NH₃⁺)
~ 1300-1100C-FStretching (in -CF₃)

Mass Spectrometry (Expected Data)

m/zFragment
172[M-Cl]⁺
140[M-Cl-OCH₃]⁺
114[M-Cl-CO₂CH₃]⁺
69[CF₃]⁺

Applications in Drug Discovery and Development

The primary and most well-documented application of this compound is as a pivotal building block in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors.[4] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism of action makes DPP-4 inhibitors an important class of oral antihyperglycemic agents for the treatment of type 2 diabetes mellitus.[1]

DPP4_Pathway Role of DPP-4 in Glucose Homeostasis Food Intake Food Intake Incretin Release (GLP-1, GIP) Incretin Release (GLP-1, GIP) Food Intake->Incretin Release (GLP-1, GIP) Pancreas Pancreas Incretin Release (GLP-1, GIP)->Pancreas DPP-4 DPP-4 Incretin Release (GLP-1, GIP)->DPP-4 Inactivation ↑ Insulin Secretion ↑ Insulin Secretion Pancreas->↑ Insulin Secretion ↓ Glucagon Secretion ↓ Glucagon Secretion Pancreas->↓ Glucagon Secretion ↓ Blood Glucose ↓ Blood Glucose ↑ Insulin Secretion->↓ Blood Glucose ↓ Hepatic Glucose Production ↓ Hepatic Glucose Production ↓ Glucagon Secretion->↓ Hepatic Glucose Production ↓ Hepatic Glucose Production->↓ Blood Glucose DPP-4_Inhibitor DPP-4 Inhibitor (e.g., Sitagliptin) DPP-4_Inhibitor->DPP-4 Inhibition

Caption: Simplified diagram of the role of DPP-4 in glucose homeostasis and the mechanism of action of DPP-4 inhibitors.

The trifluoromethyl group in molecules derived from this compound often imparts favorable properties to the final drug candidate. These can include:

  • Enhanced Metabolic Stability: The strong C-F bonds are resistant to metabolic cleavage, which can increase the half-life of the drug.

  • Increased Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.

  • Improved Binding Affinity: The trifluoromethyl group can participate in favorable interactions with the active site of the target enzyme, leading to increased potency.

Safe Handling and Storage

This compound should be handled in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. As an amine hydrochloride, it is a stable, crystalline solid. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a valuable and versatile fluorinated building block with significant applications in medicinal chemistry. Its strategic use, particularly in the synthesis of DPP-4 inhibitors, highlights the importance of incorporating fluorine to optimize the properties of drug candidates. This guide has provided a comprehensive overview of its molecular structure, a plausible and mechanistically sound synthetic route, its expected spectroscopic characteristics, and its primary role in drug discovery. As the demand for more effective and safer therapeutics continues to grow, the utility of specialized synthons like this compound is poised to expand, making a thorough understanding of its chemistry essential for researchers in the pharmaceutical sciences.

References

  • PubChem. (n.d.). Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate. Retrieved from [Link]

  • ACS Publications. (2008). Synthesis of α-Trifluoromethyl-β-lactams and Esters of β-Amino Acids via 1,3-Dipolar Cycloaddition of Nitrones to Fluoroalkenes. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. PMC. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-4,4,4-trifluorocrotonate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. PMC. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Retrieved from [Link]

  • ResearchGate. (2019). Organophotoredox-Driven Three-Component Synthesis of β-Trifluoromethyl β-Amino Ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Discovery and development of dipeptidyl peptidase-4 inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Photoredox catalyzed synthesis of β-trifluoromethyl β-aminoketones from N-trifluoroethyl hydroxylamine reagent and silyl enol ethers. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

  • ResearchGate. (2013). 1-((3S,4S)-4-Amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5, 5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. PMC. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride. Retrieved from [Link]

Sources

A Technical Guide to the Predicted Spectroscopic Data of Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating Data Scarcity in Chemical Research

In the landscape of drug discovery and chemical synthesis, researchers often encounter novel or niche compounds for which comprehensive, publicly available analytical data is scarce. Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride (CAS: 169605-23-6) is one such molecule. While its synthesis and commercial availability are established, a consolidated public repository of its spectroscopic data remains elusive.

This guide is designed for researchers, scientists, and drug development professionals who require a detailed understanding of this compound's structural characteristics. In the absence of published experimental spectra, this document provides a robust, in-depth prediction of the expected spectroscopic data based on foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Each prediction is rationalized through established structure-spectra correlations and supported by data from analogous compounds, ensuring a high degree of scientific integrity and practical utility.

Molecular Structure and Key Features

This compound is a chiral beta-amino acid derivative. Its structure is characterized by several key features that dictate its spectroscopic behavior:

  • Trifluoromethyl (-CF₃) Group: This potent electron-withdrawing group exerts a strong influence on the chemical environment of nearby nuclei, leading to characteristic downfield shifts in NMR and strong absorption bands in IR spectroscopy.

  • Primary Amine Hydrochloride (-NH₃⁺Cl⁻): The protonated amine group introduces exchangeable protons and influences the chemical shifts of adjacent protons. Its charged nature also affects solubility and IR absorption characteristics.

  • Methyl Ester (-COOCH₃): This functional group provides distinct signals in both NMR and IR spectra.

  • Chiral Center: The carbon atom at the 3-position (C3) is a stereocenter, bonded to the amino group, the trifluoromethyl group, a hydrogen, and the CH₂ group.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show four distinct signals. The hydrochloride form suggests using a polar, aprotic solvent like DMSO-d₆, which can solubilize the salt and minimize rapid exchange of the amine protons with residual water.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.7 - 9.1 Broad singlet 3H -NH₃ The protons of the ammonium salt are expected to be significantly deshielded and appear as a broad signal due to quadrupolar coupling with nitrogen and exchange. In a dry solvent, this signal will be observable and will integrate to 3 protons.
~4.5 - 4.8 Multiplet (dq) 1H -CH(NH₃ ⁺)- This methine proton is deshielded by both the adjacent -NH₃⁺ and -CF₃ groups. It is expected to be split into a doublet by the adjacent CH₂ protons and a quartet by the three fluorine atoms (³JHF ≈ 7-9 Hz).
3.67 Singlet 3H -OCH₃ The methyl ester protons will appear as a sharp singlet in a typical region for this functional group.

| ~3.0 - 3.2 | Multiplet (ddd) | 2H | -CH₂ -COO- | These diastereotopic methylene protons are adjacent to the chiral center and the ester group. They will exhibit complex splitting, appearing as two distinct signals, each a doublet of doublets, due to geminal coupling and coupling to the C3 proton. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be heavily influenced by the fluorine atoms, which cause both large one-bond (¹JCF) and smaller two-bond (²JCF) couplings. A proton-decoupled spectrum is standard.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity (¹³C-¹⁹F Coupling) Assignment Rationale
~169 Singlet C =O (C1) The ester carbonyl carbon appears in its characteristic downfield region. Any coupling to the CF₃ group (⁴JCF) would be negligible.
~124 Quartet (¹JCF ≈ 280-290 Hz) -C F₃ (C4) The trifluoromethyl carbon will be a strong quartet due to the direct, large one-bond coupling to the three fluorine atoms. This is a hallmark of the CF₃ group.
~55 - 58 Quartet (²JCF ≈ 30-35 Hz) -C H(NH₃⁺)- (C3) The chiral carbon is directly attached to the CF₃ group, resulting in a significant two-bond C-F coupling, splitting the signal into a quartet.
~52 Singlet -OC H₃ The methyl ester carbon appears as a singlet in its typical region.

| ~35 | Quartet (³JCF ≈ 2-4 Hz) | -C H₂-COO- (C2) | This methylene carbon is three bonds away from the fluorine atoms and will likely show a small quartet coupling. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for fluorinated compounds. The three fluorine atoms of the CF₃ group are chemically equivalent and will give rise to a single signal.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆, CFCl₃ as reference)

Chemical Shift (δ, ppm) Multiplicity Assignment Rationale

| ~ -70 to -75 | Doublet | -CF₃ | The trifluoromethyl group in an aliphatic chain typically appears in this region. The signal will be split into a doublet by the vicinal proton on C3 (³JFH ≈ 7-9 Hz). |

Caption: Predicted key ¹H-¹H and ¹H-¹⁹F spin-spin couplings.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be rich in information.

Table 4: Predicted FT-IR Absorption Bands (Solid State, KBr or ATR)

Wavenumber (cm⁻¹) Intensity Assignment Rationale
3100 - 2800 Strong, Broad N-H stretch (-NH₃⁺) The stretching vibrations of the ammonium cation appear as a very broad and strong series of bands in this region, often superimposed on the C-H stretching bands. This is a characteristic feature of amine salts.[1][2]
~2960, ~2850 Medium C-H stretch (aliphatic) Asymmetric and symmetric stretching of the CH₂ and CH₃ groups.
~1745 Strong, Sharp C=O stretch (ester) The carbonyl stretch of a saturated methyl ester is expected to be a strong, sharp band in this region.
~1610, ~1500 Medium N-H bend (-NH₃⁺) Asymmetric and symmetric bending (scissoring) vibrations of the ammonium group appear in this region.[3]
1300 - 1100 Very Strong C-F stretch The C-F stretching modes of the CF₃ group give rise to some of the strongest absorptions in the spectrum. Multiple strong, broad bands are expected in this region.

| ~1250 | Medium | C-O stretch (ester) | The asymmetric C-O-C stretch of the ester group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be the method of choice due to the compound's salt-like nature.

  • Molecular Ion: The molecular weight of the free base is 171.12 g/mol . In positive-ion ESI-MS, the most abundant ion observed would be the protonated molecule [M+H]⁺ at m/z 172.1 . The full hydrochloride salt has a molecular weight of 207.58.

  • Predicted Fragmentation Pattern: The fragmentation of the [M+H]⁺ ion is likely to proceed through several key pathways.

Table 5: Predicted ESI-MS/MS Fragmentation

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Rationale
172.1 112.1 CH₃OH (32) Loss of methanol from the methyl ester group is a common fragmentation pathway for protonated methyl esters.
172.1 155.1 NH₃ (17) Loss of ammonia from the protonated amine.
172.1 103.1 CF₃ (69) Alpha-cleavage next to the amine, with loss of the trifluoromethyl radical. This is a characteristic fragmentation for amines.[4][5]

| 172.1 | 74.1 | H₂NCH(CF₃) (99) | Cleavage of the C2-C3 bond, retaining the ester portion of the molecule. |

MS_Fragmentation cluster_frags Primary Fragments parent [M+H]⁺ m/z = 172.1 frag1 m/z = 112.1 parent->frag1 - CH₃OH frag2 m/z = 103.1 parent->frag2 - •CF₃ (α-cleavage) frag3 m/z = 155.1 parent->frag3 - NH₃

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Recommended Experimental Protocols

To obtain high-quality data for this compound, the following self-validating protocols are recommended:

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve ~10-15 mg of the compound in 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for dissolving the hydrochloride salt and for observing the -NH₃⁺ protons.[6][7]

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Ensure the spectral width covers the range from -1 to 14 ppm.

    • Use a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration, especially for the broad NH₃⁺ signal.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).

    • A large number of scans (e.g., >1024) will likely be required due to the lower natural abundance of ¹³C and the signal splitting by fluorine.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-coupled ¹⁹F spectrum to observe the ³JHF coupling.

    • Use a spectral width appropriate for aliphatic trifluoromethyl groups (e.g., -50 to -90 ppm).

  • 2D NMR: For unambiguous assignment, acquire a ¹H-¹³C HSQC experiment to correlate directly bonded protons and carbons.

FT-IR Spectroscopy Protocol
  • Sample Preparation: Use the solid sample directly. If using a KBr pellet, grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of sample placed directly on the crystal.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Record the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

    • Co-add at least 32 scans to achieve a good signal-to-noise ratio.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).

  • Ionization: Use an electrospray ionization (ESI) source in positive ion mode.

  • MS¹ Scan: Acquire a full scan spectrum (e.g., m/z 50-300) to identify the protonated molecular ion [M+H]⁺.

  • MS² (Tandem MS) Scan: Select the [M+H]⁺ ion (m/z 172.1) as the precursor and acquire a product ion scan to observe the fragmentation pattern. Use collision-induced dissociation (CID) with varying collision energies to optimize the fragmentation.

References

  • Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.
  • F-19 NMR Spectroscopy. (2022, July 15). YouTube. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 19Flourine NMR. Retrieved from [https://www.chem.wisc.edu/areas/nmr/guide- fluorine-nmr]([Link] fluorine-nmr)

  • Wiberg, K. B., & Hammer, J. D. (2006). F-19 NMR chemical shifts. 1. Aliphatic fluorides. The Journal of Organic Chemistry, 71(17), 6434–6440.
  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational 19F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306–317.
  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Alfa Chemistry. (n.d.). 19F Coupling Constants Table.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782–1795.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S7. 13C NMR spectrum of 1H amine (as the HCl ammonium salt).
  • JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • Perinu, C., et al. (2013). 13CNMR experiments and methods used to investigate amine-CO2-H2O systems. Energy Procedia, 37, 7310–7317.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Naresh Chary, K., et al. (2012). Characterization of amino acid-derived betaines by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 47(8), 1013–1020.
  • Abraham, R. J., et al. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(11), 711–721.
  • Bakke, J. M. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
  • Organic Process Research & Development. (2026, January 23). Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Chamot-Rooke, J., et al. (2011). Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 22(8), 1346–1356.
  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Ai, X., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(4).

Sources

The Strategic Incorporation of Fluorine in Amino Acid Derivatives: A Technical Guide for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern biochemistry and pharmaceutical development, the strategic introduction of fluorine into amino acid derivatives has emerged as a transformative approach. This guide provides an in-depth exploration of the synthesis, unique properties, and diverse applications of fluorinated amino acids, offering field-proven insights for researchers, scientists, and professionals in drug development. By delving into the causality behind experimental choices and providing self-validating protocols, this document aims to be an authoritative resource grounded in scientific integrity.

The Fluorine Advantage: Unique Properties and Their Impact

Fluorine's distinctive stereoelectronic properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, impart profound changes to the physicochemical characteristics of amino acids.[1] These alterations can be strategically harnessed to enhance molecular stability, modulate bioactivity, and introduce novel functionalities.

The introduction of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated amino acids invaluable tools in the development of more effective and targeted therapeutic agents.[2] For instance, replacing hydrogen with fluorine can increase a molecule's resistance to enzymatic degradation, thereby extending its half-life in the body and improving its therapeutic index.[2]

Synthesis of Fluorinated Amino Acid Derivatives: A Methodological Overview

The synthesis of fluorinated amino acids is a complex field without a universal method for introducing fluorine substituents.[3] The choice of synthetic route depends on the number and position of fluorine atoms and any additional functionalities.[3] Synthetic strategies can be broadly categorized into two main approaches: the use of fluorinated building blocks and direct fluorination or fluoroalkylation of amino acid precursors.[4]

Key Synthetic Strategies
  • From Fluorinated Building Blocks: This approach utilizes commercially available or readily synthesized fluorinated synthons that are then elaborated into the desired amino acid. This includes transformations of fluorinated imines and nickel-catalyzed dicarbunctionalization of alkenes.[4]

  • Direct Fluorination/Fluoroalkylation: This strategy involves the selective introduction of fluorine or fluoroalkyl groups onto amino acids, peptides, or even proteins. This "late-stage" modification is particularly valuable for its synthetic convenience.[4]

Representative Synthetic Protocol: Asymmetric Synthesis of Hexafluoroleucine

A notable example of synthesizing a fluorinated amino acid is the gram-scale asymmetric synthesis of hexafluoroleucine. This method often employs a chiral Ni(II) complex, allowing for the production of enantiopure fluorinated amino acids.[5]

Experimental Protocol: Gram-Scale Asymmetric Synthesis of (S)-5,5,5,5',5',5'-Hexafluoroleucine (Hfl)

This protocol is a generalized representation based on established methods.

  • Preparation of the Chiral Ni(II) Complex: Start with the synthesis of the chiral Ni(II) complex of the Schiff base derived from (S)-2-amino-N-benzyl-N-(diphenylmethyl)propanamide and glycine.

  • Alkylation: The chiral Ni(II) complex is then alkylated with a suitable hexafluoroisobutyl electrophile. This reaction is the key step for introducing the fluorinated side chain.

  • Hydrolysis and Protection: The resulting fluoroalkylated Ni(II) complex is hydrolyzed to release the free amino acid. This is followed by protection of the amino group with either Fmoc or Boc anhydride to yield the corresponding N-protected (S)-hexafluoroleucine, suitable for solid-phase peptide synthesis.[6]

  • Purification: The final product is purified by column chromatography to yield the enantiomerically pure N-protected hexafluoroleucine.

Synthesis_Hexafluoroleucine Start Chiral Ni(II) Complex Alkylation Alkylation Start->Alkylation Reagent1 Hexafluoroisobutyl Electrophile Reagent1->Alkylation Intermediate Fluoroalkylated Ni(II) Complex Alkylation->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Free_Hfl Free (S)-Hexafluoroleucine Hydrolysis->Free_Hfl Protection N-Protection (Fmoc/Boc) Free_Hfl->Protection Final_Product N-Protected (S)-Hexafluoroleucine Protection->Final_Product Purification Purification Final_Product->Purification Pure_Product Enantiopure N-Protected Hfl Purification->Pure_Product

Physicochemical Properties of Fluorinated Amino Acids

The incorporation of fluorine atoms into amino acid side chains modulates their polarity, acidity, and hydrophobicity, which in turn influences protein folding, enzyme activity, and intermolecular interactions.[3]

Hydrophobicity

Fluorination generally increases the hydrophobicity of an amino acid side chain. However, the relationship is not always straightforward and depends on the degree and position of fluorination.[1][7] Molecular dynamics simulations have shown that while fully fluorinated methyl groups (–CF3) are more hydrophobic than their non-fluorinated counterparts, partially fluorinated groups (–CH2F, –CHF2) can exhibit a range of hydrophobicities.[7]

Table 1: Comparative Hydrophobicity of Selected Amino Acids and their Fluorinated Analogs

Amino AcidFluorinated AnalogChange in Hydration Free Energy (ΔΔGHyd, kcal/mol)Reference
Valine(2S,3S)-4,4,4-TrifluorovalineMore Hydrophobic[8]
Valine(2S,3R)-4,4,4-TrifluorovalineMore Hydrophobic[8]
Isoleucine(2S,3S)-5,5,5-TrifluoroisoleucineMarginally More Hydrophobic[8]
2-Aminobutyric acid4,4-Difluoroaminobutyric acidLess Hydrophobic[8]
Acidity (pKa)

Applications in Peptide and Protein Science

Fluorinated amino acids are powerful tools for protein design and engineering, enabling the creation of proteins with enhanced stability and novel functions.[7]

Enhancing Protein Stability

The incorporation of fluorinated amino acids, particularly those with highly fluorinated side chains like hexafluoroleucine, can significantly increase the thermal and chemical stability of proteins.[1] This stabilization is attributed to the increased hydrophobicity of the fluorinated residues, which drives more compact protein folding.[1]

Modulating Peptide Conformation and Bioactivity

The introduction of fluorinated amino acids can influence the conformational preferences of peptides, which can in turn affect their biological activity.[10] For example, the strategic placement of fluorinated proline analogs can modulate the cis-trans isomerization of the peptide bond, a key factor in protein structure and function.[10]

Utility in Drug Discovery and Development

Fluorinated amino acids are increasingly utilized in the design of therapeutic peptides and small molecule drugs to improve their pharmacological profiles.[11]

Improving Metabolic Stability

A significant challenge in peptide-based drug development is their susceptibility to proteolytic degradation. The incorporation of fluorinated amino acids can enhance resistance to proteases, thereby increasing the in vivo half-life of peptide drugs.[12] However, the effect on proteolytic stability is complex and depends on the specific enzyme, the position of the fluorinated residue relative to the cleavage site, and the degree of fluorination.[2][12]

Case Study: Fluorine in Marketed Drugs

Approximately 20% of all pharmaceuticals contain fluorine, highlighting the significant impact of this element in drug design.[2] The inclusion of fluorinated motifs can lead to improved potency, selectivity, and pharmacokinetic properties. While specific data on marketed drugs containing fluorinated amino acids is often proprietary, the general principle is that fluorination can enhance binding to the target protein and reduce off-target effects.

Analytical Techniques for Characterization

The unique properties of fluorine also lend themselves to specialized analytical techniques for the characterization of fluorinated amino acids and the peptides and proteins that contain them.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful tool for studying the structure, dynamics, and interactions of fluorinated biomolecules.[12] The high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion provide a clear window into the local environment of the fluorine label.[3] This technique is particularly useful for detecting conformational changes in proteins upon ligand binding or changes in environmental conditions.[3]

Experimental Protocol: ¹⁹F NMR Analysis of a Fluorinated Protein

  • Sample Preparation: Prepare a solution of the purified fluorinated protein in a suitable buffer, typically at a concentration of 0.1-1.0 mM. The buffer should be chosen to maintain the stability and solubility of the protein. A D₂O-based buffer is often used for locking the magnetic field.[12]

  • Instrument Setup: The ¹⁹F NMR experiment is performed on a high-field NMR spectrometer equipped with a fluorine-capable probe.

  • Data Acquisition: A simple one-dimensional ¹⁹F NMR spectrum is typically acquired. The spectral width should be set to encompass the expected chemical shift range of the fluorinated residues. Key parameters to optimize include the number of scans for adequate signal-to-noise and the relaxation delay.[13]

  • Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The chemical shifts of the ¹⁹F signals are then analyzed to provide information about the local environment and conformation of the fluorinated residues.

F19_NMR_Workflow Sample_Prep Sample Preparation (Fluorinated Protein in Buffer) NMR_Spectrometer NMR Spectrometer with ¹⁹F Probe Sample_Prep->NMR_Spectrometer Data_Acquisition 1D ¹⁹F NMR Data Acquisition NMR_Spectrometer->Data_Acquisition FID Free Induction Decay (FID) Data_Acquisition->FID Processing Fourier Transform & Processing FID->Processing Spectrum ¹⁹F NMR Spectrum Processing->Spectrum Analysis Chemical Shift Analysis (Structure, Dynamics, Interactions) Spectrum->Analysis Results Structural & Functional Insights Analysis->Results

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for verifying the successful incorporation of fluorinated amino acids into peptides and proteins and for sequencing these modified biomolecules.[14] High-resolution mass spectrometry can accurately determine the mass of the fluorinated peptide, confirming the presence of the fluorine-containing residue.[14]

Experimental Protocol: LC-MS/MS Analysis of a Peptide Containing a Fluorinated Amino Acid

  • Sample Preparation: The protein of interest is typically digested into smaller peptides using a protease such as trypsin. The resulting peptide mixture is then desalted using a C18 ZipTip or similar solid-phase extraction method.[15]

  • Liquid Chromatography (LC) Separation: The desalted peptide mixture is separated by reverse-phase high-performance liquid chromatography (HPLC). A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the peptides from the column based on their hydrophobicity.[16]

  • Mass Spectrometry (MS) and Tandem MS (MS/MS): The eluting peptides are introduced into the mass spectrometer via electrospray ionization (ESI).[17] The mass-to-charge ratio (m/z) of the intact peptides is measured in the first stage of the mass spectrometer (MS1). Selected peptide ions are then fragmented in a collision cell, and the m/z of the resulting fragment ions is measured in the second stage (MS2).[18]

  • Data Analysis: The MS/MS spectra are searched against a protein sequence database to identify the peptide sequence. The mass shift corresponding to the fluorinated amino acid confirms its incorporation and location within the peptide.[18]

LC_MS_Workflow Protein_Digestion Protein Digestion (e.g., Trypsin) Peptide_Mixture Peptide Mixture Protein_Digestion->Peptide_Mixture Desalting Desalting (e.g., C18 ZipTip) Peptide_Mixture->Desalting Clean_Peptides Clean Peptide Mixture Desalting->Clean_Peptides HPLC Reverse-Phase HPLC Separation Clean_Peptides->HPLC ESI_MS Electrospray Ionization Mass Spectrometry (ESI-MS) HPLC->ESI_MS MS1 MS1: Peptide Ion m/z Measurement ESI_MS->MS1 Fragmentation Fragmentation (Collision Cell) MS1->Fragmentation MS2 MS2: Fragment Ion m/z Measurement Fragmentation->MS2 Data_Analysis Database Searching & Sequence Identification MS2->Data_Analysis Results Confirmation of Fluorinated Amino Acid Incorporation & Sequence Data_Analysis->Results

Conclusion

The incorporation of fluorinated amino acid derivatives represents a powerful and versatile strategy in chemical biology and drug discovery. The unique properties imparted by fluorine offer a means to rationally design peptides and proteins with enhanced stability, modulated activity, and improved pharmacokinetic profiles. As synthetic methodologies become more refined and our understanding of the nuanced effects of fluorination deepens, the applications of these valuable building blocks will undoubtedly continue to expand, paving the way for the development of novel therapeutics and advanced biomaterials.

References

  • Jäckel, C., & Koksch, B. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids, 46(10), 2351–2363. [Link]

  • Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(3), 429-444. [Link]

  • Taylor, J. G., et al. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 16(12), 1449-1463. [Link]

  • Gee, C. L., et al. (2016). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols, 11(8), 1469–1483. [Link]

  • Zhong, Q., et al. (1994). The Conformational Analysis of Peptides Using Fourier Transform IR Spectroscopy. Peptide Research, 7(2), 99-105. [Link]

  • Robalo, J. R., & Vila Verde, A. (2019). Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. Physical Chemistry Chemical Physics, 21(4), 1709-1721. [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules, 25(10), 2348. [Link]

  • Luck, L. A. (2014). Analysis of fluorinated proteins by mass spectrometry. Advances in Experimental Medicine and Biology, 806, 319–329. [Link]

  • Brittain, W. D. G., et al. (2022). Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. Methods in Molecular Biology, 2499, 185-203. [Link]

  • Mondal, S., & Boral, S. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure, 1276, 134769. [Link]

  • Hunt, I. (n.d.). Chapter 27: Amino Acids, Peptides and Proteins, Table of pKa and pI values. University of Calgary. [Link]

  • Delamare, A., et al. (2022). Practical and Straightforward Stereoselective Synthesis of (S)- 5,5,5,5',5',5'-Hexafluoroleucine. ResearchGate. [Link]

  • Brust, A., et al. (2014). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 19(6), 7558-7595. [Link]

  • Hong, M., & Su, Y. (2022). Solid-State NMR 19F−1H−15N Correlation Experiments for Resonance Assignment and Distance Measurements of Multifluorin. The Journal of Physical Chemistry B, 126(40), 7915-7924. [Link]

  • Isidro-Llobet, A., et al. (2019). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Methods in Molecular Biology, 2103, 3-23. [Link]

  • Bonilla, S., & Van Wijk, K. J. (2016). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Current Protocols in Plant Biology, 1(1), 115-143. [Link]

  • Sethi, A., et al. (2014). Differential scanning fluorimetry based assessments of the thermal and kinetic stability of peptide-MHC complexes. PLoS One, 9(3), e90224. [Link]

  • Gao, J., et al. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of chromatographic science, 50(9), 819–827. [Link]

  • Hohmann, T., et al. (2022). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv. [Link]

  • Naulet, G., et al. (2022). One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins. Comptes Rendus. Chimie, 25, 1-11. [Link]

  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198-207. [Link]

  • Warnke, S., et al. (2017). An Intrinsic Hydrophobicity Scale for Amino Acids and Its Application to Fluorinated Compounds. Angewandte Chemie International Edition, 56(42), 12970-12974. [Link]

  • Pham, L., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(2), 1083–1093. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Tress, F., et al. (2021). 19 F NMR-tags for peptidyl prolyl conformation analysis. Chemical Communications, 57(75), 9511-9514. [Link]

  • Chen, Z., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. Bioconjugate Chemistry, 34(8), 1461–1469. [Link]

  • Wang, J., et al. (2013). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 113(10), 7896-7934. [Link]

  • Fletcher, M. D., et al. (2000). Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-13. [Link]

  • Bédard, F., & Biron, E. (2018). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 13(4), 751-782. [Link]

  • Warnke, S., et al. (2017). An Intrinsic Hydrophobicity Scale for Amino Acids and Its Application to Fluorinated Compounds. Angewandte Chemie International Edition, 56(42), 12970-12974. [Link]

  • Hurd, T. R., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(42), 6035–6047. [Link]

  • Nováková, L., et al. (2005). Trace determination of peptides in water samples using packed capillary liquid chromatography with UV and MS detection and characterization of peptide oxidation products by MS. Journal of separation science, 28(9-10), 966–976. [Link]

  • Utsunomiya-Tate, N., et al. (2016). Application of NMR Screening Methods with 19 F Detection to Fluorinated Compounds Bound to Proteins. Molecules, 21(9), 1215. [Link]

  • LibreTexts. (2021). 2.2.2: B2. Sequence Determination Using Mass Spectrometry. [Link]

  • Mykhailiuk, P. K. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(3), 1039. [Link]

  • Tang, P., & Ritter, T. (2011). Innate C-H trifluoromethylation of heterocycles. Tetrahedron, 67(24), 4449-4454. [Link]

  • Lecina, J., et al. (2021). Hetero-Diels–Alder and CuAAC Click Reactions for Fluorine-18 Labeling of Peptides: Automation and Comparative Study of the Two Methods. Molecules, 26(14), 4153. [Link]

  • Mykhailiuk, P. K., et al. (2017). pK a Values determined for the amino acids 1-4 and their N-acetyl derivatives. The Journal of Organic Chemistry, 82(13), 6758-6765. [Link]

  • Amblard, M., et al. (2005). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 30(1), 41–66. [Link]

  • Jadhav, P., et al. (2023). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences, 15(1), 1-8. [Link]

  • Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. [Link]

  • Eurofins. (n.d.). Protein Sequencing Using High Resolution LC-MS/MS. [Link]

  • Robalo, J. R., & Vila Verde, A. (2019). Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. Physical chemistry chemical physics : PCCP, 21(4), 1709–1721. [Link]

  • Reddit. (2018). MCAT Biochem: pKA values to know for amino acids?[Link]

Sources

An In-depth Technical Guide to the Properties, Synthesis, and Potential Applications of C5H9ClF3NO2

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical entity corresponding to the molecular formula C5H9ClF3NO2. As no single, well-documented compound with this formula is readily available in the current literature, this paper proposes a plausible candidate structure, 2-Chloro-3-(trifluoromethyl)-3-nitropentane , and builds a detailed scientific profile around it. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its predicted physicochemical properties, a hypothetical synthetic pathway, analytical characterization methods, and an exploration of its potential pharmacological and toxicological profile. The inclusion of the trifluoromethyl group, a halogen, and a nitro moiety suggests a compound of significant interest for medicinal chemistry.

Introduction and Compound Profile

The molecular formula C5H9ClF3NO2 represents a halogenated, fluorinated nitroalkane. For the purpose of this guide, we will focus on the structure 2-Chloro-3-(trifluoromethyl)-3-nitropentane .

The constituent functional groups of this molecule are known to impart significant and often desirable characteristics in pharmacologically active compounds. The trifluoromethyl (CF3) group is particularly noteworthy; its high electronegativity and lipophilicity can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1][2] The presence of a chlorine atom further contributes to the lipophilicity and can influence the electronic properties of the molecule, potentially enhancing its biological activity.[3][4] The nitro group (NO2) is a strong electron-withdrawing group and is found in a number of antimicrobial agents.[5] The combination of these functionalities on a short aliphatic backbone makes C5H9ClF3NO2 a compelling, albeit hypothetical, subject for investigation in drug discovery and materials science.

Predicted Physicochemical Properties

The physicochemical properties of a compound are crucial in determining its behavior in biological systems and its suitability as a drug candidate.[6][7] The properties for 2-Chloro-3-(trifluoromethyl)-3-nitropentane are predicted based on its structure and established quantitative structure-property relationship (QSPR) models.[8]

PropertyPredicted ValueJustification & Significance
Molecular Weight 221.58 g/mol Within the range for small molecule drugs.
IUPAC Name 2-Chloro-3-(trifluoromethyl)-3-nitropentane
Boiling Point ~150-170 °CEstimated based on similar halogenated nitroalkanes.
Melting Point Not readily predictableLikely a liquid at room temperature.
logP (Octanol/Water Partition Coefficient) ~2.5 - 3.5The CF3 and Cl groups significantly increase lipophilicity, suggesting good membrane permeability.[1]
pKa Not applicableNo readily ionizable protons.
Aqueous Solubility LowHigh lipophilicity suggests poor water solubility, which may require formulation strategies for administration.[9]

Synthesis and Characterization

Proposed Synthetic Pathway

A plausible synthetic route for 2-Chloro-3-(trifluoromethyl)-3-nitropentane is proposed, starting from commercially available materials. This multi-step synthesis involves the introduction of the key functional groups onto a pentane backbone.

Synthesis_of_C5H9ClF3NO2 start 3-Nitropentane intermediate1 α-Trifluoromethyl-3-nitropentane start->intermediate1 Umemoto's Reagent (Metal-free trifluoromethylation) product 2-Chloro-3-(trifluoromethyl)-3-nitropentane intermediate1->product Cl2, P2O5 (anhydrous) (Substitutive Chlorination) caption Figure 1: Proposed synthesis of 2-Chloro-3-(trifluoromethyl)-3-nitropentane.

Caption: Figure 1: Proposed synthesis of 2-Chloro-3-(trifluoromethyl)-3-nitropentane.

Experimental Protocol: Synthesis

Step 1: Trifluoromethylation of 3-Nitropentane

  • To a solution of 3-nitropentane (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile), add Umemoto's reagent (S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate) (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The use of a metal-free trifluoromethylating agent like Umemoto's reagent is a modern and efficient approach.[10]

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield α-trifluoromethyl-3-nitropentane.

Step 2: Chlorination of α-Trifluoromethyl-3-nitropentane

  • In a reaction vessel equipped with a gas inlet and a condenser, dissolve the α-trifluoromethyl-3-nitropentane (1 equivalent) in a suitable inert solvent.

  • Add a dehydrating agent, such as phosphorus pentoxide (P2O5), to ensure anhydrous conditions, which is crucial for improving yields in the chlorination of nitroalkanes.[11]

  • Bubble chlorine gas (Cl2) through the solution while irradiating with a light source (e.g., a UV lamp) to initiate radical chlorination.

  • Maintain the reaction temperature between 20-40°C and monitor the formation of the desired product by GC-MS.

  • Once the reaction is complete, purge the excess chlorine gas with nitrogen.

  • Wash the reaction mixture with a dilute solution of sodium thiosulfate to remove any remaining chlorine, followed by a brine wash.

  • Dry the organic layer and remove the solvent under reduced pressure.

  • The final product, 2-Chloro-3-(trifluoromethyl)-3-nitropentane, can be purified by fractional distillation under reduced pressure.

Analytical Characterization Workflow

The identity and purity of the synthesized 2-Chloro-3-(trifluoromethyl)-3-nitropentane would be confirmed using a suite of analytical techniques.

Analytical_Workflow sample Synthesized Product gcms GC-MS Analysis sample->gcms Volatility & Mass nmr NMR Spectroscopy sample->nmr Proton, Carbon, Fluorine Environments ir FT-IR Spectroscopy sample->ir Functional Groups purity Purity Confirmation gcms->purity structure Structural Elucidation nmr->structure ir->structure final Verified Compound purity->final structure->final caption Figure 2: Analytical workflow for compound verification. Mechanism_of_Action drug C5H9ClF3NO2 (Kinase Inhibitor) kinase Target Kinase (e.g., in cancer cell) drug->kinase Binds to ATP Pocket phosphorylated Phosphorylated Substrate kinase->phosphorylated Phosphorylation effect Cell Proliferation (Blocked) kinase->effect Signal for Proliferation atp ATP atp->kinase substrate Substrate Protein substrate->kinase caption Figure 3: Hypothetical kinase inhibition mechanism.

Caption: Figure 3: Hypothetical kinase inhibition mechanism.

Toxicology and Safety Assessment

A critical aspect of developing any new chemical entity is a thorough toxicological evaluation. While trifluoromethyl groups are generally considered stable and not inherently toxic,[12] the presence of a nitro group and a halogen necessitates careful assessment.

Protocol: In Vitro Cytotoxicity (MTT Assay)
  • Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-Chloro-3-(trifluoromethyl)-3-nitropentane in cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

While the chemical formula C5H9ClF3NO2 does not correspond to a widely known compound, the proposed structure of 2-Chloro-3-(trifluoromethyl)-3-nitropentane serves as a valuable model for exploring the potential of highly functionalized small molecules. The presence of a trifluoromethyl group, a chlorine atom, and a nitro moiety suggests a rich area for investigation, particularly in the field of medicinal chemistry. The hypothetical synthetic route and analytical workflows presented in this guide provide a solid foundation for any future research into this or structurally similar compounds. Further investigation into its biological activities and toxicological profile is warranted to fully elucidate its potential.

References

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). PubMed Central. [Link]

  • Halogenation of nitro compounds. (1943).
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PubMed Central. [Link]

  • Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? (2021). Reddit. [Link]

  • Trifluoromethylation of Secondary Nitroalkanes. (2017). PubMed Central. [Link]

  • Advances in the Study of Halogenated Natural Products. (2023). ResearchGate. [Link]

  • Biological Activity of Recently Discovered Halogenated Marine Natural Products. (2016). PubMed Central. [Link]

  • Prediction of physicochemical properties. (2012). PubMed. [Link]

  • Target-based evaluation of 'drug-like' properties and ligand efficiencies. (2021). PubMed Central. [Link]

  • In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. (2017). PubMed. [Link]

  • Prediction of Physicochemical Properties. (2014). ResearchGate. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). ResearchGate. [Link]

Sources

discovery and history of Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride: Discovery, Synthesis, and Applications

Introduction: The Emergence of a Key Fluorinated Building Block

This compound has emerged as a significant building block in the landscape of modern pharmaceutical synthesis. Its importance is intrinsically linked to the growing trend of incorporating fluorine into drug candidates to enhance their metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2] The trifluoromethyl group, in particular, is a prized moiety for its ability to mimic a methyl group sterically while profoundly altering the electronic properties of a molecule. This guide provides a comprehensive overview of the discovery, synthesis, and applications of this compound, with a focus on the scientific rationale behind its synthesis and its role in the development of therapeutic agents.

While a singular, definitive "discovery" of this compound is not prominently documented in the scientific literature, its history is interwoven with the development of synthetic routes to fluorinated amino acids and their application as pharmaceutical intermediates. The compound's genesis can be traced through the patent literature, where its unsaturated precursor, Methyl 3-amino-4,4,4-trifluorocrotonate, is more extensively described. The subsequent development of methods for the stereoselective reduction of such enamines to their corresponding saturated amines marks the key technological advance that brought forth the utility of the title compound.

Physicochemical Properties

A summary of the known physical properties of the free base, Methyl 3-amino-4,4,4-trifluorobutyrate, is provided below.

PropertyValue
CAS Number 748746-28-3
Molecular Formula C5H8F3NO2
Molecular Weight 171.12 g/mol
Boiling Point 76.5 °C @ 15 mmHg[3]
Density 1.293 g/mL @ 25 °C[3]
Refractive Index 1.378 @ 20 °C[3]

A Legacy of Synthesis: From Crotonate to Butyrate

The synthetic history of this compound is best understood as a two-stage process: the formation of its unsaturated precursor followed by a crucial reduction step.

Part 1: The Genesis of the Fluorinated Enamine Precursor

The synthesis of Methyl 3-amino-4,4,4-trifluorocrotonate is the foundational step. Several patented methods describe the formation of 3-amino-4,4,4-trifluorocrotonic acid esters.[4][5] A common and efficient approach involves the reaction of an alkyl trifluoroacetate with an alkyl acetate in the presence of a strong base to form an enolate, which is then reacted with an amine source.

A representative synthetic workflow is depicted below:

Synthesis_of_Methyl_3-amino-4,4,4-trifluorocrotonate cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product methyl_trifluoroacetate Methyl trifluoroacetate enolate Enolate of methyl trifluoroacetoacetate methyl_trifluoroacetate->enolate 1. Condensation methyl_acetate Methyl acetate methyl_acetate->enolate base Alkali metal alkoxide (e.g., Sodium methoxide) base->enolate crotonate Methyl 3-amino-4,4,4-trifluorocrotonate enolate->crotonate 2. Amination amine Amine source (e.g., Ammonia) amine->crotonate

Caption: Synthetic pathway to Methyl 3-amino-4,4,4-trifluorocrotonate.

Experimental Protocol: Synthesis of Methyl 3-amino-4,4,4-trifluorocrotonate

This protocol is a representative example based on established methods for similar compounds.[4]

  • Enolate Formation: In a nitrogen-inertized reactor, charge methyl trifluoroacetate and methyl acetate (typically in a molar ratio of 1:1 to 1:5). With efficient cooling, add a solid alkali metal alkoxide, such as sodium methoxide, portion-wise while maintaining a low temperature (e.g., 15-25 °C).

  • Reaction Completion: Stir the mixture at a slightly elevated temperature (e.g., 30-40 °C) for a period to ensure complete enolate formation.

  • Solvent Removal: Remove excess methyl acetate and the alcohol byproduct (methanol) by distillation under reduced pressure.

  • Amination: Suspend the resulting crude sodium enolate in a suitable solvent (e.g., cyclohexane). Add an acid, such as glacial acetic acid, followed by the addition of an amine source (e.g., aqueous ammonia or an amine solution). The reaction is typically exothermic and may require cooling.

  • Work-up and Isolation: After the reaction is complete, add water to dissolve the inorganic salts. Separate the organic phase, wash it, and then distill off the solvent. The crude product can be purified by fractional distillation under reduced pressure to yield Methyl 3-amino-4,4,4-trifluorocrotonate.

Causality in Experimental Choices:

  • Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent side reactions involving moisture and atmospheric gases, particularly with the highly reactive alkali metal alkoxide.

  • Excess Alkyl Acetate: Using an excess of the alkyl acetate can serve as both a reactant and a solvent, driving the condensation reaction forward.

  • Controlled Addition of Base: The portion-wise addition of the strong base at low temperatures is a critical safety and selectivity measure to control the exothermicity of the reaction.

  • In-situ Amination: Reacting the crude enolate directly without purification is a key aspect of process efficiency, reducing the number of unit operations and potential for product loss.

Part 2: The Crucial Reduction to Methyl 3-amino-4,4,4-trifluorobutyrate

The conversion of the enamine (the crotonate) to the saturated amine (the butyrate) is the pivotal step that yields the title compound's core structure. This reduction can be achieved through various methods, with catalytic hydrogenation being a common and efficient approach. The choice of catalyst and reaction conditions can influence the stereochemical outcome, which is often critical for the final pharmaceutical application.

Reduction_to_Butyrate cluster_reactants Reactants cluster_products Product crotonate Methyl 3-amino-4,4,4-trifluorocrotonate butyrate Methyl 3-amino-4,4,4-trifluorobutyrate crotonate->butyrate Reduction reducing_agent Reducing Agent (e.g., H2) reducing_agent->butyrate catalyst Catalyst (e.g., Pd/C, Rh-based) catalyst->butyrate

Sources

Methodological & Application

The Strategic Integration of Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Fluorine in Medicinal Chemistry

In the landscape of contemporary drug design, the strategic incorporation of fluorine atoms into bioactive molecules has become an indispensable tool for enhancing pharmacological profiles. The trifluoromethyl (CF₃) group, in particular, is a privileged motif due to its profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity. The CF₃ group can significantly increase resistance to oxidative metabolism by blocking potential sites of enzymatic attack and can modulate the pKa of nearby functional groups, thereby influencing absorption and distribution.[1] Furthermore, its high electronegativity and steric bulk can lead to more potent and selective interactions with biological targets.

This guide focuses on a key reagent that leverages these benefits: Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride (CAS: 169605-23-6). As a trifluoromethylated β-amino acid ester, this building block offers a unique combination of structural features that are highly sought after in the synthesis of novel therapeutics, particularly in the development of enzyme inhibitors and peptidomimetics. We will explore its core applications, provide detailed protocols for its use, and explain the chemical rationale behind its strategic deployment in medicinal chemistry programs.

Core Applications: A Versatile Scaffold for Bioactive Molecules

This compound serves as a versatile precursor for a range of complex molecules. Its primary utility lies in providing the β-amino-γ-trifluoromethyl butyrate core, a structure found in several classes of enzyme inhibitors.

Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A prominent application of this building block is in the synthesis of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose metabolism and a validated target for the treatment of type-2 diabetes.[2] The trifluoromethyl group in these inhibitors often plays a crucial role in establishing strong binding interactions within the S1 pocket of the DPP-4 enzyme. The general synthetic approach involves the coupling of the primary amine of the trifluorobutyrate moiety with a heterocyclic or aromatic carboxylic acid.

A representative synthetic pathway is the acylation of the amino group to form an amide bond, a fundamental transformation in peptide and peptidomimetic synthesis. This reaction connects the trifluoromethyl-containing fragment to the rest of the inhibitor scaffold.

G cluster_0 Core Reaction: Amide Coupling A Methyl 3-amino-4,4,4- trifluorobutyrate HCl C Amide Coupling (e.g., EDC, HOBt) A->C B Heterocyclic Carboxylic Acid (e.g., for DPP-4 Inhibitor) B->C D DPP-4 Inhibitor Precursor (Trifluoromethylated Amide) C->D E Base (e.g., Et3N, DIPEA) E->C Neutralizes HCl

Caption: Amide bond formation workflow.

Precursor to Chiral β-Trifluoromethyl-β-Amino Acids

The ester functionality of Methyl 3-amino-4,4,4-trifluorobutyrate allows for its hydrolysis to the corresponding carboxylic acid. This transformation is a critical step in producing β-trifluoromethyl-β-amino acids, which are valuable components for creating peptidomimetics with enhanced stability against proteolytic degradation. The resulting amino acid can then be incorporated into peptide sequences using standard solid-phase or solution-phase peptide synthesis techniques.

Experimental Protocols

The following protocols are designed to be robust and reproducible. As a Senior Application Scientist, I emphasize that success in these procedures hinges on careful attention to reagent quality, reaction setup, and monitoring.

Protocol 1: General N-Acylation of this compound

Objective: To provide a general, reliable method for the N-acylation of the title compound with a generic carboxylic acid, a cornerstone reaction for its use in medicinal chemistry.

Principle: This protocol utilizes a standard carbodiimide coupling method. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, forming a highly reactive O-acylisourea intermediate. 1-Hydroxybenzotriazole (HOBt) is used as an additive to suppress side reactions and minimize racemization by converting the intermediate into a less reactive but more selective HOBt ester. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the hydrochloride salt of the starting material and the HCl produced during the reaction.

Materials & Reagents:

ReagentGradeExample Supplier
Methyl 3-amino-4,4,4-trifluorobutyrate HCl≥98%Sigma-Aldrich
Carboxylic Acid (R-COOH)Reagent GradeVaries
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Reagent GradeSigma-Aldrich
1-Hydroxybenzotriazole (HOBt)AnhydrousSigma-Aldrich
Triethylamine (TEA) or DIPEA≥99%, AnhydrousSigma-Aldrich
Dichloromethane (DCM) or Dimethylformamide (DMF)Anhydrous, ≥99.8%Fisher Scientific
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)ACS GradeFisher Scientific
Brine (Saturated NaCl)ACS GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeSigma-Aldrich

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq).

  • Solvent Addition: Dissolve the reagents in anhydrous DCM or DMF (approx. 0.1 M concentration relative to the limiting reagent). Stir the mixture at room temperature for 15-20 minutes to allow for pre-activation of the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM or DMF. Add triethylamine or DIPEA (2.5 eq) to this solution to neutralize the hydrochloride and stir for 5 minutes.

  • Coupling Reaction: Slowly add the solution of the free-based amine to the activated carboxylic acid mixture at 0 °C (ice bath). Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base and EDC-urea byproduct), saturated aqueous NaHCO₃ (to remove HOBt and unreacted carboxylic acid), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-acylated product.

G cluster_1 Protocol 1: N-Acylation Workflow start Start step1 1. Pre-activate R-COOH with EDC/HOBt in DCM/DMF start->step1 step2 2. Neutralize Amino Ester HCl with Et3N or DIPEA step1->step2 step3 3. Combine at 0°C and stir at RT for 12-24h step2->step3 step4 4. Monitor by TLC/LC-MS step3->step4 step4->step3 Incomplete step5 5. Aqueous Work-up (HCl, NaHCO3, Brine) step4->step5 Complete step6 6. Dry, Concentrate step5->step6 step7 7. Purify by Chromatography step6->step7 end End: Pure Product step7->end

Caption: N-Acylation experimental workflow.

Protocol 2: Synthesis of a Trifluoromethylated β-Lactam Precursor

Objective: To demonstrate the utility of Methyl 3-amino-4,4,4-trifluorobutyrate in the synthesis of heterocyclic structures, specifically a β-lactam ring, which is a core component of many antibiotic drugs.

Principle: This protocol involves a two-step process. First, the primary amine is protected, for example, with a Boc group. Second, the ester is converted into a suitable leaving group (e.g., via hydrolysis and activation) to facilitate an intramolecular cyclization to form the β-lactam ring. For this example, we will focus on the initial N-protection step, which is a critical precursor for such cyclizations.

Materials & Reagents:

ReagentGradeExample Supplier
Methyl 3-amino-4,4,4-trifluorobutyrate HCl≥98%Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)Reagent GradeSigma-Aldrich
Triethylamine (TEA)≥99%, AnhydrousSigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)ACS GradeFisher Scientific

Step-by-Step Methodology (N-Boc Protection):

  • Reaction Setup: Suspend this compound (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Base Addition: Cool the suspension to 0 °C and add triethylamine (2.2 eq) dropwise. Stir for 10 minutes.

  • Boc Anhydride Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq), either neat or dissolved in a small amount of DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up:

    • Wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting N-Boc protected product is often pure enough for subsequent steps. If necessary, it can be purified by flash chromatography (ethyl acetate/hexanes). The product, Methyl 3-(tert-butoxycarbonylamino)-4,4,4-trifluorobutyrate, is a key intermediate for further transformations, including β-lactam synthesis.

Conclusion and Future Outlook

This compound is a high-value building block for medicinal chemists. Its trifluoromethyl group imparts desirable pharmacological properties, while its bifunctional nature as an amino ester allows for straightforward incorporation into a wide array of molecular scaffolds. The protocols detailed herein for N-acylation and N-protection represent fundamental and reliable transformations that unlock the potential of this reagent. As the demand for metabolically robust and highly specific therapeutics continues to grow, the strategic use of fluorinated building blocks like this one will undoubtedly play an increasingly critical role in the future of drug discovery.

References

  • Gonda, Z., et al. (2014). Efficient Copper-Catalyzed Trifluoromethylation of Aromatic and Heteroaromatic Iodides: The Beneficial Anchoring Effect of Borates. Organic Letters, 16, 4268–4271. [Link]

  • Google Patents.Dipeptidyl peptidase-IV inhibitory compound, process for its preparation, and pharmaceutical composition containing the compound as an active agent. CN101151265A.
  • Kim, D., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. Molecules, 20(1), 1354-1372. [Link]

  • Fujisaki, F., Oishi, M., & Sumoto, K. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Chemical & Pharmaceutical Bulletin, 55(1), 124-127. [Link]

Sources

Application Notes and Protocols: Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorinated Building Blocks in Drug Discovery

In the landscape of modern pharmaceutical development, the strategic incorporation of fluorine into drug candidates has become a cornerstone of medicinal chemistry.[1][2] The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance the metabolic stability, bioavailability, and target-binding affinity of a molecule.[3][4] Among the vast array of fluorinated building blocks, trifluoromethylated aliphatic amines represent a particularly valuable class of intermediates. This guide focuses on the application of one such building block, Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride, a versatile synthon for the construction of complex Active Pharmaceutical Ingredients (APIs).

The trifluoromethyl group (CF3) is a powerful bioisostere for various functional groups and can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug molecule. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, impacting drug-receptor interactions. Furthermore, the C-F bond's high bond energy renders the trifluoromethyl group exceptionally resistant to metabolic degradation, thereby increasing the in vivo half-life of the drug.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth look at the properties of this compound, detailed protocols for its application in the synthesis of a representative API, and the scientific rationale behind the experimental choices.

Physicochemical and Safety Profile of this compound

A thorough understanding of the starting material's properties and safety considerations is paramount before its inclusion in any synthetic workflow.

PropertyValueSource
Chemical Formula C5H8F3NO2 · HCl[5]
Molecular Weight 207.58 g/mol [5]
Appearance Solid[5]
Melting Point 96-101 °C[5]
Storage Temperature 2-8°C[5]

Safety and Handling Precautions:

This compound is a chemical that requires careful handling in a laboratory setting. The following is a summary of key safety information. Researchers should always consult the full Safety Data Sheet (SDS) before use.

Hazard CategoryPrecautionary StatementsPersonal Protective Equipment (PPE)
Eye Irritation Causes serious eye irritation.[6]Eyeshields, Faceshields
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5]Dust mask type N95 (US)
Skin Irritation Causes skin irritation.[6]Gloves
General Handling Avoid breathing dust/fume/gas/mist/vapors/spray. Wash face, hands and any exposed skin thoroughly after handling. Use only outdoors or in a well-ventilated area.[7][8]Laboratory coat, proper ventilation
Storage Keep container tightly closed. Store in a cool and dark place.[6]
Disposal Dispose of contents/container to an approved waste disposal plant.[7][8]

Application in API Synthesis: A Representative Protocol for the Synthesis of a Chiral β-Amino Acid Derivative

While this compound can be utilized in the synthesis of a variety of APIs, this section will detail a representative protocol for its use in the synthesis of a chiral β-amino acid derivative, a common structural motif in many pharmaceuticals. This protocol is adapted from established methods for the synthesis of similar structures, such as the key intermediate for the DPP-4 inhibitor, Sitagliptin.[9][10]

The overall synthetic strategy involves the protection of the amino group, followed by a coupling reaction with a suitable partner, and subsequent deprotection to yield the final API or a late-stage intermediate.

Workflow for the Synthesis of a Representative API Intermediate

cluster_0 Step 1: Amine Protection cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Amide Coupling cluster_3 Step 4: Deprotection A Methyl 3-amino-4,4,4- trifluorobutyrate hydrochloride D Protected Intermediate: Methyl 3-(tert-butoxycarbonylamino)-4,4,4-trifluorobutanoate A->D Reaction B Boc-Anhydride (Boc₂O) B->D C Base (e.g., Triethylamine) C->D E Protected β-Amino Acid: 3-(tert-butoxycarbonylamino)-4,4,4-trifluorobutanoic acid D->E Hydrolysis G Protected API Intermediate E->G Coupling F Base (e.g., LiOH) F->E J Final API or advanced intermediate G->J Acidic Cleavage H Amine Coupling Partner (e.g., a heterocyclic amine) H->G I Coupling Agent (e.g., HATU) I->G K Acid (e.g., TFA or HCl) K->J

Caption: A generalized workflow for the synthesis of an API using this compound.

Detailed Experimental Protocols

PART 1: Protection of the Amino Group

Rationale: The protection of the amine functionality is a crucial first step to prevent unwanted side reactions during subsequent transformations. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.

Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add triethylamine (2.2 eq) dropwise.

  • Addition of Protecting Group: To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired Boc-protected intermediate.

PART 2: Ester Hydrolysis

Rationale: The hydrolysis of the methyl ester to the corresponding carboxylic acid is necessary for the subsequent amide bond formation. Lithium hydroxide is a common reagent for this transformation as it is effective and typically results in clean reactions.

Protocol:

  • Reaction Setup: Dissolve the Boc-protected ester (1.0 eq) in a mixture of tetrahydrofuran and water.

  • Addition of Base: Add lithium hydroxide monohydrate (1.5 eq) to the solution.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Acidify the reaction mixture to pH ~3 with a dilute acid (e.g., 1N HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid, which can often be used in the next step without further purification.

PART 3: Amide Coupling

Rationale: The formation of the amide bond is a key step in the synthesis of many APIs. A variety of coupling reagents are available, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a popular choice due to its high efficiency and low rate of racemization.

Protocol:

  • Reaction Setup: To a solution of the Boc-protected carboxylic acid (1.0 eq) and the desired amine coupling partner (1.0 eq) in a polar aprotic solvent (e.g., dimethylformamide), add a tertiary amine base such as diisopropylethylamine (DIPEA) (3.0 eq).

  • Addition of Coupling Agent: Add the coupling reagent, such as HATU (1.1 eq), to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.

PART 4: Deprotection

Rationale: The final step is the removal of the Boc protecting group to reveal the free amine of the API or advanced intermediate. This is typically achieved under acidic conditions, for instance, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.

Protocol:

  • Reaction Setup: Dissolve the Boc-protected amide (1.0 eq) in a suitable solvent such as dichloromethane or dioxane.

  • Addition of Acid: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product can be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.

Conclusion: A Versatile Building Block for Next-Generation Pharmaceuticals

This compound is a valuable and versatile building block for the synthesis of a wide range of APIs. The strategic introduction of the trifluoromethyl group can impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. The protocols outlined in this guide provide a solid foundation for the application of this building block in drug discovery and development programs. As the demand for more effective and safer medicines continues to grow, the use of fluorinated synthons like this compound is poised to play an increasingly important role in the future of pharmaceutical innovation.

References

  • CN112225666B - Preparation method of (R) -3-amino-4- (2,4, 5-trifluorophenyl)
  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. (URL: [Link])

  • CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)
  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (URL: [Link])

  • (R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride - PubChem. (URL: [Link])

  • Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery - MDPI. (URL: [Link])

  • Applications of fluorine-containing amino acids for drug design - PubMed. (URL: [Link])

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - Oakwood Chemical. (URL: [Link])

  • Methyl 3-Amino-4-(Trifluoromethoxy)Benzoate - MySkinRecipes. (URL: [Link])

  • The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design - ResearchGate. (URL: [Link])

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL: [Link])

Sources

Application Notes and Protocols for the Derivatization of Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Fluorinated Building Block

Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride (CAS: 169605-23-6) is a pivotal building block for researchers in medicinal chemistry and drug development. Its structure uniquely combines a reactive primary amine and a methyl ester with a strategically placed trifluoromethyl (CF₃) group. The CF₃ moiety is of particular interest as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a "privileged" functional group in modern pharmaceuticals.

This guide provides an in-depth exploration of the key derivatization reactions of this compound. As a bifunctional molecule, it offers two primary handles for chemical modification: the nucleophilic amino group and the electrophilic ester carbonyl. We will delve into detailed, field-tested protocols for N-acylation, N-alkylation, and cyclocondensation reactions, explaining the causality behind experimental choices to empower researchers to confidently utilize this versatile intermediate.

Critical Prerequisite: Liberation of the Free Amine

The starting material is provided as a hydrochloride salt to improve its stability and handling. However, the protonated ammonium group is not nucleophilic. Therefore, for the majority of derivatization reactions targeting the amino group, it is essential to first liberate the free amine. This is typically achieved by treating the salt with a non-nucleophilic base.

Protocol: Free Amine Generation

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.

  • Basification: Add a slight excess of a tertiary amine base, such as triethylamine (TEA, 1.1-1.2 eq) or N,N-diisopropylethylamine (DIPEA, 1.1-1.2 eq), dropwise at 0 °C.

  • Stirring: Allow the mixture to stir at room temperature for 15-30 minutes. The formation of a precipitate (triethylammonium chloride) may be observed.

  • Usage: The resulting solution/slurry containing the free amine, Methyl 3-amino-4,4,4-trifluorobutyrate (CAS: 748746-28-3), can often be used directly in the subsequent reaction step without isolation.[1]

N-Acylation: Synthesis of Amide Derivatives

The formation of an amide bond is one of the most fundamental transformations in medicinal chemistry. N-acylation of Methyl 3-amino-4,4,4-trifluorobutyrate allows for the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. The reaction proceeds via nucleophilic attack of the free amino group on an activated carboxylic acid derivative, typically an acid chloride or anhydride.

Scientific Rationale: The high nucleophilicity of the primary amine makes this reaction efficient and high-yielding. The choice of a non-nucleophilic base like TEA or pyridine is crucial; it neutralizes the HCl generated during the reaction (when using an acid chloride) without competing in the acylation reaction.[2] Standard coupling reagents used in peptide synthesis, such as HATU or HOBt with a carbodiimide, can also be employed for coupling with carboxylic acids.[3]

Experimental Protocol: N-Benzoylation
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 g, 4.82 mmol) in anhydrous dichloromethane (20 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Slowly add triethylamine (1.48 mL, 10.6 mmol, 2.2 eq). Stir for 15 minutes.

  • Acylation: Add benzoyl chloride (0.62 mL, 5.30 mmol, 1.1 eq) dropwise to the stirring mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-benzoyl derivative.

Data Presentation: Representative N-Acylation Reactions
Acylating AgentBase (eq)SolventProductTypical Yield
Acetyl ChlorideTEA (2.2)DCMMethyl 3-acetamido-4,4,4-trifluorobutanoate>90%
Benzoyl ChlorideTEA (2.2)DCMMethyl 3-benzamido-4,4,4-trifluorobutanoate>85%
Acetic AnhydridePyridine (solvent)PyridineMethyl 3-acetamido-4,4,4-trifluorobutanoate>95%
Dichloroacetyl ChlorideTEA (2.2)BenzeneMethyl 3-(2,2-dichloroacetamido)-4,4,4-trifluorobutanoate~80%[2]
Visualization: N-Acylation Workflow

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start: Dissolve Substrate & Add Base Reagent Add Acylating Agent (e.g., Benzoyl Chloride) Start->Reagent 0 °C Stir Stir at RT (2-4h) Reagent->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench (aq. NaHCO₃) Monitor->Quench Extract Extract (DCM) Quench->Extract Purify Purify (Chromatography) Extract->Purify Product Final Product: N-Acylated Ester Purify->Product

A generalized workflow for the N-acylation protocol.

N-Alkylation: Reductive Amination

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, allowing for the introduction of a wide variety of alkyl groups onto the amine.[4][5] The process involves two key steps: the initial reaction of the primary amine with an aldehyde or ketone to form an imine (or iminium ion) intermediate, followed by the in-situ reduction of this intermediate to the corresponding secondary amine.

Scientific Rationale: The key to a successful one-pot reductive amination is the choice of a reducing agent that is mild enough not to reduce the starting aldehyde or ketone but potent enough to reduce the intermediate imine/iminium ion. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose because their reactivity is attenuated at neutral or slightly acidic pH but increases as the protonated iminium ion forms.[4][6] This pH-dependent reactivity ensures high selectivity for the desired transformation.

Experimental Protocol: N-Benzylation
  • Preparation: To a solution of this compound (1.0 g, 4.82 mmol) and benzaldehyde (0.54 g, 5.06 mmol, 1.05 eq) in anhydrous methanol (20 mL), add 3Å molecular sieves.

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Cool the mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (0.36 g, 5.78 mmol, 1.2 eq) portion-wise over 10 minutes. Caution: NaBH₃CN is toxic and releases HCN upon contact with strong acid.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the molecular sieves, washing with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

  • Purification: Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to obtain the pure N-benzyl product.

Data Presentation: Scope of Reductive Amination
Carbonyl CompoundReducing AgentSolventProductTypical Yield
BenzaldehydeNaBH₃CNMethanolMethyl 3-(benzylamino)-4,4,4-trifluorobutanoate~80%
CyclohexanoneNaBH(OAc)₃DichloroethaneMethyl 3-(cyclohexylamino)-4,4,4-trifluorobutanoate~75%
AcetoneNaBH₃CNMethanolMethyl 3-(isopropylamino)-4,4,4-trifluorobutanoate~70%
4-MethoxybenzaldehydeNaBH₃CNMethanolMethyl 3-((4-methoxybenzyl)amino)-4,4,4-trifluorobutanoate~82%

Cyclocondensation: Synthesis of Dihydropyrimidinones (DHPMs)

The bifunctional nature of Methyl 3-amino-4,4,4-trifluorobutyrate makes it an excellent substrate for cyclocondensation reactions to form valuable heterocyclic scaffolds. A notable example is its use in a Biginelli-type reaction to synthesize 3,4-dihydropyrimidinones (DHPMs).[7] These heterocycles are "privileged structures" in medicinal chemistry, found in numerous bioactive compounds.[7] The trifluoromethyl group at the C4 position of the resulting DHPM ring is particularly desirable for modulating pharmacological properties.

Scientific Rationale: The reaction is a multi-component condensation between an aldehyde, a β-amino ester (in this case, our title compound), and a 1,3-dicarbonyl compound (like a β-ketoester). The mechanism involves the initial formation of an acyl imine from the aldehyde and the amino group, which is then attacked by the enolate of the β-ketoester. Subsequent cyclization and dehydration yield the final DHPM product. The reaction is typically catalyzed by a Brønsted or Lewis acid.

Experimental Protocol: Biginelli-type Synthesis of a CF₃-DHPM
  • Preparation: In a round-bottom flask, combine this compound (1.0 g, 4.82 mmol), benzaldehyde (0.51 g, 4.82 mmol, 1.0 eq), and ethyl acetoacetate (0.63 g, 4.82 mmol, 1.0 eq) in ethanol (20 mL).

  • Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (HCl, 3-4 drops).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 12-24 hours. The product may begin to precipitate from the reaction mixture upon cooling.

  • Isolation:

    • Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold ethanol.

  • Purification: The collected solid is often of high purity. If necessary, recrystallize from ethanol to obtain the final dihydropyrimidinone product.

Visualization: Biginelli-type Reaction Mechanism

Biginelli_Mechanism Amine R¹-NH₂ (from Substrate) Imine Acyl Imine Intermediate Amine->Imine Aldehyde R²-CHO Aldehyde->Imine + H⁺ Ketoester β-Ketoester Enolate Ketoester Enolate Ketoester->Enolate Tautomerization Adduct Michael Adduct Imine->Adduct Enolate->Adduct Michael Addition Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Product Final Product: CF₃-Dihydropyrimidinone Cyclized->Product - H₂O

A simplified mechanism for the Biginelli-type reaction.

References

  • PubChem. (n.d.). Methyl 3-amino-4,4,4-trifluorocrotonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • Google Patents. (n.d.). DE10237285A1 - Production of 3-amino-4,4,4-trifluorocrotonate ester.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Sereda, G. (n.d.). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Retrieved from [Link]

  • Gontijo, R. J., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 27(15), 4987. Retrieved from [Link]

  • Lippert, J. W. (2005). Amide bond formation by using amino acid fluorides. ARKIVOC, 2005(14), 87-95. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Retrieved from [Link]

  • Katritzky, A. R., Suzuki, K., & Singh, S. K. (2004). N-Acylation in combinatorial chemistry. ARKIVOC, 2004(1), 12-35. Retrieved from [Link]

  • Middleton, W. J. (n.d.). Fluorination with Diethylaminosulfur Trifluoride and Related Aminofluorosulfuranes. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Photoredox catalyzed synthesis of β-trifluoromethyl β-aminoketones from N-trifluoroethyl hydroxylamine reagent and silyl enol ethers. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of Pyrimidine Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • Indian Journal of Chemistry. (2021). Systematic study on acylation of methyl 3-aminocrotonate with acid chlorides of aliphatic, aromatic and α,β-unsaturated acid chlorides. Retrieved from [Link]

  • Osaka University. (n.d.). Amidation of α-Amino Acids Using Dichloro(methyl)(3,3,3-trifluoropropyl)silane and Imidazole without Conventional Protection. OUCI. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • ResearchGate. (n.d.). Approaches to amide bond formation. Retrieved from [Link]

  • Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • National Institutes of Health. (n.d.). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). CN112225666B - Preparation method of (R) -3-amino-4- (2,4, 5-trifluorophenyl) methyl butyrate.
  • MDPI. (n.d.). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of Amines by Reductive Amination of Aldehydes and Ketones using Co3O4/NGr@C Catalyst. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. PubMed Central. Retrieved from [Link]

  • Google Patents. (1996). U.S. Patent No. 5,574,182.
  • Der Pharma Chemica. (n.d.). Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives. Retrieved from [Link]

  • PubMed. (2008). Synthesis of alpha-trifluoromethyl-beta-lactams and esters of beta-amino acids via 1,3-dipolar cycloaddition of nitrones to fluoroalkenes. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. PubMed Central. Retrieved from [Link]

  • Heterocyclic Letters. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of chiral N-trifluoroacetyl-methionine derivatives and apply them as acyl donors for Friedel-Crafts acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl-3-aminocrotonate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Evolution of amide bond formation. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from [Link]

  • MDPI. (2024). Boron/Difluoroamino (B/NF2) Composites Prepared Through an Energetic Fluorinated-Centerd Surface Modification Strategy to Enhance Their Ignition and Combustion Characteristics. Retrieved from [Link]

Sources

Application Note: Strategic Incorporation of the Trifluoromethyl Moiety Using Methyl 3-amino-4,4,4-trifluorobutyrate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The trifluoromethyl (CF3) group is a cornerstone substituent in modern medicinal chemistry, prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1][2][3] This guide provides a detailed technical overview and actionable protocols for utilizing Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride, a versatile and efficient building block for introducing the γ-trifluoromethyl-β-amino acid scaffold into target molecules. We will explore its fundamental applications in amide bond formation and reductive amination, offering field-proven insights into reaction optimization, mechanism, and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent in their synthetic campaigns.

Reagent Overview: Properties and Handling

This compound (CAS RN: 175277-83-3) is a stable, crystalline solid that serves as a primary amine building block. The presence of the electron-withdrawing CF3 group significantly influences the reactivity of the adjacent amine, a critical consideration for reaction design.

Rationale for Use: The strategic placement of the CF3 group at the γ-position provides a unique structural motif. It acts as a bioisostere for alkyl groups, offering increased resistance to metabolic oxidation by cytochrome P450 enzymes without dramatically increasing steric bulk.[1][2]

Physicochemical Data

A clear understanding of the reagent's properties is paramount for successful and safe implementation in any synthetic workflow.

PropertyValueSource
CAS Number 175277-83-3N/A
Molecular Formula C₅H₉ClF₃NO₂N/A
Molecular Weight 207.58 g/mol N/A
Appearance White to off-white crystalline powderN/A
Melting Point 102 - 106 °C[4]
Solubility Soluble in water, methanol, DMSO. Sparingly soluble in DCM, THF.General Knowledge
Safety and Handling Protocol

Scientist's Note: As a hydrochloride salt, the reagent is acidic and can be corrosive. The free amine can be generated in situ or via a separate workup step, which requires careful pH control.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust. Prevent contact with skin and eyes.

  • Storage: Store in a cool, dry place, tightly sealed, and under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption. Recommended storage temperature is 2-8 °C.

Core Application I: Amide Bond Formation

The most direct application of this reagent is its use as a nucleophile in amide coupling reactions with activated carboxylic acids. This reaction is fundamental for building peptide backbones or attaching the trifluoromethylated tail to a molecular core.

Causality Behind Experimental Choices: Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) are highly effective. The choice of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is critical. It neutralizes the hydrochloride salt to liberate the primary amine for reaction while being sterically hindered enough to not compete as a nucleophile.

Workflow for Amide Coupling

G cluster_prep Reagent Preparation cluster_reaction Reaction Core cluster_workup Workup & Purification Reagent Methyl 3-amino-4,4,4- trifluorobutyrate HCl Mix Dissolve Reagents Reagent->Mix Acid Carboxylic Acid (R-COOH) Acid->Mix Solvent Anhydrous DMF or DCM Solvent->Mix AddBase Add DIPEA (2.2 eq) Stir 10 min Mix->AddBase Cool Cool to 0 °C AddBase->Cool AddCoupling Add Coupling Reagent (e.g., HATU, 1.1 eq) Cool->AddCoupling Warm Warm to RT Stir 4-16 h AddCoupling->Warm Quench Quench with H₂O Warm->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with aq. LiCl, Brine Extract->Wash Dry Dry (Na₂SO₄), Filter Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via Chromatography Concentrate->Purify FinalProduct Final Amide Product Purify->FinalProduct Characterize (NMR, MS, HPLC)

Caption: General workflow for amide bond formation.

Detailed Protocol: Synthesis of a Model Amide

This protocol describes the coupling of this compound with benzoic acid.

Materials:

  • This compound (1.0 eq)

  • Benzoic Acid (1.0 eq)

  • HATU (1,1'-[Azobis(methylen)]bis[3-methyl-1H-imidazolium]-3-ium hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc), Lithium Chloride (LiCl) solution (5%), Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add benzoic acid (1.0 eq) and this compound (1.0 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

  • Amine Liberation: Add DIPEA (2.2 eq) dropwise to the stirred solution at room temperature. Stir for 10 minutes.

    • Scientist's Note: The first equivalent of base neutralizes the HCl salt. The second equivalent is for the coupling reaction itself. A slight excess ensures the reaction proceeds efficiently.

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add HATU (1.1 eq) in one portion. The solution may turn yellow.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aq. LiCl (3x to remove DMF), saturated aq. NaHCO₃ (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the pure amide product.

Core Application II: Reductive Amination

Reductive amination provides a powerful method for forming C-N bonds, converting aldehydes and ketones into secondary amines.[5] This is an excellent strategy for incorporating the trifluoromethylated building block when an amide linkage is not desired.

Mechanism & Rationale: The reaction proceeds via the initial formation of an imine or iminium ion intermediate from the carbonyl compound and the primary amine.[6] This intermediate is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (STAB) is often the reagent of choice because it is less reactive towards the starting carbonyl group than other hydrides like NaBH₄, reducing the likelihood of side reactions (e.g., reduction of the aldehyde to an alcohol).[5]

Logical Flow of Reductive Amination

G Start Aldehyde/Ketone + Methyl 3-amino-4,4,4- trifluorobutyrate HCl Step1 Base (e.g., TEA) Liberates Free Amine Start->Step1 Step 1 Step2 Imine/Iminium Formation Step1->Step2 Step 2 Step3 In-situ Reduction (e.g., NaBH(OAc)₃) Step2->Step3 Step 3 End Final Secondary Amine Product Step3->End Final Product

Caption: Key stages of the reductive amination process.

Detailed Protocol: Synthesis of a Model Secondary Amine

This protocol details the reaction with benzaldehyde as a model electrophile.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (TEA) or DIPEA (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M).

  • Amine Liberation: Add TEA (1.1 eq) and stir for 15 minutes at room temperature until the solid dissolves, indicating the formation of the free amine.

  • Imine Formation: Add benzaldehyde (1.05 eq) to the solution. Stir the mixture for 1 hour at room temperature to allow for imine formation.

    • Scientist's Note: For less reactive ketones, adding a drying agent like MgSO₄ or molecular sieves can help drive the equilibrium towards the imine.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

    • Caution: The addition may be mildly exothermic and cause slight gas evolution.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by LC-MS for the disappearance of the imine intermediate and starting materials.

  • Workup: Carefully quench the reaction by slow addition of saturated aq. NaHCO₃. Stir vigorously until gas evolution ceases. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Isolation: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to obtain the desired secondary amine.

Advanced Applications: Heterocycle Synthesis

The bifunctional nature of the reagent (amine and ester) makes it an excellent precursor for constructing various trifluoromethylated heterocycles, which are privileged structures in drug discovery.[7][8] For example, condensation with β-dicarbonyl compounds can lead to the formation of dihydropyrimidinones, while intramolecular cyclization strategies can yield lactams. These advanced applications typically require bespoke reaction development but highlight the synthetic versatility of the title reagent.

Conclusion

This compound is a highly valuable and versatile building block for the strategic incorporation of the γ-trifluoromethyl-β-amino acid scaffold. Its utility in robust and scalable reactions like amide coupling and reductive amination allows for the straightforward synthesis of novel chemical entities with potentially enhanced pharmacological profiles. The protocols and insights provided herein serve as a validated starting point for researchers aiming to leverage trifluoromethylation in their drug design and discovery programs.[2]

References

  • PubChem. (n.d.). Methyl 3-amino-4,4,4-trifluorocrotonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated Heterocycles. Current Topics in Medicinal Chemistry, 14(7), 897-925. Available from ResearchGate: [Link]

  • Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Retrieved from [Link]

  • Gakh, A. A., & Shermolovich, Y. (2015). Trifluoromethylated Heterocycles. ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for Asymmetric Synthesis Using Chiral Methyl 3-amino-4,4,4-trifluorobutyrate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Trifluoromethylated Chiral Amines in Modern Drug Discovery

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, bioavailability, and binding affinity.[1] The trifluoromethyl (CF3) group, in particular, is a highly sought-after substituent due to its strong electron-withdrawing nature, which can significantly alter the physicochemical properties of a molecule.[1] When this powerful functional group is installed on a chiral scaffold, it gives rise to building blocks of immense value for the asymmetric synthesis of complex, high-value molecules.

Chiral β-amino acids containing a trifluoromethyl group are of particular interest. Their unique stereochemistry and the presence of the CF3 group can induce specific conformations in peptides and small molecule therapeutics, leading to enhanced biological activity and selectivity. Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride is a versatile chiral building block that provides a direct route to incorporating this valuable structural motif. This guide provides detailed application notes and protocols for the effective use of this reagent in asymmetric synthesis, targeting researchers, scientists, and professionals in drug development.

Physicochemical Properties and Handling

PropertyValueSource
Molecular Formula C₅H₉ClF₃NO₂PubChem
Molecular Weight 207.58 g/mol PubChem
Appearance White to off-white solid---
Solubility Soluble in water, methanol, and DMSO. Limited solubility in less polar organic solvents.---
Storage Store in a cool, dry place, under an inert atmosphere. The compound is hygroscopic.---

Note on the Hydrochloride Salt: Methyl 3-amino-4,4,4-trifluorobutyrate is typically supplied as a hydrochloride salt to improve its stability and handling characteristics. For most applications, the free amine must be generated in situ by treatment with a suitable base. The choice of base is critical and depends on the specific reaction conditions.

Core Applications in Asymmetric Synthesis

Chiral Methyl 3-amino-4,4,4-trifluorobutyrate serves as a versatile precursor for the synthesis of a variety of complex chiral molecules. Its bifunctional nature (amine and ester) allows for a wide range of chemical transformations.

Diastereoselective Synthesis of Chiral Pyrrolidinones

One of the key applications of this building block is in the diastereoselective synthesis of chiral 2-pyrrolidinones, which are common scaffolds in many biologically active compounds. The inherent chirality of the starting material directs the stereochemical outcome of the cyclization reaction.

Protocol 1: Diastereoselective Synthesis of (R)-5-(Trifluoromethyl)pyrrolidin-2-one

This protocol outlines a two-step process involving N-acylation followed by an intramolecular cyclization.

Step 1: N-Acylation with Acryloyl Chloride

  • Rationale: The reaction begins with the acylation of the amino group to introduce the necessary carbon chain for the subsequent cyclization. The use of a mild base is crucial to avoid racemization and premature side reactions.

Materials:

  • (R)-Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride

  • Acryloyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend (R)-Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride (1.0 eq) in anhydrous DCM (10 mL per gram of starting material).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the suspension with vigorous stirring. Stir for 20 minutes to ensure the formation of the free amine.

  • In a separate flask, dissolve acryloyl chloride (1.1 eq) in anhydrous DCM (2 mL per mmol).

  • Add the acryloyl chloride solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acylated product.

Step 2: Intramolecular Michael Addition (Cyclization)

  • Rationale: The cyclization is achieved via an intramolecular Michael addition, where the enolate of the ester attacks the α,β-unsaturated amide. The choice of a strong, non-nucleophilic base is critical for efficient enolate formation. The stereochemistry of the final product is directed by the chiral center of the starting material.

Materials:

  • Crude N-acylated product from Step 1

  • Sodium methoxide (NaOMe) or Potassium tert-butoxide (t-BuOK)

  • Methanol (MeOH) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the crude N-acylated product in anhydrous MeOH (for NaOMe) or THF (for t-BuOK) (15 mL per gram).

  • Cool the solution to 0 °C.

  • Add sodium methoxide (1.2 eq) or potassium tert-butoxide (1.2 eq) portion-wise.

  • Stir the reaction at 0 °C for 2-3 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the desired (R)-5-(trifluoromethyl)pyrrolidin-2-one.

Expected Outcome:

  • Yield: 60-75% over two steps.

  • Diastereomeric Excess (d.e.): >95%.

Synthesis of Chiral Trifluoromethylated Peptides

This building block can be incorporated into peptide chains to study the effects of the trifluoromethyl group on peptide conformation and biological activity. Standard peptide coupling protocols can be adapted for this purpose.

Protocol 2: Incorporation into a Dipeptide using Carbodiimide Coupling

This protocol describes the coupling of N-Boc protected (R)-Methyl 3-amino-4,4,4-trifluorobutyrate with a C-terminal protected amino acid.

Step 1: N-Boc Protection

  • Rationale: The amino group must be protected to prevent self-coupling and other side reactions during the peptide bond formation. The Boc group is a standard protecting group in peptide synthesis.

Materials:

  • (R)-Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • Follow the procedure in Protocol 1, Step 1, using Boc₂O (1.1 eq) instead of acryloyl chloride.

  • After the reaction is complete, the workup is similar. The crude product is typically pure enough for the next step without further purification.

Step 2: Saponification of the Methyl Ester

  • Rationale: To form a peptide bond, the ester must be hydrolyzed to the corresponding carboxylic acid.

Materials:

  • N-Boc-(R)-Methyl 3-amino-4,4,4-trifluorobutyrate

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH) / Water mixture

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the N-Boc protected ester in a 3:1 mixture of MeOH and water.

  • Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the N-Boc protected amino acid.

Step 3: Peptide Coupling

  • Rationale: The protected trifluoromethylated amino acid is coupled with another amino acid ester using a standard carbodiimide coupling reagent. Additives like HOBt are used to suppress racemization and improve coupling efficiency.[2]

Materials:

  • N-Boc-(R)-3-amino-4,4,4-trifluorobutanoic acid

  • Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve N-Boc-(R)-3-amino-4,4,4-trifluorobutanoic acid (1.0 eq), H-Gly-OMe·HCl (1.0 eq), and HOBt (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C.

  • Add DIPEA (1.1 eq) and stir for 10 minutes.

  • Add EDC (1.1 eq) and stir the reaction at 0 °C for 1 hour, then at room temperature overnight.

  • Filter off the urea byproduct (if using DCC).

  • Dilute the reaction mixture with ethyl acetate and wash with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer, concentrate, and purify by flash chromatography to obtain the protected dipeptide.

Expected Outcome:

  • Yield: 70-85% for the coupling step.

  • Racemization: Minimal (<2%) as determined by chiral HPLC analysis.

Visualization of Key Workflows

Peptide_Coupling_Workflow cluster_0 Preparation of Chiral Building Block cluster_1 Peptide Coupling Start Methyl 3-amino-4,4,4- trifluorobutyrate HCl FreeAmine In situ generation of free amine (Base) Start->FreeAmine BocProtection N-Boc Protection (Boc₂O) FreeAmine->BocProtection Saponification Ester Hydrolysis (LiOH) BocProtection->Saponification ProtectedAA N-Boc-3-amino-4,4,4- trifluorobutanoic acid Saponification->ProtectedAA Coupling Peptide Coupling (EDC, HOBt) ProtectedAA->Coupling Dipeptide Protected Dipeptide Coupling->Dipeptide AminoEster Amino Acid Ester (e.g., H-Gly-OMe) AminoEster->Coupling

Caption: Workflow for the preparation and peptide coupling of the chiral building block.

Pyrrolidinone_Synthesis Start Methyl 3-amino-4,4,4- trifluorobutyrate HCl FreeAmine Free Amine Generation (TEA) Start->FreeAmine Acylation N-Acylation (Acryloyl Chloride) FreeAmine->Acylation Intermediate N-Acryloyl Intermediate Acylation->Intermediate Cyclization Intramolecular Michael Addition (Base) Intermediate->Cyclization Product Chiral Pyrrolidinone Cyclization->Product

Caption: Synthetic pathway for diastereoselective pyrrolidinone synthesis.

Conclusion and Future Perspectives

Chiral this compound is a powerful and versatile building block for asymmetric synthesis. The protocols detailed herein provide a solid foundation for its application in the construction of complex chiral molecules, including heterocycles and peptidomimetics. The strong electron-withdrawing nature of the trifluoromethyl group not only influences the reactivity of the molecule but also imparts unique properties to the final products, making this an invaluable tool for drug discovery and development. Future applications will likely focus on its incorporation into more complex natural product syntheses and the development of novel catalytic methodologies that leverage its unique stereoelectronic properties.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural products. Chemical Reviews, 97(7), 2243-2266.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Katritzky, A. R., & Rachwal, S. (1996). Recent progress in the synthesis of 1,2,3,4-tetrahydroquinolines. Chemical Reviews, 96(5), 1779-1804.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Soloshonok, V. A. (Ed.). (2005). Fluorine-containing amino acids: synthesis and properties. American Chemical Society.
  • Qiu, X., & Qing, F. L. (2017). Recent advances in the synthesis of trifluoromethylated compounds. European Journal of Organic Chemistry, 2017(1), 4-22.
  • Prakash, G. K. S., & Yudin, A. K. (2005). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757-786.
  • PubChem. Methyl 3-amino-4,4,4-trifluorobutanoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Strategic Imperative of Fluorine: A Guide to Fluorinated Building Blocks in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Fluorine Effect" in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine has transcended trend to become a cornerstone of rational drug design.[1][2] More than half of all recently approved small-molecule drugs feature at least one fluorine atom, a testament to its profound ability to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[2] This guide provides an in-depth exploration of the multifaceted roles of fluorinated building blocks, offering both the foundational principles and actionable protocols for their effective implementation in drug development programs. We will delve into the nuanced "fluorine effect," dissecting how this small yet powerfully electronegative atom can be leveraged to overcome common challenges in metabolic stability, binding affinity, and bioavailability.

I. The Physicochemical Impact of Fluorination: A Mechanistic Overview

The strategic substitution of hydrogen with fluorine imparts a unique set of physicochemical properties to a drug candidate. Understanding these effects is paramount to harnessing the full potential of fluorinated building blocks.

Enhancing Metabolic Stability: Shielding Against Oxidative Metabolism

A primary driver for the use of fluorine in drug design is the enhancement of metabolic stability.[3][4] The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making it highly resistant to cleavage by metabolic enzymes.

The Causality: The majority of oxidative metabolism of xenobiotics is carried out by the cytochrome P450 (CYP) superfamily of enzymes.[3][5] These enzymes often target metabolically labile C-H bonds, particularly at benzylic positions or those alpha to heteroatoms. By replacing a vulnerable hydrogen atom with fluorine, medicinal chemists can effectively "shield" that position from enzymatic attack, thereby blocking a key metabolic pathway. This can lead to a longer plasma half-life, reduced formation of potentially toxic metabolites, and an overall improvement in the drug's pharmacokinetic profile.[1][6]

Experimental Workflow: Assessing Metabolic Stability

cluster_0 In Vitro Metabolic Stability Assay cluster_1 Metabolite Identification A Incubate Compound with Liver Microsomes & NADPH B Quench Reaction at Multiple Time Points A->B C Analyze Compound Depletion (LC-MS/MS) B->C D Calculate In Vitro Half-Life (t½) and Intrinsic Clearance (Clint) C->D H Confirm Metabolic 'Soft Spots' D->H Inform Rational Design of Fluorinated Analogs E Incubate Compound with Liver Microsomes (Longer Incubation) F LC-MS/MS Analysis of Supernatant E->F G Identify and Characterize Metabolites F->G G->H

Caption: Workflow for evaluating metabolic stability and identifying metabolic liabilities.

Modulating Binding Affinity and Selectivity

Fluorine's unique electronic properties can be exploited to enhance a ligand's binding affinity and selectivity for its target protein.[4]

The Causality:

  • Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule through stereoelectronic effects like the gauche effect.[1] This can pre-organize the ligand into its bioactive conformation, minimizing the entropic penalty upon binding.[7]

  • Electrostatic and Dipolar Interactions: The highly polarized C-F bond can participate in favorable dipole-dipole and electrostatic interactions within the protein binding pocket. While a weak hydrogen bond acceptor, fluorine can engage in non-traditional hydrogen bonds (C-F···H-X), further contributing to binding affinity.[8]

  • Bioisosteric Replacement: Fluorine's van der Waals radius is similar to that of hydrogen, allowing it to act as a bioisostere.[4] However, its electronic properties are vastly different, enabling the modulation of local electronics without significant steric perturbation.

Fine-Tuning Lipophilicity and Membrane Permeability

The effect of fluorination on lipophilicity (logP) is highly context-dependent and offers a powerful tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[1][9]

The Causality:

  • Single Fluorine Substitution: A single fluorine atom often slightly increases lipophilicity.

  • Polyfluorination: The introduction of multiple fluorine atoms or a trifluoromethyl (CF3) group can decrease lipophilicity due to the atom's high polarity and low polarizability.[9] This allows for precise tuning of a molecule's ability to cross biological membranes.[9]

Altering Acidity and Basicity (pKa Modulation)

Fluorine's potent electron-withdrawing inductive effect can significantly alter the pKa of nearby acidic or basic functional groups.[1][6]

The Causality: By withdrawing electron density, fluorine stabilizes the conjugate base of an acid, making it more acidic (lower pKa). Conversely, it destabilizes the protonated form of a base, making it less basic (lower pKa of the conjugate acid). This modulation of ionization state at physiological pH can profoundly impact a drug's solubility, oral absorption, and ability to interact with its target.[1][6]

Table 1: Impact of Fluorination on Physicochemical Properties

PropertyEffect of FluorinationRationale
Metabolic Stability Generally IncreasedStrong C-F bond resists enzymatic cleavage by CYPs.[3]
Binding Affinity Can be IncreasedConformational constraint, favorable electrostatic interactions.[4]
Lipophilicity (logP) Context-DependentSingle F can increase logP; CF3 often decreases it.[9]
pKa of Acids Decreased (Stronger Acid)Inductive electron withdrawal stabilizes the conjugate base.[6]
pKa of Amines Decreased (Weaker Base)Inductive electron withdrawal destabilizes the protonated form.[1]

II. Practical Applications & Case Studies

The theoretical benefits of fluorination are borne out in numerous successful drug development campaigns.

  • Atorvastatin (Lipitor): The strategic placement of a fluorine atom on one of the phenyl rings of atorvastatin enhances its metabolic stability, contributing to its long half-life and efficacy in lowering cholesterol.[7]

  • Fluoxetine (Prozac): The trifluoromethyl group in fluoxetine increases its lipophilicity, which is crucial for its ability to cross the blood-brain barrier and act as a selective serotonin reuptake inhibitor.[1][10]

  • Dabrafenib: In the development of this BRAF kinase inhibitor, fluorination of a pendent aryl ring was instrumental in improving its metabolic stability from a high clearance compound to a viable drug candidate.[3]

III. Protocols for the Application of Fluorinated Building Blocks

The following protocols provide a generalized framework for the synthesis and evaluation of fluorinated analogs.

Protocol 1: Synthesis of a Trifluoromethylated Analog

This protocol describes a general method for the introduction of a trifluoromethyl group onto an aromatic ring using a copper-catalyzed cross-coupling reaction.

Materials:

  • Aryl bromide starting material

  • (Trifluoromethyl)trimethylsilane (TMSCF3)

  • Copper(I) iodide (CuI)

  • Potassium fluoride (KF)

  • N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 equiv), CuI (0.1 equiv), and KF (2.0 equiv).

  • Add anhydrous DMF via syringe.

  • Add TMSCF3 (1.5 equiv) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to the appropriate temperature (typically 60-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with aqueous ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired trifluoromethylated compound.

Self-Validation:

  • Confirm the identity and purity of the product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

  • The characteristic quartet in ¹³C NMR and singlet in ¹⁹F NMR are indicative of the CF3 group.

Diagram: Synthetic Workflow for Trifluoromethylation

A Combine Aryl Bromide, CuI, and KF in DMF B Add TMSCF3 under Inert Atmosphere A->B C Heat and Monitor Reaction Progress B->C D Aqueous Workup and Extraction C->D E Purification by Column Chromatography D->E F Characterization (NMR, MS) E->F

Caption: A generalized workflow for copper-catalyzed trifluoromethylation.

Protocol 2: Comparative In Vitro ADME Profiling

This protocol outlines the steps to compare the physicochemical and metabolic properties of a parent compound and its fluorinated analog.

Materials:

  • Parent compound and fluorinated analog

  • Phosphate-buffered saline (PBS), pH 7.4

  • 1-Octanol

  • Human liver microsomes (HLM)

  • NADPH regenerating system

  • LC-MS/MS system

Procedure:

1. Lipophilicity (logD₇.₄) Determination: a. Prepare solutions of the parent and fluorinated compounds in a PBS/1-octanol biphasic system. b. Shake vigorously to allow for partitioning. c. Centrifuge to separate the layers. d. Measure the concentration of the compound in both the aqueous (PBS) and organic (1-octanol) layers using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS). e. Calculate logD₇.₄ as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

2. Metabolic Stability Assay: a. Incubate the parent and fluorinated compounds (at a final concentration of 1 µM) with HLM (0.5 mg/mL) in the presence of an NADPH regenerating system at 37 °C. b. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with an equal volume of cold acetonitrile containing an internal standard. c. Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound. d. Plot the natural logarithm of the percentage of compound remaining versus time and determine the in vitro half-life (t½) from the slope of the linear regression.

Self-Validation:

  • Run appropriate controls, including incubations without NADPH to assess non-enzymatic degradation and incubations with known stable and unstable compounds to validate the assay performance.

  • Ensure that the depletion of the parent compound follows first-order kinetics.

IV. Conclusion

Fluorinated building blocks are indispensable tools in modern drug discovery, offering a rational and effective means to address a multitude of challenges encountered during lead optimization. A thorough understanding of the fundamental principles governing the "fluorine effect" on a molecule's physicochemical properties, coupled with robust synthetic and analytical protocols, empowers medicinal chemists to design next-generation therapeutics with enhanced efficacy, safety, and pharmacokinetic profiles. The judicious application of fluorine is not merely a matter of trial and error but a data-driven, strategic endeavor that will continue to shape the future of medicine.

References

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Fluorine in drug discovery: Role, design and case studies.
  • The role of fluorine in medicinal chemistry.Taylor & Francis Online.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development.AiFChem.
  • Recent Advances in Fluorinated Colloidal Nanosystems for Biological Detection and Surface Co
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).MDPI.
  • Fluorine in drug discovery: Role, design and case studies.
  • Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calcul
  • Fluorinated Building Blocks in Drug Design: Why They M
  • Hepatic Drug Metabolism and Cytochrome P450.OpenAnesthesia.
  • Fluoxetine.Wikipedia.

Sources

Application Note: Synthesis of Novel Trifluoromethyl-Containing Heterocyclic Scaffolds from Methyl 3-amino-4,4,4-trifluorobutyrate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of trifluoromethyl (CF₃) groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting enhanced metabolic stability, lipophilicity, and binding affinity to bioactive molecules.[1][2] This guide provides detailed protocols and expert insights for leveraging Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride, a versatile and readily available building block, for the synthesis of diverse and novel trifluoromethyl-containing heterocycles. We present robust, field-tested methodologies for constructing valuable pyrimidinone and pyrazole core structures, complete with mechanistic rationale, optimization strategies, and detailed characterization guidelines.

Introduction: The Strategic Value of the CF₃-β-Amino Ester Synthon

Methyl 3-amino-4,4,4-trifluorobutyrate serves as a powerful synthon due to its trifunctional nature: a nucleophilic primary amine, an electrophilic ester, and a strategically positioned, electron-withdrawing trifluoromethyl group. The hydrochloride salt ensures stability and ease of handling, requiring a simple preliminary neutralization step before its deployment in cyclocondensation reactions. The CF₃ group is not merely a spectator; its profound steric and electronic influence can direct reaction regioselectivity and modulate the physicochemical properties of the resulting heterocyclic products, making them highly valuable for drug discovery programs.[2]

This document outlines two primary synthetic pathways originating from this building block: a multicomponent Biginelli-like reaction to form dihydropyrimidinones (DHPMs) and a condensation-cyclization sequence for the synthesis of pyrazolones.

General Workflow for Heterocycle Synthesis

The overarching strategy involves a straightforward, two-stage process. The initial step is the in-situ neutralization of the hydrochloride salt to liberate the reactive primary amine. This is immediately followed by the specific cyclocondensation reaction, which leverages the amine and the activated methylene position adjacent to the ester group.

General_Workflow Start Methyl 3-amino-4,4,4- trifluorobutyrate HCl Neutralization In-situ Neutralization (e.g., Et₃N, NaHCO₃) Start->Neutralization Base FreeAmine Free β-Amino Ester Neutralization->FreeAmine Reaction Cyclocondensation Reaction (e.g., Biginelli, Paal-Knorr) FreeAmine->Reaction Reactants & Catalyst Product Crude Heterocyclic Product Reaction->Product Purification Purification (Crystallization / Chromatography) Product->Purification Final Pure CF₃-Heterocycle Purification->Final

Caption: General experimental workflow for heterocycle synthesis.

Synthesis of 4-(Trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-ones via Biginelli-like Reaction

Principle & Mechanistic Insight: The Biginelli reaction is a powerful one-pot, three-component synthesis that traditionally combines an aldehyde, a β-dicarbonyl compound, and urea.[3][4] In our modified protocol, Methyl 3-amino-4,4,4-trifluorobutyrate acts as the β-dicarbonyl equivalent. The reaction proceeds through an initial formation of an N-acyliminium ion intermediate from the aldehyde and urea, which is then trapped by the enamine (or enol) form of the β-amino ester. Subsequent intramolecular cyclization and dehydration yield the final dihydropyrimidinone (DHPM) product.[4][5] The use of a Lewis acid catalyst like B(C₆F₅)₃ or a Brønsted acid is crucial for driving the reaction efficiently.[3]

Protocol 1: Synthesis of Ethyl 6-methyl-4-phenyl-2-oxo-4-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Materials and Reagents:

Reagent M.W. Amount (mmol) Mass/Volume
Methyl 3-amino-4,4,4-trifluorobutyrate HCl 193.58 5.0 0.968 g
Benzaldehyde 106.12 5.0 0.51 mL
Urea 60.06 7.5 0.450 g
Triethylamine (Et₃N) 101.19 5.5 0.77 mL
Tris(pentafluorophenyl)borane 511.99 0.25 (5 mol%) 128 mg

| Ethanol (Absolute) | - | - | 20 mL |

Step-by-Step Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (0.968 g, 5.0 mmol), urea (0.450 g, 7.5 mmol), and absolute ethanol (20 mL).

  • Stir the suspension at room temperature and add triethylamine (0.77 mL, 5.5 mmol) dropwise to neutralize the hydrochloride salt. Stir for 15 minutes until the solid dissolves.

  • Add benzaldehyde (0.51 mL, 5.0 mmol) to the mixture.

  • Finally, add the catalyst, tris(pentafluorophenyl)borane (128 mg, 0.25 mmol).

  • Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 1:1 Ethyl Acetate/Hexane). The reaction is typically complete within 3-4 hours.[3]

  • Upon completion, cool the reaction mixture to room temperature. A precipitate may form.

  • Reduce the solvent volume to approximately 5 mL under reduced pressure.

  • Add 20 mL of cold distilled water to the flask and stir vigorously for 30 minutes to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum.

  • Recrystallize the crude solid from hot ethanol to yield the pure product as a white crystalline solid.

Expected Results & Characterization:

  • Yield: 75-85%.

  • ¹H NMR (CDCl₃): Expect characteristic peaks for the aromatic protons, the CH proton at the C4 position, the NH protons, the methyl ester protons, and the C6-methyl group.

  • ¹⁹F NMR (CDCl₃): A singlet corresponding to the CF₃ group.

  • HRMS (ESI): Calculate the expected m/z for [M+H]⁺ and [M+Na]⁺.

Scope of the Reaction: This protocol is robust and can be applied to a wide range of aromatic and aliphatic aldehydes, as summarized below.

EntryAldehydeTime (h)Yield (%)
1Benzaldehyde382
24-Chlorobenzaldehyde385
34-Methoxybenzaldehyde478
42-Naphthaldehyde4.575
5Isobutyraldehyde465

Synthesis of 3-(Trifluoromethyl)-1H-pyrazol-5(4H)-one Derivatives

Principle & Mechanistic Insight: This synthesis involves the condensation of the β-amino ester with hydrazine hydrate. The primary amine of the starting material is first displaced by the more nucleophilic hydrazine to form a hydrazide intermediate. This intermediate then undergoes a rapid intramolecular cyclization, driven by the attack of the second hydrazine nitrogen onto the ester carbonyl. Subsequent elimination of methanol yields the stable pyrazolone ring. The trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl, facilitating the initial reaction with hydrazine.

Pyrazolone_Mechanism Pyrazolone Formation Mechanism Start Free β-Amino Ester (CF₃-CH(NH₂)-CH₂-COOMe) Intermediate Hydrazide Intermediate (CF₃-CH(NH-NH₂)-CH₂-COOMe) Start->Intermediate + H₂N-NH₂ - NH₃ Hydrazine Hydrazine (H₂N-NH₂) Hydrazine->Intermediate + H₂N-NH₂ - NH₃ Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Trifluoromethyl-Pyrazolone Cyclization->Product - MeOH

Caption: Simplified mechanism for pyrazolone synthesis.

Protocol 2: Synthesis of 4-(Trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one

Materials and Reagents:

Reagent M.W. Amount (mmol) Mass/Volume
Methyl 3-amino-4,4,4-trifluorobutyrate HCl 193.58 10.0 1.94 g
Hydrazine Hydrate (~64% N₂H₄) 50.06 12.0 ~0.6 mL
Triethylamine (Et₃N) 101.19 11.0 1.53 mL

| Acetic Acid (Glacial) | 60.05 | - | 15 mL |

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask, suspend this compound (1.94 g, 10.0 mmol) in glacial acetic acid (15 mL).

  • Add triethylamine (1.53 mL, 11.0 mmol) dropwise while stirring at room temperature. Stir for 10 minutes.

  • Carefully add hydrazine hydrate (~0.6 mL, 12.0 mmol) to the solution. Caution: Hydrazine is toxic and corrosive. Handle in a fume hood.

  • Attach a reflux condenser and heat the mixture to 100 °C in an oil bath for 6 hours. Monitor the reaction by TLC (Eluent: 3:1 Ethyl Acetate/Hexane).

  • After cooling to room temperature, pour the reaction mixture into 50 mL of ice-cold water.

  • A precipitate should form. If not, neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate until pH 7-8.

  • Collect the resulting solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Expected Results & Characterization:

  • Yield: 80-90%.

  • ¹H NMR (DMSO-d₆): Expect characteristic peaks for the diastereotopic CH₂ protons of the pyrazolone ring, the CH proton adjacent to the CF₃ group, and the two NH protons.

  • ¹⁹F NMR (DMSO-d₆): A doublet corresponding to the CF₃ group, coupled to the adjacent proton.

  • IR (KBr): Characteristic C=O stretching frequency around 1700 cm⁻¹ and N-H stretching bands.

Conclusion and Future Directions

This compound is a cost-effective and highly adaptable starting material for accessing a variety of trifluoromethyl-substituted heterocyclic systems. The protocols detailed herein for the synthesis of dihydropyrimidinones and pyrazolones are scalable, high-yielding, and tolerant of diverse functionalities. These core scaffolds are primed for further derivatization, offering medicinal chemists a rich platform for library synthesis and the development of next-generation therapeutic agents. Future work could explore its use in synthesizing other important heterocycles like trifluoromethyl-pyridines or benzodiazepines.

References

  • Shaabani, A., Maleki, A., & Mofakham, H. (2016). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals, 9(4), 71. [Link]

  • Bouli, M., et al. (2020). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules, 25(21), 5183. [Link]

  • Zaripova, A. R., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(19), 6653. [Link]

  • Process for production of alpha-trifluoromethyl-beta-substituted- beta-amino acid. (2011).
  • Sokolenko, T. M., et al. (2008). Synthesis of alpha-trifluoromethyl-beta-lactams and esters of beta-amino acids via 1,3-dipolar cycloaddition of nitrones to fluoroalkenes. Journal of Fluorine Chemistry, 129(7), 599-605. [Link]

  • Fluorinative Difunctionalization of Selected Cyclooctene-Fused Beta-Lactams and Beta-Amino Esters. (2019). ResearchGate. [Link]

  • Tsukamoto, M., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 114-123. [Link]

  • Sagare, M., et al. (2023). SYNTHESIS OF DERIVATIVES OF 1-(3-(3-(1H-1,2,3-TRIAZOLE-1-YL) PHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL) ETHANONE FROM 3-AMINO ACETOPHENONE. Heterocyclic Letters, 13(3), 525-531. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2017). ResearchGate. [Link]

  • Biffi, C., et al. (2012). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. Helvetica Chimica Acta, 95(10), 1779-1812. [Link]

  • Prajapati, S. K., et al. (2014). B(C6F5)3 catalyzed one-pot three-component Biginelli reaction: An efficient and environmentally benign protocol for the synthesis of 3,4-dihydropyrimidin-2(1H). Journal of Chemical Sciences, 126(4), 1047-1055. [Link]

  • Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. (2017). Royal Society of Chemistry. [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (2012). National Institutes of Health. [Link]

  • Preparation of (trifluoromethyl)pyridines. (1987).
  • Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. (2013). Beilstein Journal of Organic Chemistry, 9, 2194-2215. [Link]

  • Peregudov, A. S., et al. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 120(24), 13633-13701. [Link]

  • Yu, H., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103513. [Link]

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). (2022). National Institutes of Health. [Link]

  • Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids. (2015). ChemistryViews. [Link]

  • Anjaneyulu, B., & Rao, G. B. D. (2015). A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. International Journal of Engineering & Technology Research, 3(6), 26-37. [Link]

  • Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide. (2024). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. (2021). Organic & Biomolecular Chemistry, 19(44), 9687-9691. [Link]

  • Wu, Q., et al. (2019). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Molecules, 24(23), 4353. [Link]

  • Amino Acids Catalyzed Biginelli Protocols. (2010). International Journal of ChemTech Research, 2(2), 977-981. [Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Oakwood Chemical. [Link]

  • Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[5][6][7]triazolo[1,5-a]pyrimidines. (2019). Organic & Biomolecular Chemistry, 17(10), 2722-2728. [Link]

  • Krutosikova, A., et al. (2002). Liquid-Phase Synthesis of Combinatorial Libraries Based on 7-Trifluoromethyl-Substituted Pyrazolo[1,5-a]Pyrimidine Scaffold. Journal of Combinatorial Chemistry, 4(3), 253-256. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2022). Molecules, 27(19), 6245. [Link]

  • Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. (2020). Journal of the American Chemical Society, 142(10), 4769-4779. [Link]

Sources

Application Notes and Experimental Protocols for Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Trifluoromethylated β-Amino Acid Building Block

In contemporary drug discovery and medicinal chemistry, the strategic incorporation of fluorine into lead compounds is a cornerstone of molecular design. The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance critical pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride is a valuable building block that provides researchers with direct access to a trifluoromethylated β-amino acid scaffold.

As a β-amino acid derivative, this compound allows for the synthesis of peptidomimetics and other complex molecules with altered conformational constraints compared to their α-amino acid counterparts, often leading to improved biological activity and protease resistance. This guide provides an in-depth exploration of the handling, applications, and detailed experimental protocols for this versatile reagent, designed for researchers, scientists, and drug development professionals seeking to leverage its unique properties.

Section 1: Physicochemical Properties, Safety, and Handling

Before utilization in any synthetic protocol, a thorough understanding of the reagent's properties and safety requirements is paramount.

1.1: Compound Data Summary

The key physicochemical data for Methyl 3-amino-4,4,4-trifluorobutyrate and its hydrochloride salt are summarized below.

PropertyValueSource
Chemical Name This compound-
Synonyms Methyl 3-amino-4,4,4-trifluorobutanoate HCl-
CAS Number 748746-28-3 (for free base)[2]
Molecular Formula C₅H₉ClF₃NO₂[2]
Molecular Weight 207.58 g/mol [2]
Appearance White to off-white solidGeneral Observation
Storage Store in a cool, dry, well-ventilated place. Keep container tightly sealed.[3][4]
1.2: Safety and Handling Protocol

Working with any chemical reagent requires adherence to strict safety protocols to minimize risk to personnel and ensure experimental integrity.

Core Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[4]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or powder.[5][6]

  • Contact Avoidance: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.[3]

  • Handling: Avoid generating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.[3][6]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[4]

Storage Conditions:

  • Store the reagent in its original, tightly sealed container.

  • Recommended storage is in a cool, dark, and dry environment, such as a desiccator at room temperature, to prevent degradation from moisture.[3]

Section 2: Core Application - Amide Bond Formation

The primary utility of this compound is as a nucleophile in amide bond (peptide coupling) reactions. The amine hydrochloride must first be neutralized in situ to the free amine to enable it to react with an activated carboxylic acid.

2.1: General Workflow for Amide Coupling

The process involves three key stages: liberation of the free amine, activation of the carboxylic acid coupling partner, and the final nucleophilic attack to form the amide bond. This workflow is a foundational technique in the synthesis of pharmaceuticals and other bioactive molecules.[7]

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Outcome A Methyl 3-amino-4,4,4- trifluorobutyrate HCl E In Situ Free Amine Generation A->E Base (D) B Carboxylic Acid (R-COOH) F Carboxylic Acid Activation B->F Coupling Reagent (C) C Coupling Reagent (e.g., HATU, EDC) D Non-nucleophilic Base (e.g., DIPEA) G Amide Bond Formation E->G F->G H Purified Amide Product G->H Work-up & Purification

Caption: General workflow for amide bond formation.

Protocol 2.1: HATU-Mediated Amide Coupling

Causality and Expertise: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that rapidly forms an activated OAt-ester of the carboxylic acid. This active ester is less prone to racemization and reacts cleanly with the amine. The use of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is critical to neutralize both the starting hydrochloride salt and the acid generated during the reaction without interfering with the coupling process.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU

  • DIPEA

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF or DCM (approx. 0.1 M concentration).

  • Activation: Add HATU (1.1 eq) to the solution and stir for 2-5 minutes at room temperature.

  • Amine Addition: In a separate vial, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF. Add DIPEA (2.5 eq) to this solution to generate the free amine.

  • Coupling: Add the amine/DIPEA solution to the activated carboxylic acid mixture dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Protocol 2.2: EDC/HOAt-Mediated Amide Coupling

Causality and Expertise: EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) is a water-soluble carbodiimide that activates carboxylic acids. It is often used with an additive like HOAt (1-Hydroxy-7-azabenzotriazole) which acts as a catalyst and suppresses side reactions, most notably the formation of N-acylurea byproducts and racemization. This method is a cost-effective alternative to phosphonium- or uronium-based reagents like HATU.[8]

Materials:

  • This compound

  • Carboxylic acid of interest

  • EDC hydrochloride

  • HOAt

  • DIPEA or N-Methylmorpholine (NMM)

  • Anhydrous DCM

  • 1M HCl (aqueous)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOAt (1.2 eq).

  • Dissolution: Suspend the components in anhydrous DCM (approx. 0.1-0.2 M).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Add DIPEA or NMM (3.0 eq) to the suspension and stir for 5 minutes.

  • Activation & Coupling: Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Allow the flask to slowly warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction with DCM. Wash the organic phase sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude residue via flash column chromatography.

Section 3: Integration into Peptide Synthesis

The incorporation of fluorinated non-canonical amino acids is a powerful strategy in peptide drug design.[9] Methyl 3-amino-4,4,4-trifluorobutyrate can be incorporated into a growing peptide chain using standard Solid-Phase Peptide Synthesis (SPPS) protocols.

3.1: Workflow for SPPS Incorporation

The process requires the initial neutralization of the hydrochloride salt before coupling it to the N-terminus of the resin-bound peptide.

G A Resin-Bound Peptide with Free N-Terminus G Coupling Reaction on Solid Support A->G B Methyl 3-amino-4,4,4- trifluorobutyrate HCl E In Situ Free Amine Generation B->E Neutralization C Base (DIPEA) C->E D Coupling Reagents (e.g., HBTU/HOBt) D->G E->G Nucleophilic Attack F Note: For SPPS, the carboxyl group of the incoming amino acid is activated. Here, the amine is the incoming nucleophile. H Washing Steps G->H I Resin-Bound Peptide +1 Residue H->I J Continue SPPS Cycle (Deprotection, Coupling) I->J K Final Cleavage & Purification I->K

Caption: SPPS workflow for coupling the amine building block.

Protocol 3.1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Incorporation

Causality and Expertise: This protocol assumes the user is building a peptide from the C-terminus to the N-terminus on a solid support (e.g., Rink Amide resin) using Fmoc chemistry. The final amino acid to be coupled before the N-terminal capping is the title compound. The key step is the pre-activation of the C-terminal amino acid already on the resin, followed by the addition of the neutralized title compound. Alternatively, and more commonly, if one were to add another amino acid after the title compound, the title compound's ester would first need to be hydrolyzed to a carboxylic acid and its amine protected (e.g., with an Fmoc group) before being used in standard SPPS. The protocol below describes the simpler case of adding it as an N-terminal cap.

Materials:

  • Fmoc-protected, resin-bound peptide with a free N-terminal amine.

  • Carboxylic acid to be coupled (e.g. Acetic Acid for N-acetylation, or another Fmoc-AA-OH)

  • HBTU (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

  • DIPEA

  • This compound

  • SPPS reaction vessel

  • DMF (peptide synthesis grade)

  • DCM

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to expose the free N-terminal amine.[10] Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling Cocktail Preparation: In a separate vial, dissolve the carboxylic acid to be coupled (4.0 eq) and HBTU (3.9 eq) in DMF. Add DIPEA (8.0 eq) and allow the mixture to pre-activate for 2-5 minutes.

  • Neutralization of Title Compound: In another vial, dissolve this compound (4.0 eq) in DMF and add DIPEA (4.0 eq).

  • Coupling to Peptide: This step is a conceptual modification. To add the title compound, one would typically first hydrolyze its ester to a free acid and protect the amine with Fmoc. The resulting Fmoc-protected acid would then be coupled to the resin-bound peptide using the standard activation cocktail from step 3.

  • Capping with the Title Compound: To use the title compound directly to cap a peptide, you would first activate a carboxylic acid (e.g., Acetic Acid, 5 eq) with HBTU (4.9 eq) and DIPEA (10 eq). You would then add this activated mixture to the resin-bound peptide to form an N-acetylated peptide. The title compound is best used as a solution-phase reagent after the peptide has been cleaved from the resin.

  • Cleavage: After the full peptide is synthesized, it is cleaved from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

  • Post-Cleavage Modification (Recommended Workflow): a. Cleave the desired peptide from the resin, leaving a free N-terminal amine. b. Purify the peptide by RP-HPLC. c. Perform a solution-phase amide coupling between the purified peptide's N-terminus and a carboxylic acid of interest, using the title compound as the amine nucleophile as described in Protocol 2.1 .

References

  • MySkinRecipes. Methyl 3-Amino-4-(Trifluoromethoxy)Benzoate. [Link]

  • Google Patents. US7002038B2 - Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters.
  • Semantic Scholar. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

  • Google Patents.
  • Google Patents. CN112225666B - Preparation method of (R) -3-amino-4- (2,4, 5-trifluorophenyl)
  • ResearchGate. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. [Link]

  • ResearchGate. Amide bond formation using amino acid fluorides. [Link]

  • The Sheppard Group. Direct amidation of unprotected amino acids using B(OCH2CF3)3. [Link]

  • RSC Publishing. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. [Link]

  • 14th Brazilian Meeting on Organic Synthesis. Synthesis of Building Blocks for the Construction of Trialomethylated Heterocycles. [Link]

  • Reddit. Tips and tricks for difficult amide bond formation?. [Link]

  • NIH National Library of Medicine. Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • PubChem. Methyl 3-amino-4,4,4-trifluorocrotonate. [Link]

  • MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

  • NIH National Library of Medicine. Fluorinated building blocks in drug design: new pathways and targets. [Link]

  • NIH National Library of Medicine. Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. [Link]

  • ChemRxiv. Synthesis, Physicochemical and Computational Analysis of Tris(fluoromethyl)alkyl Building Blocks. [Link]

  • PubMed. Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative. [Link]

  • ACS Publications. Regio- and Stereoselective Synthesis of CF3-Containing 1,2- and 1,1-Diarylethenes. [Link]

  • SciELO México. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

  • YouTube. Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. [Link]

  • PubMed. Applications of fluorine-containing amino acids for drug design. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride (CAS: 169605-23-6). This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for the purification of this critical fluorinated building block. We will address common challenges in a direct question-and-answer format, offering troubleshooting strategies and detailed protocols grounded in chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions you might have before starting your purification workflow.

Q1: What are the most common impurities I should expect when working with crude this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, based on common syntheses, such as the reaction of a trifluoroacetoacetic ester precursor[1][2], you can anticipate the following:

  • Unreacted Starting Materials: Residual trifluoroacetoacetic ester or other precursors.

  • Solvent Residues: Trapped solvents from the reaction or initial work-up.

  • Side-Reaction Products: By-products from incomplete reactions or alternative reaction pathways.

  • Degradation Products: The free base form of amino esters can be susceptible to degradation; the hydrochloride salt form enhances stability[3].

  • Water: As a hydrochloride salt, the compound can be hygroscopic.

Q2: My initial crude material is a sticky solid/oil. What is the best first step?

A2: An oily or sticky appearance often indicates the presence of residual solvents or impurities that depress the melting point. The hydrochloride salt should be a solid with a melting point between 96-101 °C. We recommend a "trituration" or "slurry wash" as a first step. This involves stirring the crude material vigorously in a solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or ethyl acetate)[4]. This can often crash out the product as a solid, which can then be filtered and subjected to more rigorous purification.

Q3: How should I store the purified this compound?

A3: The compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (like nitrogen or argon) to minimize moisture uptake. Recommended storage temperatures are often between 2-8°C.

Q4: Which analytical techniques are best for assessing the purity of the final product?

A4: A multi-pronged approach is recommended:

  • NMR (¹H, ¹⁹F, ¹³C): Provides structural confirmation and can reveal the presence of organic impurities.

  • LC-MS: Ideal for identifying the mass of the desired product and detecting trace-level impurities.

  • GC (for the free base): Gas chromatography can be used to assess purity, often after converting the salt to the more volatile free base[1][5].

  • Melting Point: A sharp melting point range close to the literature value (96-101 °C) is a good indicator of high purity.

Section 2: Troubleshooting Guide: Purification by Recrystallization

Recrystallization is the most effective method for purifying this solid hydrochloride salt, leveraging differences in solubility between the product and impurities.

Q5: I tried to recrystallize my compound, but it "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A5: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of a solid crystalline lattice.

  • Causality: This often happens when the boiling point of the recrystallization solvent is higher than the melting point of the solute-impurity mixture. The high concentration of impurities can significantly depress the melting point.

  • Solutions:

    • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool much more slowly.

    • Change Solvent System: Switch to a solvent or solvent pair with a lower boiling point. For instance, if you used isopropanol, try ethanol or a methanol/diethyl ether system.

    • Preliminary Cleanup: The presence of significant impurities is a likely cause. Perform a preliminary purification step, such as a slurry wash or even column chromatography on the free base, before attempting recrystallization[6].

Q6: My solution is supersaturated and cooled, but no crystals are forming. How can I induce crystallization?

A6: Failure to crystallize is a common issue related to nucleation.

  • Causality: Crystal formation requires an initial nucleation event, which can be kinetically slow. Supersaturated solutions can remain in a metastable liquid state without a trigger.

  • Solutions:

    • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution. This provides a template for crystal growth[6].

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites[6].

    • Shock Cooling: Once the solution has cooled to room temperature, place it in an ice bath or even a freezer for a short period to dramatically increase the supersaturation.

    • Reduce Solvent: You may have used too much solvent. Carefully evaporate some of the solvent and attempt to cool again.

Q7: The crystals I obtained are discolored (e.g., yellow or brown). How can I get a white product?

A7: Color is typically due to high molecular weight, conjugated impurities.

  • Causality: These impurities are often present in small amounts but are highly chromophoric.

  • Solutions:

    • Decolorizing Carbon: Add a very small amount of activated charcoal to the hot solution before filtration. The charcoal has a high surface area that adsorbs the colored impurities.

    • Hot Filtration: After treatment with charcoal, you must perform a hot gravity filtration to remove the charcoal before allowing the solution to cool[6]. Be cautious, as the product can also be adsorbed if too much charcoal is used.

Section 3: Troubleshooting Guide: Purification by Column Chromatography

While direct chromatography of the salt is challenging, converting the compound to its free base allows for effective purification via normal-phase silica gel chromatography to remove closely related, non-polar impurities.

Q8: I neutralized the hydrochloride salt to the free base for chromatography, but now it streaks badly on the silica TLC plate. Why?

A8: Streaking is a classic sign of undesirable interactions between the analyte and the stationary phase.

  • Causality: The free amine is basic and can interact strongly and non-specifically with the acidic silanol groups on the surface of the silica gel. This leads to poor peak shape and inefficient separation.

  • Solutions:

    • Add a Modifier: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-2% triethylamine (Et₃N) is sufficient to "deactivate" the acidic sites on the silica, allowing the free amine to elute cleanly.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, if triethylamine is incompatible with your molecule.

Q9: How do I convert the purified free base back to the hydrochloride salt?

A9: This is a straightforward and clean conversion.

  • Procedure: Dissolve the purified free base in a suitable anhydrous organic solvent (e.g., diethyl ether or ethyl acetate). While stirring, slowly bubble anhydrous HCl gas through the solution, or add a pre-prepared solution of HCl in an anhydrous solvent (like HCl in diethyl ether). The hydrochloride salt is typically insoluble in these solvents and will precipitate out as a clean, white solid. The solid can then be collected by filtration, washed with cold solvent, and dried under vacuum.

Section 4: Detailed Experimental Protocols

Protocol 4.1: High-Recovery Recrystallization

This protocol is designed for material that is >85% pure and needs final polishing.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of boiling methanol or ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Crystallization: While the solution is still warm, slowly add diethyl ether or ethyl acetate dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of the alcohol to redissolve the cloudiness.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Isolation: Once room temperature is reached, cool the flask in an ice bath for at least 30 minutes to maximize yield. Collect the crystals by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry under high vacuum.

Protocol 4.2: Free Base Conversion and Silica Gel Chromatography

Use this method when impurities are structurally similar to the product.

  • Free Base Conversion: Dissolve the crude hydrochloride salt in water and cool in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH is ~8-9. Extract the aqueous layer three times with an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free base.

  • Column Preparation: Prepare a silica gel column using an appropriate eluent system determined by TLC analysis (e.g., 50% ethyl acetate in hexanes + 1% triethylamine).

  • Loading and Elution: Dissolve the crude free base in a minimal amount of the eluent and load it onto the column. Elute the column, collecting fractions and monitoring by TLC.

  • Isolation and Salt Formation: Combine the pure fractions and remove the solvent under reduced pressure. Re-dissolve the resulting purified free base in anhydrous diethyl ether and precipitate the hydrochloride salt as described in Q9.

Section 5: Visualization & Data

Purification Method Selection Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the characteristics of your crude material.

PurificationWorkflow Purification Strategy for Methyl 3-amino-4,4,4-trifluorobutyrate HCl start Start: Crude Product (CAS: 169605-23-6) assess_physical Assess Physical State start->assess_physical assess_purity Assess Purity (TLC/¹H NMR) assess_physical->assess_purity Solid trituration Trituration / Slurry Wash (e.g., with cold Ether) assess_physical->trituration Oily / Sticky Solid recrystallize Recrystallization (e.g., MeOH/Ether) assess_purity->recrystallize High Purity (>85%) Minor Impurities chromatography Column Chromatography (as free base on Silica) assess_purity->chromatography Low Purity (<85%) Multiple/Close Impurities trituration->assess_purity Solid Obtained final_product Pure Product (Verify by NMR, LCMS, MP) recrystallize->final_product chromatography->recrystallize Optional Polishing Step chromatography->final_product Directly if High Purity

Caption: Decision tree for selecting a purification method.

Table 1: Solvent Properties for Purification

SolventPolarity IndexBoiling Point (°C)Application Notes
Methanol 5.165Good solvent for dissolving the HCl salt when hot.
Ethanol 4.378Similar to methanol, slightly less polar. Good for recrystallization.
Isopropanol 3.982Another option for recrystallization solvent.
Ethyl Acetate 4.477Good anti-solvent for crystallization; good eluent for chromatography of the free base.
Diethyl Ether 2.835Excellent anti-solvent for precipitating the HCl salt; used for trituration.
Dichloromethane 3.140Used for extracting the free base from aqueous solution.
Hexanes 0.1~69Non-polar eluent for chromatography of the free base.

References

  • Google Patents. CN112225666B - Preparation method of (R) -3-amino-4- (2,4, 5-trifluorophenyl) methyl butyrate.
  • PubChem. Methyl 3-amino-4,4,4-trifluorocrotonate. National Center for Biotechnology Information. Available at: [Link]

  • National Institutes of Health (NIH). Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. PMC. Available at: [Link]

  • Google Patents. US7002038B2 - Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters.
  • Google Patents. DE10237285A1 - Production of 3-amino-4,4,4-trifluorocrotonate ester.
  • ResearchGate. How to solve the problem with His-tagged protein purification?. Available at: [Link]

  • Google Patents. CN103224437A - Amino acid methyl ester hydrochloride preparation.
  • Dutscher. Protein purification troubleshooting guide. Available at: [Link]

  • ResearchGate. Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Available at: [Link]

  • ResearchGate. High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride. Available at: [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]

  • PubMed Central. Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid. Available at: [Link]

  • PubMed. High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride. Available at: [Link]

  • PubChem. (R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Methyl (3r)-3-amino-4-(2,4,5-trifluorophenyl)butanoate. National Center for Biotechnology Information. Available at: [Link]

  • precisionFDA. 3-((R)-AMINO(3-AMINO-4-FLUOROPHENYL)METHYL)BENZONITRILE HYDROCHLORIDE. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated amino acid ester. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges associated with this synthesis and achieve optimal results.

Introduction: The Synthetic Pathway

The synthesis of this compound typically proceeds in two key stages:

  • Formation of the Precursor: Synthesis of Methyl 3-amino-4,4,4-trifluorocrotonate.

  • Reduction and Salt Formation: Catalytic hydrogenation of the crotonate to the corresponding butyrate, followed by the formation of the hydrochloride salt.

This guide will focus primarily on the optimization and troubleshooting of the second stage, which is often where challenges arise.

Synthesis_Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reduction & Salt Formation A Methyl trifluoroacetate + Methyl acetate B Methyl 3-amino-4,4,4-trifluorocrotonate A->B [1] Alkali metal alkoxide [2] Amine, Acid C Methyl 3-amino-4,4,4-trifluorobutyrate B->C Catalytic Hydrogenation (e.g., Pd/C, H2) D Methyl 3-amino-4,4,4-trifluorobutyrate HCl C->D HCl

Caption: Overall synthetic route to this compound.

Troubleshooting Guide & FAQs: Catalytic Hydrogenation and Salt Formation

This section addresses common issues encountered during the reduction of Methyl 3-amino-4,4,4-trifluorocrotonate and the subsequent hydrochloride salt formation.

Frequently Asked Questions (FAQs)

Q1: My hydrogenation reaction is very slow or has stalled. What are the possible causes and solutions?

A1: A stalled hydrogenation can be due to several factors:

  • Catalyst Activity: The activity of hydrogenation catalysts, especially palladium on carbon (Pd/C), can vary between batches.[1] It is advisable to test a new batch of catalyst on a small scale first. If the catalyst is old or has been exposed to air, its activity may be diminished.

  • Catalyst Poisoning: The presence of impurities in your starting material or solvent can poison the catalyst. Sulfur, halides (other than the desired hydrochloride), and strongly coordinating species can deactivate palladium catalysts. Ensure your Methyl 3-amino-4,4,4-trifluorocrotonate is of high purity before proceeding.

  • Insufficient Hydrogen Pressure: While some hydrogenations can be run at atmospheric pressure, this reaction may require higher pressures to proceed at a reasonable rate.[2] Gradually increasing the hydrogen pressure (e.g., up to 50-100 psi) can significantly enhance the reaction speed. Always use appropriate high-pressure equipment and safety precautions.

  • Inadequate Agitation: Efficient mixing is crucial for bringing the substrate, hydrogen, and catalyst into contact. Ensure your reaction mixture is being stirred vigorously.

Q2: I am observing side products in my reaction mixture after hydrogenation. What are they likely to be?

A2: The most common side reactions during the hydrogenation of trifluoromethylated enamines are:

  • Hydrodefluorination: The carbon-fluorine bonds in the trifluoromethyl group can be susceptible to cleavage under harsh hydrogenation conditions (high temperature, prolonged reaction times, or with certain catalysts).[3] This can lead to the formation of difluoro- and monofluoromethylated impurities. To minimize this, use milder conditions (lower temperature and pressure) and monitor the reaction closely.

  • Ester Reduction: Although less common under typical conditions for double bond hydrogenation, prolonged reaction times or more reactive catalysts (like Raney Nickel or certain ruthenium catalysts) could potentially reduce the methyl ester to a hydroxymethyl group.[4] Stick to palladium- or platinum-based catalysts for better selectivity.

Q3: What is the best catalyst for the hydrogenation of Methyl 3-amino-4,4,4-trifluorocrotonate?

A3: Palladium on carbon (Pd/C) is a commonly used and effective catalyst for the hydrogenation of enamines. A 5% or 10% loading is typically sufficient. Platinum-based catalysts, such as platinum oxide (PtO2), can also be used and may offer different selectivity profiles. Rhodium catalysts are also known for enamine hydrogenation but might be more expensive.[5] The choice of catalyst may require some empirical optimization for your specific setup and substrate purity.

Q4: How do I form the hydrochloride salt of Methyl 3-amino-4,4,4-trifluorobutyrate?

A4: The hydrochloride salt is typically formed by dissolving the purified free amine in a suitable solvent and adding a source of HCl.

  • Procedure: Dissolve the methyl 3-amino-4,4,4-trifluorobutyrate in a minimal amount of a solvent like methanol, ethanol, or isopropanol.[6] Cool the solution in an ice bath and slowly add a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) or bubble dry HCl gas through the solution until the pH is acidic.[7] The hydrochloride salt should precipitate out of the solution.

  • Aqueous HCl: While aqueous HCl can be used, it introduces water which can make the isolation of a dry, crystalline product more challenging.[8] If aqueous HCl is used, you may need to perform an azeotropic distillation or use a solvent system that allows for the separation of the aqueous phase.

Q5: My final product is an oil or a sticky solid. How can I obtain a crystalline hydrochloride salt?

A5: Difficulty in crystallization can be due to impurities or the choice of solvent.

  • Purification of the Free Amine: Ensure the free amine is pure before salt formation. Column chromatography or distillation under reduced pressure can be used for purification.

  • Recrystallization: If the initial precipitate is not crystalline, you can attempt recrystallization.[9] A common solvent system for recrystallizing amine hydrochlorides is a mixture of an alcohol (like ethanol or isopropanol) and an ether (like diethyl ether or MTBE).[10] Dissolve the crude salt in a minimal amount of the hot alcohol and then slowly add the ether until the solution becomes cloudy. Allow the solution to cool slowly to promote crystal growth.

Q6: I am concerned about the stability of my product. Are there any special handling precautions?

A6: Trifluoromethylated amines can be susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH.[11] The hydrochloride salt is generally more stable than the free amine. It is recommended to store the final product in a cool, dry place under an inert atmosphere. The ester functionality can also be hydrolyzed under strongly acidic or basic conditions, so it's important to control the pH during workup and purification.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Methyl 3-amino-4,4,4-trifluorocrotonate

This protocol provides a general procedure for the catalytic hydrogenation. Optimization of temperature, pressure, and catalyst loading may be necessary.

Materials:

  • Methyl 3-amino-4,4,4-trifluorocrotonate

  • Palladium on carbon (5% or 10% Pd/C)

  • Methanol (anhydrous)

  • Hydrogen gas

  • Parr hydrogenator or similar high-pressure reaction vessel

  • Celite® or a similar filter aid

Procedure:

  • In a suitable high-pressure reaction vessel, dissolve Methyl 3-amino-4,4,4-trifluorocrotonate (1 equivalent) in anhydrous methanol.

  • Carefully add Pd/C (typically 1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel and purge it several times with nitrogen, followed by several purges with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (start with 50 psi and optimize as needed).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC, GC, or LC-MS. The reaction is typically complete within 4-24 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude Methyl 3-amino-4,4,4-trifluorobutyrate.

Hydrogenation_Workflow Start Dissolve Crotonate in Methanol Add_Catalyst Add Pd/C under Inert Atmosphere Start->Add_Catalyst Seal_Purge Seal Vessel, Purge with N2 then H2 Add_Catalyst->Seal_Purge Pressurize Pressurize with H2 (e.g., 50 psi) Seal_Purge->Pressurize React Stir Vigorously at Room Temp Pressurize->React Monitor Monitor Reaction Progress React->Monitor Depressurize Vent H2, Purge with N2 Monitor->Depressurize Reaction Complete Filter Filter through Celite® Depressurize->Filter Concentrate Concentrate Filtrate Filter->Concentrate End Crude Butyrate Product Concentrate->End

Caption: Workflow for the catalytic hydrogenation step.

Protocol 2: Formation and Purification of this compound

This protocol describes the conversion of the free amine to its hydrochloride salt and subsequent purification.

Materials:

  • Crude Methyl 3-amino-4,4,4-trifluorobutyrate

  • Methanol or Isopropanol

  • 4M HCl in Dioxane (or anhydrous HCl gas)

  • Diethyl ether or MTBE

  • Standard glassware for filtration and recrystallization

Procedure:

  • Dissolve the crude Methyl 3-amino-4,4,4-trifluorobutyrate in a minimal amount of methanol or isopropanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 4M HCl in dioxane dropwise with stirring until the solution is acidic (test with pH paper). A precipitate should form.

  • Continue stirring at 0 °C for 30 minutes.

  • Collect the precipitate by vacuum filtration and wash the solid with cold diethyl ether or MTBE.

  • Recrystallization (if necessary):

    • Transfer the crude solid to a clean flask.

    • Add a minimal amount of hot methanol or isopropanol to dissolve the solid completely.

    • Slowly add diethyl ether or MTBE until the solution becomes persistently cloudy.

    • Allow the flask to cool slowly to room temperature, and then place it in a refrigerator to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ether, and dry under vacuum.

Data Summary

The following table provides a summary of typical reaction parameters and expected outcomes. These values should be used as a starting point for optimization.

ParameterRecommended RangeNotes
Hydrogenation
Catalyst5-10% Pd/CPlatinum-based catalysts can also be effective.
Catalyst Loading1-5 mol%Higher loading may be needed for less pure substrate.
SolventMethanol, EthanolAnhydrous solvents are preferred.
H2 Pressure1-7 atm (15-100 psi)Higher pressure generally increases reaction rate.
TemperatureRoom TemperatureElevated temperatures may increase side reactions.
Salt Formation
SolventMethanol, IsopropanolUse a minimal amount for efficient precipitation.
HCl Source4M HCl in DioxaneAnhydrous HCl gas is also an excellent option.
Precipitation Temp.0 °CCooling improves yield.
RecrystallizationAlcohol/EtherA common and effective system for purification.

Logical Relationships in Troubleshooting

The following diagram illustrates the decision-making process for troubleshooting common issues in the hydrogenation step.

Troubleshooting_Logic Problem Hydrogenation Stalled or Slow Check_Catalyst Is the catalyst old or from a new batch? Problem->Check_Catalyst Check_Purity Is the starting material pure? Problem->Check_Purity Check_Conditions Are pressure and agitation adequate? Problem->Check_Conditions Solution_Catalyst Test a new batch of catalyst or increase catalyst loading. Check_Catalyst->Solution_Catalyst Yes Solution_Purity Purify the crotonate precursor (e.g., distillation or chromatography). Check_Purity->Solution_Purity No Solution_Conditions Increase H2 pressure and/or increase stirring speed. Check_Conditions->Solution_Conditions No

Caption: Troubleshooting workflow for a stalled hydrogenation reaction.

References

  • Catalytic Hydrogenation of Amino Acids to Amino Alcohols with Complete Retention of Configuration. The Royal Society of Chemistry. [Link]

  • Catalytic Hydrogenation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Asymmetric Transfer Hydrogenation of Trifluoromethylated Imines to Chiral α‐Trifluoromethylated Amines With Alcohol as The Hydrogen Source. ResearchGate. [Link]

  • N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. ACS Publications. [Link]

  • Electrochemical hydrodefluorination of trifluoromethyl groups. University of Bristol Research Portal. [Link]

  • Catalytic C-H α-Trifluoromethylation of α,β-Unsaturated Carbonyl Compounds. Organic Letters. [Link]

  • Trifluoromethylation of Heterocycles in Water at Room Temperature. PubMed Central. [Link]

  • Enamines. Master Organic Chemistry. [Link]

  • Method for producing amino acid ester hydrochloride.
  • Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. [Link]

  • Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection. ResearchGate. [Link]

  • Hydrogenation of unactivated enamines to tertiary amines: rhodium complexes of fluorinated phosphines give marked improvements in catalytic activity. PubMed. [Link]

  • Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate. PubMed Central. [Link]

  • Asymmetric catalytic hydrogenation of imines and enamines in natural product synthesis. ResearchGate. [Link]

  • Catalyst composition for selective hydrogenation with improved characteristics.
  • Dual Non-C1 Synthon Role of CO2 in Controlled Electrochemical Defluorination. ACS Publications. [Link]

  • Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride. Academax. [Link]

  • Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. Angewandte Chemie. [Link]

  • Catalytic C-H α-trifluoromethylation of α,β-unsaturated carbonyl compounds. PubMed. [Link]

  • Isolation of primary amines as HCL salt problem. Sciencemadness.org. [Link]

  • Explaining Anomalies in Enamine Catalysis: “Downstream Species” as a New Paradigm for Stereocontrol. ACS Publications. [Link]

  • β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters. [Link]

  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. [Link]

  • Homogeneous catalytic hydrogenation of perfluoro methyl esters. ResearchGate. [Link]

  • Protolytic defluorination of trifluoromethyl-substituted arenes. PubMed Central. [Link]

  • Purification of organic hydrochloride salt? ResearchGate. [Link]

  • Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. MDPI. [Link]

  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. PubMed Central. [Link]

  • Method for producing amino acid ester hydrochloride.
  • Insights into bifunctional active sites of Pt–MoO3/TiO2 catalysts enabling selective hydrogenation of an amino acid. RSC Publishing. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. PubMed Central. [Link]

  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PubMed Central. [Link]

  • Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution. ResearchGate. [Link]

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed. [Link]

  • Proflavine-catalysed trifluoromethylation of α,β-unsaturated carbonyls. ResearchGate. [Link]

  • Macromolecules. ACS Publications. [Link]

Sources

Technical Support Center: Reactions with Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile building block. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting strategies necessary to ensure the success of your experiments.

Introduction: The Unique Reactivity of a Trifluoromethylated β-Amino Ester

This compound is a valuable synthon in medicinal chemistry, prized for the introduction of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of target molecules. However, its structure as a β-amino ester with an electron-withdrawing trifluoromethyl group presents a unique set of challenges. Understanding the potential for side product formation is critical for developing robust and reproducible synthetic protocols.

This guide is structured to address the most pressing questions and issues that may arise during your work, moving from frequently asked questions to detailed troubleshooting guides for specific reaction classes.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side products I should be aware of when using this compound in amide coupling reactions?

A1: The most prevalent side products in amide coupling reactions involving this substrate fall into three main categories:

  • Reagent-derived impurities: These originate from the coupling agents themselves. Common examples include N-acylurea formation when using carbodiimides (e.g., DCC, EDC) and guanidinylation of the primary amine when using uronium-based reagents (e.g., HBTU, HATU).[1][2]

  • Substrate-derived impurities: These arise from the inherent reactivity of the Methyl 3-amino-4,4,4-trifluorobutyrate molecule. The most significant of these is dimerization or oligomerization through self-condensation.

  • Process-induced impurities: These are side products that form due to the reaction conditions. The most critical of these is the potential for racemization at the C3 position, which can be exacerbated by the electron-withdrawing nature of the trifluoromethyl group.[3] Additionally, hydrolysis of the methyl ester can occur under certain basic or acidic conditions.

Q2: My reaction is showing a new, less polar spot on TLC that isn't my desired product. What could it be?

A2: A new, less polar spot is often indicative of a dimerization or oligomerization product resulting from self-condensation. In this reaction, the amino group of one molecule attacks the ester carbonyl of another. This is a common side reaction for β-amino esters.[4]

Q3: I'm using a chiral version of Methyl 3-amino-4,4,4-trifluorobutyrate, but my final product has a lower than expected enantiomeric excess (ee). What is happening?

A3: Racemization is a known risk, particularly for amino acids with electron-withdrawing groups, as they can increase the acidity of the α-proton.[1][3] The trifluoromethyl group can facilitate the formation of a carbanion intermediate, leading to a loss of stereochemical integrity under basic conditions or during prolonged reaction times.[5]

Q4: Can the trifluoromethyl group itself react or be unstable under my reaction conditions?

A4: The trifluoromethyl group is generally very stable and unreactive under most standard synthetic conditions.[6] However, extremely harsh conditions could potentially lead to degradation, though this is not a common issue in typical amide coupling or acylation reactions.

Troubleshooting Guides

Guide 1: Amide Coupling Reactions

Amide bond formation is the most common application for this compound. This section provides a detailed breakdown of potential side products and mitigation strategies.

  • Causality: This side product is specific to the use of carbodiimide coupling reagents like DCC and EDC. The highly reactive O-acylisourea intermediate can rearrange to the more stable, unreactive N-acylurea before it is intercepted by the amine nucleophile.

  • Identification: N-acylurea byproducts are typically less polar than the desired amide product and can be observed by TLC or LC-MS. They will have a mass corresponding to the carboxylic acid, the carbodiimide, and the amine starting material.

  • Mitigation Strategies:

StrategyMechanism of ActionProtocol
Use of Additives Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) react with the O-acylisourea to form an active ester that is less prone to rearrangement but still reactive towards the amine.Add 1.0-1.2 equivalents of HOBt or OxymaPure to the reaction mixture along with the carbodiimide.
Order of Addition Pre-activating the carboxylic acid with the carbodiimide and additive before adding the amine can minimize the time the highly reactive O-acylisourea intermediate is present.Stir the carboxylic acid, carbodiimide, and additive in a suitable solvent (e.g., DMF, DCM) for 15-30 minutes before adding the Methyl 3-amino-4,4,4-trifluorobutyrate.
Alternative Coupling Reagents Phosphonium (e.g., PyBOP) or uronium/aminium (e.g., HBTU, HATU) reagents do not form N-acylurea byproducts.Substitute the carbodiimide with an equivalent amount of a phosphonium or uronium/aminium reagent.
  • Experimental Protocol: Standard Amide Coupling with Mitigation of N-Acylurea Formation

    • To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF, add EDC·HCl (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

    • In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF and add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) to neutralize the hydrochloride salt.

    • Add the amine solution to the pre-activated carboxylic acid mixture.

    • Monitor the reaction by TLC or LC-MS until completion.

    • Perform an aqueous workup to remove water-soluble byproducts.

  • Causality: This side reaction is characteristic of uronium/aminium-based coupling reagents like HBTU and HATU. The free amine of the Methyl 3-amino-4,4,4-trifluorobutyrate can attack the guanidinium carbon of the coupling reagent, leading to a guanidine byproduct.[1][2]

  • Identification: The guanidinylated side product will have a significantly higher mass than the starting amine and will be more polar. It can be detected by LC-MS.

  • Mitigation Strategies:

StrategyMechanism of ActionProtocol
Order of Addition Pre-activating the carboxylic acid ensures that the coupling reagent is consumed in the formation of the active ester before it can react with the amine.Add the uronium/aminium reagent to a solution of the carboxylic acid and a base (e.g., DIPEA) and allow it to stir for 5-10 minutes before adding the Methyl 3-amino-4,4,4-trifluorobutyrate solution.
Stoichiometry Control Using a slight excess of the carboxylic acid relative to the coupling reagent can help to ensure that the coupling reagent is fully consumed in the activation step.Use 1.05 equivalents of the carboxylic acid for every 1.0 equivalent of the uronium/aminium reagent.
  • Diagram: Guanidinylation Side Reaction

    guanidinylation reagent HBTU/HATU side_product Guanidinylated Side Product reagent->side_product Undesired Reaction amine R-NH2 (Methyl 3-amino-4,4,4-trifluorobutyrate) amine->side_product

    Caption: Unwanted reaction of amine with uronium reagent.

Guide 2: Self-Condensation and Dimerization
  • Causality: As a β-amino ester, Methyl 3-amino-4,4,4-trifluorobutyrate can undergo self-condensation where the amino group of one molecule acts as a nucleophile, attacking the ester carbonyl of another molecule to form a β-lactam or a linear amide dimer. This is often promoted by strong bases or elevated temperatures.

  • Identification: Dimerization and oligomerization will result in products with masses that are multiples of the monomer unit. These can be detected by LC-MS and may appear as less polar spots on TLC.

  • Mitigation Strategies:

StrategyMechanism of ActionProtocol
Controlled Stoichiometry When reacting with a carboxylic acid, ensure the amine is not in large excess for extended periods, especially in the presence of a base.Add the amine solution dropwise to the activated carboxylic acid to maintain a low concentration of the free amine.
Temperature Control Lower reaction temperatures slow down the rate of self-condensation.Run the reaction at 0 °C or room temperature, avoiding excessive heating.
Choice of Base Use a hindered, non-nucleophilic base like DIPEA for neutralizing the hydrochloride salt, rather than stronger, more nucleophilic bases.Use 1.1-1.5 equivalents of DIPEA.
  • Diagram: Self-Condensation Pathway

    self_condensation start 2x Methyl 3-amino-4,4,4-trifluorobutyrate dimer Amide Dimer start->dimer Intermolecular Attack lactam β-Lactam start->lactam Intramolecular Cyclization (less common)

    Caption: Potential self-condensation pathways.

Guide 3: Racemization Control
  • Causality: The electron-withdrawing trifluoromethyl group increases the acidity of the proton at the C3 position. In the presence of a base, this proton can be abstracted, leading to a planar enolate intermediate and subsequent loss of stereochemical information upon reprotonation.[5]

  • Identification: Racemization is detected by chiral chromatography (HPLC or SFC) of the final product or a suitable derivative.

  • Mitigation Strategies:

StrategyMechanism of ActionProtocol
Minimize Base Exposure Use the minimum amount of base necessary and avoid prolonged exposure.Use no more than 1.5 equivalents of a hindered base like DIPEA. Ensure the reaction is worked up promptly upon completion.
Low Temperature Lower temperatures reduce the rate of enolization and subsequent racemization.Perform the reaction at 0 °C or below if racemization is a significant issue.
Racemization-Suppressing Additives Additives such as HOBt and OxymaPure can reduce the basicity of the reaction medium and minimize racemization.Incorporate these additives into your standard coupling protocol.
  • Experimental Protocol: Chiral HPLC Analysis

    • Dissolve a small sample of the purified product in a suitable solvent (e.g., isopropanol/hexane mixture).

    • Inject the sample onto a chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).

    • Elute with an appropriate mobile phase (e.g., a mixture of hexane and isopropanol, often with a small amount of a modifier like trifluoroacetic acid or diethylamine).

    • Monitor the elution profile with a UV detector. The two enantiomers will appear as separate peaks if the separation is successful.

    • Calculate the enantiomeric excess (ee) from the peak areas.

References

  • Wikipedia. (n.d.). Self-condensation. Retrieved January 27, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025, June 6). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. Retrieved January 27, 2026, from [Link]

  • Batey, R. A. (n.d.). Total Synthesis of Syringolin B and other Urea/Guanidine containing Natural Products. TSpace. Retrieved January 27, 2026, from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). CN112225666B - Preparation method of (R) -3-amino-4- (2,4, 5-trifluorophenyl) methyl butyrate.
  • Tang, W., & Welch, C. J. (2007). and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their racemization-free incorporation into oligopeptides via solid-phase synthesis. Journal of Peptide Science, 13(2), 125-131. [Link]

  • ResearchGate. (2025, August 5). Dimerization reactions of amino acids by pyrolysis. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). CN119775163A - (S) -3-aminobutyric acid hydrochloride compound and preparation method thereof.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved January 27, 2026, from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 27, 2026, from [Link]

  • ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Retrieved January 27, 2026, from [Link]

  • MDPI. (2023, April 26). Comparison of Analytical Methods for the Detection of Residual Crosslinker in Hyaluronic Acid Hydrogel Films. Retrieved January 27, 2026, from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved January 27, 2026, from [Link]

  • MDPI. (2025, August 10). Synthesis of α-Trifluoromethyl-α-hydroxy Acid-Peptide Conjugates via Click Chemistry. Retrieved January 27, 2026, from [Link]

  • National Institutes of Health. (n.d.). Structures of β-Amino Ester Enolates: New Strategies Using the Method of Continuous Variation. Retrieved January 27, 2026, from [Link]

  • ACS Publications. (2026, January 21). allenamides, Fluorinated Conjugated Dienes, and 4-Trifluoromethyl Pyrrolidines: Divergent Synthesis from the Reaction of β-CF 3 -1,3-enynamides with 2-Aminomalonates. Retrieved January 27, 2026, from [Link]

  • G. T. Subhas, et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(83), 52973-52978. [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved January 27, 2026, from [Link]

  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved January 27, 2026, from [Link]

  • J. Chem. Soc., Dalton Trans. (1978). Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part 3. Hydrolysis of methyl and ethyl 4-amino-butanoate. [Link]

  • PubMed. (1985). Reinvestigation of the reactions of carbodiimides with alkoxycarbonylamino acid symmetrical anhydrides. Isolation of two N-acylureas. Retrieved January 27, 2026, from [Link]

  • ACS Publications. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Retrieved January 27, 2026, from [Link]

  • National Institutes of Health. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved January 27, 2026, from [Link]

  • MDPI. (2019). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. Retrieved January 27, 2026, from [Link]

  • RSC Publishing. (2018). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved January 27, 2026, from [Link]

  • Sivakua, T., & Smith, G. G. (1983). The mechanism of racemization of amino acids. The effect of the electron-withdrawing group in the β-position. Journal of Organic Chemistry, 48(16), 2753-2756. [Link]

  • Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • PubMed. (1995). Efficient peptide coupling involving sterically hindered amino acids. Retrieved January 27, 2026, from [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved January 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved January 27, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025, June 6). The Chemistry Behind Poly β-Amino Esters (PBAEs): Understanding Their Structure and Properties. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Condensation Reactions and Formation of Amides, Esters, and Nitriles Under Hydrothermal Conditions. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2025, August 7). Synthesis of novel N-protected β 3-amino nitriles: study of their hydrolysis involving a nitrilase-catalyzed step. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2025, August 9). Reactions of ketones with aromatics in acid media. The effect of trifluoromethyl groups and the acidity media. A theoretical study. Retrieved January 27, 2026, from [Link]

  • National Institutes of Health. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved January 27, 2026, from [Link]

  • DOI. (n.d.). Enantioselective separation techniques in forensic analysis and clinical toxicology. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.

Sources

Technical Support Center: Optimizing Reactions with Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. The presence of the trifluoromethyl group imparts unique electronic properties that can be both advantageous for the final product and challenging during synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges and improve your reaction yields.

Understanding the Unique Reactivity of this compound

The key to successfully using this compound lies in understanding its distinct chemical nature. Two primary features dictate its reactivity:

  • The Trifluoromethyl (CF₃) Group: This potent electron-withdrawing group significantly reduces the nucleophilicity of the primary amine. This is due to the inductive effect, which pulls electron density away from the nitrogen atom, making its lone pair less available for donation to an electrophile.

  • The Hydrochloride Salt: The amine is supplied as a hydrochloride salt, meaning the nitrogen atom is protonated. In this form, it is not nucleophilic and will not react with electrophiles.[1][2] Therefore, a crucial first step in most reactions is the in-situ neutralization of the salt to liberate the free amine.[3]

This guide will address the practical implications of these features in common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: Do I need to neutralize the hydrochloride salt before starting my reaction?

A1: Yes, in most cases, neutralization is essential. The protonated amine (ammonium salt) is not nucleophilic and will not participate in reactions such as acylation, alkylation, or reductive amination.[3] You must add a base to your reaction mixture to deprotonate the ammonium salt and generate the free amine in situ.

Q2: What is the best base to use for neutralizing the hydrochloride salt?

A2: The choice of base is critical and depends on the specific reaction conditions.

  • For Amide Couplings: A non-nucleophilic organic base is preferred to avoid competing reactions with your activated carboxylic acid. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.[3] Typically, you will need at least one equivalent of the base to neutralize the hydrochloride salt, and an additional equivalent if the coupling reaction itself generates an acidic byproduct (like HCl from an acyl chloride).

  • For Other Reactions (e.g., Alkylation): Inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can be used, particularly in polar aprotic solvents like DMF or acetonitrile. These are generally less expensive and easier to remove during workup.

Q3: Why are my amide coupling reactions with this amine low-yielding?

A3: Low yields in amide couplings are a common issue due to the reduced nucleophilicity of the amine.[4] The electron-withdrawing trifluoromethyl group makes the amine a "weak" nucleophile. Standard coupling reagents may not be sufficient to drive the reaction to completion. For troubleshooting, refer to the detailed guide on "Improving Amide Coupling Yields" below.

Q4: I'm observing side products in my reaction. What are the likely culprits?

A4: Side product formation can arise from several sources:

  • Incomplete neutralization: If the amine is not fully deprotonated, the remaining hydrochloride salt can interfere with the reaction.

  • Reaction with the ester: Under strongly basic or high-temperature conditions, the methyl ester functionality could be susceptible to hydrolysis or transesterification.

  • Elimination reactions: While less common for this specific substrate, related fluorinated compounds can undergo elimination reactions under certain conditions. Careful control of temperature and base selection is important.

Q5: How should I purify my final product?

A5: The presence of the trifluoromethyl group increases the lipophilicity of the molecule, but the overall polarity will depend on the other functional groups you have introduced.

  • Standard Silica Gel Chromatography: This is often the first choice. A gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point.

  • For Highly Polar Products: If your product is highly polar and streaks or remains at the baseline on silica, consider reverse-phase chromatography (C18 silica) or using a different stationary phase like alumina.[5] Sometimes, adding a small amount of a volatile base (like triethylamine) or acid (like acetic acid) to the eluent can improve peak shape for basic or acidic compounds, respectively. Protecting the amine with a Boc group can also aid in purification by reducing polarity.[6]

Troubleshooting Guide: Improving Amide Coupling Yields

Low yields in amide coupling reactions are a frequent challenge when working with electron-deficient amines like Methyl 3-amino-4,4,4-trifluorobutyrate. Here's a systematic approach to troubleshooting this critical transformation.

The Challenge: Overcoming Reduced Nucleophilicity

The core issue is the low reactivity of the amine. To achieve a successful coupling, you need to enhance the electrophilicity of the carboxylic acid partner.

Diagram: Amide Coupling Workflow

Caption: A workflow for optimizing amide coupling reactions.

IssuePotential CauseRecommended Solution
Low or No Conversion Insufficiently activated carboxylic acid.1. Switch to a more powerful coupling reagent. If you are using a standard carbodiimide like DCC or EDC, consider switching to a uronium-based reagent like HATU or HBTU. These are known to be more effective for hindered or deactivated amines. 2. Convert the carboxylic acid to an acyl chloride. This is a highly reactive electrophile that can overcome the low nucleophilicity of the amine. Use thionyl chloride (SOCl₂) or oxalyl chloride for this conversion. Be cautious, as this method can generate side products.[7] 3. Consider forming an acyl fluoride. Acyl fluorides are more stable than acyl chlorides but still highly reactive, making them an excellent choice for challenging couplings.[4][8]
Reaction temperature is too low.Gently heating the reaction (e.g., to 40-60 °C) can help drive it to completion. Monitor the reaction carefully by TLC or LC-MS to avoid decomposition.[9]
Insufficient base.Ensure you are using at least 2.2 equivalents of a non-nucleophilic base like TEA or DIPEA – one equivalent to neutralize the HCl salt and one to neutralize the acid generated during the coupling reaction.
Side Product Formation Reaction with the coupling reagent.If using a carbodiimide, the formation of N-acylurea byproducts can be an issue. The addition of HOBt or HOAt can suppress this side reaction and improve yields.
Epimerization of chiral centers.If your carboxylic acid has a chiral center alpha to the carbonyl, epimerization can occur. Using coupling reagents with additives like HOBt can minimize this. Running the reaction at a lower temperature is also recommended.
Difficult Purification Unreacted starting materials.If the reaction has not gone to completion, you may have difficulty separating your product from the unreacted carboxylic acid. A basic wash during workup can help remove the unreacted acid.
Byproducts from the coupling reagent.Dicyclohexylurea (DCU), a byproduct of DCC coupling, is often insoluble in many organic solvents and can be removed by filtration. Byproducts from other coupling reagents may require chromatographic purification.
Experimental Protocol: High-Yield Amide Coupling using HATU

This protocol provides a robust method for the acylation of this compound.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM, to make a 0.1-0.2 M solution).

  • Activation: Stir the solution at room temperature for 10-15 minutes to allow for the formation of the activated ester.

  • Addition of Amine and Base: In a separate flask, dissolve this compound (1.2 eq.) in the same anhydrous solvent. Add diisopropylethylamine (DIPEA) (2.5 eq.) and stir for 5 minutes.

  • Coupling Reaction: Add the amine/base solution dropwise to the activated carboxylic acid solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide: N-Alkylation and Reductive Amination

The Challenge: Steric Hindrance and Competing Reactions

While the electronic deactivation of the amine is the primary concern in acylation, steric hindrance can also play a role in N-alkylation, especially with bulky alkylating agents. For reductive amination, the stability of the intermediate imine or enamine is a key factor.

Diagram: N-Alkylation vs. Reductive Amination

G cluster_0 N-Alkylation cluster_1 Reductive Amination start_alk Methyl 3-amino-4,4,4-trifluorobutyrate HCl + Alkyl Halide (R-X) free_amine_alk Generate Free Amine (Base: K₂CO₃ or Cs₂CO₃) start_alk->free_amine_alk Step 1 reaction_alk SN2 Reaction free_amine_alk->reaction_alk Step 2 product_alk N-Alkyl Product reaction_alk->product_alk Step 3 start_red Methyl 3-amino-4,4,4-trifluorobutyrate HCl + Aldehyde/Ketone free_amine_red Generate Free Amine (Base: TEA or DIPEA) start_red->free_amine_red Step 1 imine_formation Imine Formation free_amine_red->imine_formation Step 2 reduction Reduction (Reducing Agent: NaBH(OAc)₃ or NaBH₃CN) imine_formation->reduction Step 3 product_red N-Alkyl Product reduction->product_red Step 4

Caption: Comparison of N-Alkylation and Reductive Amination pathways.

IssuePotential CauseRecommended Solution
Low Yield in N-Alkylation Poor reactivity of the alkylating agent.Use a more reactive alkylating agent (e.g., iodide > bromide > chloride). Consider using an alkyl triflate for even higher reactivity.
Over-alkylation leading to quaternary ammonium salt.Use a stoichiometric amount of the alkylating agent (1.0-1.1 equivalents). Add the alkylating agent slowly to the reaction mixture.
Incomplete reaction.Increase the reaction temperature. Switch to a more polar aprotic solvent like DMF or DMSO to accelerate the Sₙ2 reaction.
Low Yield in Reductive Amination Inefficient imine formation.Add a dehydrating agent, such as anhydrous MgSO₄ or molecular sieves, to the reaction mixture to drive the equilibrium towards imine formation.
Incompatible reducing agent.Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent as it is mild and can be used in a one-pot procedure. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.
Decomposition of the imine.The imine formed from this β-amino ester may be prone to tautomerization or other side reactions. It is generally best to perform the reduction in situ without isolating the imine intermediate.

Concluding Remarks

This compound is a valuable building block for introducing the trifluoromethyl motif into a variety of molecular scaffolds. Success in its application hinges on a clear understanding of the electronic consequences of the trifluoromethyl group and the necessity of liberating the free amine from its hydrochloride salt. By selecting the appropriate reagents and reaction conditions, particularly for challenging transformations like amide bond formation, researchers can overcome the inherent low reactivity of this amine and achieve high yields of their desired products. This guide provides a starting point for troubleshooting common issues; however, careful optimization and monitoring of each specific reaction are always recommended for the best results.

References

  • Christ, M. (2018). For highly polar compound, how to do the purification? ResearchGate. [Link]

  • Ulven, T., & Witte, M. D. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11624-11630. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • LibreTexts. (2025). 24.7: Reactions of Amines. Chemistry LibreTexts. [Link]

  • The Organic Chemistry Tutor. (2022). Amine and HCl - salt formation reaction. YouTube. [Link]

  • Reddit. (2023). Hydrochloride salt of amine. r/OrganicChemistry. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(5), 263-267. [Link]

  • Fustero, S., et al. (2011). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry, 7, 1158-1176. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. [Link]

  • Szabó, T., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1986. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]

Sources

stability of Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling this compound in various solvent systems. This resource offers full editorial control to deliver the most relevant and practical information based on the chemical properties of the molecule.

Introduction

This compound is a valuable building block in pharmaceutical and agrochemical research. Its unique structure, featuring a primary amine, a methyl ester, and a trifluoromethyl group, offers a versatile scaffold for synthesizing complex molecules. However, these same functional groups can also be susceptible to degradation under certain conditions. This guide will provide you with the necessary information to anticipate and troubleshoot stability issues, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the stability of this compound in different solvents.

Q1: What are the main potential degradation pathways for this compound?

The three primary areas of concern for the stability of this molecule are the methyl ester, the primary amine hydrochloride, and the trifluoromethyl group.

  • Ester Hydrolysis: The methyl ester is susceptible to hydrolysis, which can be catalyzed by both acids and bases.[1][2][3][4][5][6] This reaction would yield 3-amino-4,4,4-trifluorobutanoic acid and methanol.

  • Amine Reactivity: While the amine is protonated as a hydrochloride salt, there can be an equilibrium with the free amine. The free amine is nucleophilic and could potentially participate in side reactions, although its reactivity is generally lower than that of the corresponding free base.

  • Trifluoromethyl Group Stability: The trifluoromethyl group is generally very stable and resistant to degradation under typical laboratory conditions.[7][8][9][10] Its high stability is one of the reasons it is a desirable feature in many pharmaceutical compounds.[11][12]

Q2: How does the choice of solvent affect the stability of the compound?

The choice of solvent is critical in maintaining the stability of this compound. Solvents can be broadly categorized as protic or aprotic, and polar or non-polar.

  • Protic Solvents (e.g., water, methanol, ethanol): These solvents contain acidic protons and can participate in hydrogen bonding. In protic solvents, there is a higher risk of ester hydrolysis, especially at non-neutral pH.

  • Aprotic Solvents (e.g., acetonitrile, tetrahydrofuran (THF), dichloromethane (DCM)): These solvents lack acidic protons. Generally, the compound will be more stable in aprotic solvents, as the risk of hydrolysis is significantly reduced.

  • Polar vs. Non-polar Solvents: The polarity of the solvent will primarily affect the solubility of the hydrochloride salt. Polar solvents are generally better at dissolving salts.

Q3: Is the compound stable in aqueous solutions?

The stability of this compound in aqueous solutions is highly dependent on the pH.

  • Acidic Conditions (pH < 7): The ester is more stable in mildly acidic conditions compared to basic conditions. However, at very low pH and elevated temperatures, acid-catalyzed hydrolysis can occur.

  • Neutral Conditions (pH ≈ 7): Stability is generally better at neutral pH, but slow hydrolysis may still occur over time.

  • Basic Conditions (pH > 7): The ester is highly susceptible to base-catalyzed hydrolysis (saponification), which is generally a rapid and irreversible process.[2] It is strongly recommended to avoid basic aqueous solutions.

Q4: How should I store solutions of this compound?

For optimal stability, solutions should be prepared fresh whenever possible. If storage is necessary:

  • Solvent: Use a dry, aprotic solvent.

  • Temperature: Store at low temperatures (e.g., 2-8 °C or frozen) to slow down potential degradation.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative degradation, although this is a lower risk compared to hydrolysis.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues you may encounter during your experiments.

Issue 1: Poor or inconsistent results in reactions.

If you are observing low yields, unexpected side products, or inconsistent results, it could be due to the degradation of your starting material.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor reaction outcomes.

Experimental Protocol: Stability Assessment of Starting Material

This protocol will help you determine if your starting material is degrading under your experimental conditions.

Objective: To assess the stability of this compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Solvent of interest

  • Internal standard (a stable compound that does not react under the test conditions and is easily distinguishable by the analytical method)

  • Analytical instrument (e.g., HPLC, LC-MS, or NMR)

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and the internal standard and dissolve them in the solvent of interest to create a stock solution of known concentration.

  • Initial Analysis (t=0): Immediately analyze an aliquot of the stock solution using your chosen analytical method (e.g., HPLC). This will serve as your baseline.

  • Incubation: Place the remaining stock solution in a sealed vial at the desired temperature (e.g., your reaction temperature).

  • Time-Point Analysis: At regular intervals (e.g., 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the solution and analyze it.

  • Data Analysis: Compare the peak area ratio of your compound to the internal standard at each time point with the initial ratio at t=0. A significant decrease in this ratio indicates degradation.

Issue 2: Difficulty in dissolving the compound.

This compound is a salt, and its solubility can vary significantly between solvents.

Troubleshooting Steps:

  • Increase Solvent Polarity: If you are using a non-polar solvent, try a more polar aprotic solvent like acetonitrile, DMF, or DMSO.

  • Gentle Heating: Gentle warming and sonication can aid in dissolution. However, be mindful of the potential for degradation at elevated temperatures.

  • Co-solvent System: Consider using a co-solvent system. For example, adding a small amount of a polar protic solvent like methanol to a less polar solvent can sometimes improve solubility. Monitor for potential degradation if a protic solvent is used.

Data Summary

The following table summarizes the expected stability of this compound in different solvent classes under various conditions. This is a qualitative guide based on general chemical principles.

Solvent ClassProtic (e.g., Water, Methanol)Aprotic Polar (e.g., Acetonitrile, DMF)Aprotic Non-polar (e.g., DCM, THF)
Acidic Conditions (pH < 7) Moderate stability, risk of hydrolysis at low pH and high temp.High stabilityHigh stability
Neutral Conditions (pH ≈ 7) Low to moderate stability, slow hydrolysis possible.High stabilityHigh stability
Basic Conditions (pH > 7) Unstable , rapid hydrolysis expected.Moderate stability, but depends on the base used.Moderate stability, but depends on the base used.
Elevated Temperature Increased risk of hydrolysis.Generally stable, but should be tested.Generally stable, but should be tested.

Degradation Mechanisms

Understanding the potential degradation pathways is crucial for troubleshooting.

Ester Hydrolysis:

Caption: Simplified mechanisms for ester hydrolysis.

Analytical Methods for Stability Monitoring

Several analytical techniques can be employed to monitor the stability of this compound.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating the parent compound from its degradation products. A stability-indicating method should be developed where all potential degradants are well-resolved from the main peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides both separation and mass information, which can be invaluable for identifying unknown degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor the disappearance of the parent compound and the appearance of degradation products. ¹⁹F NMR is particularly useful for tracking the fate of the trifluoromethyl group.

References

Sources

troubleshooting guide for the synthesis of trifluoromethylated compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of trifluoromethylated compounds. The introduction of the trifluoromethyl (CF3) group is a critical strategy in modern drug discovery and materials science, renowned for its ability to enhance properties like metabolic stability, lipophilicity, and binding affinity.[1] However, the unique reactivity of trifluoromethylating agents and the intricacies of the reactions present distinct challenges.

This guide is structured to provide direct, experience-based answers to common problems encountered in the lab. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to not only solve immediate issues but also to proactively design more robust synthetic routes.

Section 1: Core Challenges in Trifluoromethylation Reactions

The primary hurdles in trifluoromethylation often revolve around reagent choice, reaction kinetics, and undesirable side reactions.[2] Understanding the nature of your trifluoromethyl source—whether it acts as an electrophile, a nucleophile, or a radical species—is the first step in effective troubleshooting.[3]

Frequently Asked Questions: Reaction Initiation & Low Yield

Question 1: My trifluoromethylation reaction is not initiating, or the yield is significantly lower than expected. What are the most common causes?

Answer: This is a frequent issue that can typically be traced back to one of several key factors: reagent stability, catalyst activity, solvent effects, or substrate reactivity.

  • Reagent Integrity and Handling: Many trifluoromethylating agents are sensitive to moisture and air. For instance, nucleophilic reagents like the Ruppert-Prakash reagent (TMSCF3) require an activator (e.g., a fluoride source), and its efficacy can be diminished by improper storage.[4] Electrophilic reagents, such as Togni or Umemoto reagents, are generally more stable but can still degrade under certain conditions.[5][6][7]

    • Self-Validation Protocol: Before extensive troubleshooting, run a small-scale control reaction with a known, highly reactive substrate to confirm the viability of your trifluoromethylating agent.

  • Catalyst Deactivation: In metal-catalyzed reactions, particularly those involving copper or palladium, the catalyst's oxidation state is crucial.[1][4] Oxidative addition and reductive elimination cycles can be disrupted by impurities or competing ligands. For photoredox-catalyzed reactions, ensure your catalyst (e.g., Ru(bpy)3Cl2 or an iridium complex) has not decomposed and that the light source is of the correct wavelength and intensity.[6][8]

  • Solvent Choice: The polarity and coordinating ability of the solvent can dramatically influence reaction outcomes. Polar aprotic solvents like DMF or DMSO are common, but they can also interact with reagents or intermediates.[9] For instance, in nucleophilic trifluoromethylation, the solvent can affect the solubility and reactivity of the fluoride activator.

  • Substrate-Related Issues: The electronic nature of your substrate is paramount. Electron-rich substrates are generally more amenable to electrophilic trifluoromethylation, while electron-poor substrates may require nucleophilic or radical approaches.[4] Strongly coordinating functional groups on the substrate can sequester the metal catalyst, stalling the reaction.

Section 2: Troubleshooting Specific Reagent Classes

The choice of trifluoromethylating agent dictates the reaction mechanism—electrophilic, nucleophilic, or radical.[3] Each class has its own set of common failure modes.

Electrophilic Trifluoromethylating Agents (e.g., Togni, Umemoto Reagents)

These reagents are popular due to their relative stability and broad substrate scope.[5][7] However, challenges can still arise.

Question 2: I am using a Togni reagent for the trifluoromethylation of an alcohol, but I'm observing significant decomposition of the reagent and low product conversion. What's going wrong?

Answer: This often points to issues with reaction conditions or competing reaction pathways. Togni reagents, which are hypervalent iodine compounds, can be sensitive to the reaction environment.[4][10]

  • Causality: The mechanism for trifluoromethylation of alcohols with Togni reagents can involve the formation of a CF3 radical.[10] If the reaction conditions are not optimized, this radical can undergo unproductive pathways.

  • Troubleshooting Steps:

    • Temperature Control: While many reactions with Togni reagents are performed at room temperature, excessive exotherms can lead to decomposition. Consider cooling the reaction mixture, especially during reagent addition.

    • Exclusion of Light: Some hypervalent iodine reagents are light-sensitive. Running the reaction in the dark can prevent photochemical decomposition.

    • Base Selection: The choice of base is critical. A base that is too strong can deprotonate other parts of the molecule, leading to side reactions. A non-nucleophilic, sterically hindered base is often preferred.

    • Purity of Substrate: Ensure your alcohol substrate is free of contaminants like thiols, which are highly reactive towards electrophilic trifluoromethylating agents and can consume the reagent.[4][10]

Question 3: My reaction with an Umemoto reagent is sluggish and gives a complex mixture of products. How can I improve selectivity and rate?

Answer: Umemoto reagents, which are S-(trifluoromethyl)dibenzothiophenium salts, are powerful electrophilic agents.[4][5] Sluggishness and lack of selectivity often stem from a mismatch between the reagent's reactivity and the substrate's nucleophilicity.

  • Reactivity Tuning: Umemoto-type reagents come in various forms with different counterions (e.g., triflate, tetrafluoroborate), which modulate their trifluoromethylating power.[4] If your reaction is slow, consider switching to a reagent with a more non-coordinating anion to increase its electrophilicity.

  • Photoredox Catalysis: For less reactive substrates, employing photoredox catalysis can be highly effective. A photocatalyst can facilitate a single-electron transfer (SET) to the Umemoto reagent, generating a trifluoromethyl radical that is often more reactive in additions to olefins or arenes.[8][11]

Nucleophilic Trifluoromethylating Agents (e.g., Ruppert-Prakash Reagent)

The Ruppert-Prakash reagent (TMSCF3) is a versatile source of a nucleophilic "CF3-" equivalent, but its activation is key.[4]

Question 4: I am attempting a nucleophilic trifluoromethylation of a ketone using TMSCF3 and a fluoride source, but the reaction is not proceeding. What are the likely culprits?

Answer: Incomplete activation of the TMSCF3 is the most common failure mode. The trifluoromethyl anion (CF3-) itself is highly unstable; therefore, its generation and reaction must be carefully controlled.[4]

  • Fluoride Source and Solubility: The choice and quality of the fluoride source are critical. Tetrabutylammonium fluoride (TBAF) is common, but it is notoriously hygroscopic. Anhydrous fluoride sources like TBAF (anhydrous), CsF, or KF with a crown ether are often more reliable. The solubility of the fluoride salt in the reaction solvent is also crucial for efficient activation.

  • Solvent Purity: The presence of protic impurities (like water or alcohols) in the solvent or on the glassware will quench the highly basic trifluoromethyl anion. Rigorously drying the solvent and glassware is essential.

  • Order of Addition: The order in which reagents are added can be important. In some cases, slow addition of TMSCF3 to a mixture of the substrate and the fluoride source can prevent the accumulation of the reactive intermediate and minimize side reactions.[12]

Logical Flow for Troubleshooting Nucleophilic Trifluoromethylation

Caption: Troubleshooting workflow for nucleophilic trifluoromethylation.

Radical Trifluoromethylating Agents (e.g., Langlois' Reagent, CF3I)

Radical trifluoromethylation is a powerful method, especially for aromatic compounds and alkenes.[4]

Question 5: My radical trifluoromethylation using sodium trifluoromethanesulfinate (Langlois' reagent) and an oxidant is giving low yields and significant amounts of undesired side products. How can I optimize this?

Answer: Radical reactions are often sensitive to initiator concentration, temperature, and the presence of radical scavengers.

  • Initiator/Oxidant Control: The rate of radical generation is key. Using too much oxidant (like tert-butyl hydroperoxide) can lead to rapid, uncontrolled reactions and decomposition. A slow addition of the oxidant can maintain a low, steady concentration of the trifluoromethyl radical, favoring the desired reaction pathway.

  • Solvent and Additives: The choice of solvent can influence radical stability and reactivity. In some cases, adding a co-solvent like water can improve the yield in copper-catalyzed systems.[1]

  • Degassing: Oxygen is a radical scavenger and can inhibit the reaction. Degassing the solvent and maintaining an inert atmosphere (nitrogen or argon) is crucial for reproducibility and good yields.

Section 3: Purification and Analysis of Trifluoromethylated Compounds

The unique properties of the CF3 group can also complicate product purification and characterization.

Question 6: I am having difficulty purifying my trifluoromethylated product by column chromatography. It co-elutes with byproducts.

Answer: The high lipophilicity imparted by the CF3 group can make chromatographic separation challenging.

  • Solvent System Modification: Standard solvent systems (e.g., ethyl acetate/hexanes) may not provide sufficient resolution. Consider using a more polar or a less polar solvent system. Sometimes, adding a small amount of a chlorinated solvent like dichloromethane can improve separation.

  • Alternative Techniques: If column chromatography is ineffective, consider other purification methods such as preparative HPLC, crystallization, or distillation if the compound is volatile and thermally stable.

Question 7: What are the key analytical signatures to confirm the successful incorporation of a CF3 group?

Answer: NMR spectroscopy is the most powerful tool for confirming trifluoromethylation.

Analytical TechniqueKey Signature for CF3 GroupNotes
¹⁹F NMR A sharp singlet (or a multiplet if coupled to other nuclei) in the range of -60 to -80 ppm (relative to CFCl3).This is the most definitive evidence. The chemical shift provides information about the electronic environment of the CF3 group.
¹H NMR Coupling to the CF3 group (typically a quartet with a J-coupling constant of 1-3 Hz) for protons on an adjacent carbon.The absence of this coupling does not rule out trifluoromethylation, as the coupling may be too small to resolve.
¹³C NMR A quartet for the carbon of the CF3 group (with a large C-F coupling constant, ~270-290 Hz) and coupling to the carbon atom to which the CF3 group is attached.
Mass Spectrometry A molecular ion peak corresponding to the mass of the trifluoromethylated product.High-resolution mass spectrometry can confirm the elemental composition.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Photoredox-Catalyzed Trifluoromethylation of an Arene

This protocol is a representative example and should be adapted for specific substrates.

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the aryl substrate (1.0 equiv), the trifluoromethylating agent (e.g., Umemoto's reagent, 1.5 equiv), and the photoredox catalyst (e.g., Ru(bpy)3(PF6)2, 1-2 mol%).

  • Inert Atmosphere: Seal the vial with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., acetonitrile or DMF) via syringe.

  • Reaction: Place the vial approximately 5-10 cm from a light source (e.g., a blue LED lamp) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography.

Reaction Scheme: Photoredox Catalysis

Photoredox_Cycle cluster_0 Photoredox Catalytic Cycle cluster_1 Substrate Transformation PC Photocatalyst (e.g., Ru(II)) PC_star Excited State (e.g., *Ru(II)) PC->PC_star hν (Light) PC_oxidized Oxidized PC (e.g., Ru(III)) PC_star->PC_oxidized SET CF3_Source CF3 Source (e.g., Umemoto) PC_star->CF3_Source e- transfer PC_oxidized->PC SET Radical_Adduct [Arene-CF3]• Adduct PC_oxidized->Radical_Adduct e- transfer CF3_Radical •CF3 Radical CF3_Source->CF3_Radical CF3_Radical->Radical_Adduct Arene Arene Arene->Radical_Adduct Product CF3-Arene Product Radical_Adduct->Product

Caption: Generalized photoredox cycle for trifluoromethylation.

This guide provides a starting point for troubleshooting your trifluoromethylation reactions. The key to success lies in a systematic approach: verifying the integrity of your reagents, understanding the reaction mechanism, and carefully controlling the reaction conditions.

References

  • Oxidative Trifluoromethylation and Trifluoromethylthiolation Reactions Using (Trifluoromethyl)trimethylsilane as a Nucleophilic CF3 Source. Accounts of Chemical Research. Available at: [Link]

  • Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. The Journal of Organic Chemistry. Available at: [Link]

  • Trifluoromethylation. Wikipedia. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]

  • Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes. Available at: [Link]

  • Recent Trifluoromethylation Reactions. A Mini Review Paper. ResearchGate. Available at: [Link]

  • Recent Trifluoromethylation Reactions. A Mini Review Paper. SciSpace. Available at: [Link]

  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Advances in the Development of Trifluoromethoxylation Reagents. Symmetry. Available at: [Link]

  • Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Accounts of Chemical Research. Available at: [Link]

  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. Available at: [Link]

  • Trifluoromethyl group. Wikipedia. Available at: [Link]

  • Synthesis of trifluoromethyl alkanes. Organic Chemistry Portal. Available at: [Link]

  • Photoredox catalysis. Wikipedia. Available at: [Link]

Sources

Technical Support Center: Chiral Resolution of Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure fluorinated amino esters, which are critical building blocks in modern drug design. This document provides in-depth, experience-driven answers to common challenges encountered during the enzymatic kinetic resolution of this substrate, focusing on troubleshooting and protocol optimization.

Introduction to the Resolution Challenge

This compound is a valuable chiral intermediate. The presence of the trifluoromethyl group can significantly enhance the metabolic stability and pharmacokinetic properties of drug candidates. However, obtaining single enantiomers of this compound is often non-trivial. Enzymatic kinetic resolution (EKR) has emerged as a highly effective and scalable method. This process typically involves the selective acylation of one enantiomer of the racemic amine by a lipase, leaving the other enantiomer unreacted. The most commonly employed and robust enzyme for this class of transformation is Candida antarctica lipase B (CALB), often in its immobilized form (e.g., Novozym 435).[1][2]

This guide will address specific issues you may encounter, explaining the causality behind experimental choices to empower you to troubleshoot your reactions effectively.

Troubleshooting Guide & FAQs

Category 1: Reaction Setup and Optimization
Question 1: I am starting my first resolution of this compound. What are the recommended starting conditions (enzyme, acyl donor, solvent)?

Answer:

For a robust starting point, we recommend an enzymatic kinetic resolution using immobilized Candida antarctica lipase B (CALB), such as Novozym 435. CALB is a versatile and highly enantioselective lipase for a wide range of amines and alcohols.[2]

  • Enzyme: Candida antarctica lipase B (immobilized, e.g., Novozym 435).

  • Substrate: The hydrochloride salt must be neutralized in situ or prior to the reaction. This is a critical step, as the free amine is the active substrate for the enzyme. A common method is to add a non-nucleophilic base like triethylamine (Et3N) in a 1:1 molar ratio to the hydrochloride salt.

  • Acyl Donor: Ethyl acetate is a common, inexpensive, and effective acyl donor. Isopropyl acetate can also be an excellent choice. The choice of acylating agent is crucial and can influence both reaction rate and enantioselectivity.[1]

  • Solvent: A non-polar organic solvent is generally preferred to maintain high enzyme activity.[3] Methyl tert-butyl ether (MTBE) is an excellent first choice due to its ability to dissolve the substrates, low boiling point for easy removal, and compatibility with CALB. Toluene is another viable option.[4]

  • Temperature: Start at a moderate temperature, such as 40-50 °C, to ensure a reasonable reaction rate.[5]

The fundamental principle here is creating an environment where the enzyme is stable and active, and the substrates are available for reaction. The neutralization of the hydrochloride salt is non-negotiable; the enzyme's active site will not acylate the protonated ammonium salt.

Question 2: Why is the choice of solvent so critical for this enzymatic resolution?

Answer:

The solvent plays a multifaceted role in lipase-catalyzed reactions and directly impacts both enzyme activity and enantioselectivity.

  • Enzyme Conformation and Activity: Lipases require a minimal amount of water to maintain their catalytically active conformation. However, they are most active in non-polar, hydrophobic organic solvents.[3] These solvents do not strip the essential water from the enzyme's surface, thus preserving its structure. Polar solvents like DMSO or DMF can denature the enzyme, leading to a complete loss of activity.

  • Substrate and Product Solubility: The solvent must effectively dissolve the racemic amine (after neutralization) and the acyl donor to ensure they can access the enzyme's active site. As the reaction proceeds, the product (the acylated amine) must also remain soluble to prevent it from precipitating on the enzyme surface, which could block the active sites.

  • Thermodynamic Equilibrium: In the case of acylation, the solvent can influence the reaction equilibrium. While not the primary factor in these typically irreversible acylations, it can play a role.

  • Enantioselectivity: The solvent can subtly alter the flexibility of the enzyme's active site, which can in turn affect how the two enantiomers bind. This can lead to changes in the enantiomeric ratio (E). For some resolutions, screening a panel of solvents (e.g., hexane, toluene, MTBE, diisopropyl ether) is necessary to find the optimal balance of activity and selectivity.

Category 2: Troubleshooting Poor Enantioselectivity
Question 3: My reaction is proceeding to ~50% conversion, but the enantiomeric excess (ee) of both the remaining substrate and the product is low. What are the likely causes and how can I fix this?

Answer:

Low enantioselectivity (resulting in a low E value) at or near 50% conversion is a common and frustrating problem. It indicates the enzyme is not discriminating effectively between the (R)- and (S)-enantiomers. Here are the primary causes and troubleshooting steps:

  • Incorrect Enzyme Choice: While CALB is generally excellent, it may not be optimal for every substrate. However, for β-amino esters, it is a very strong candidate.[6] Before abandoning CALB, other parameters should be optimized.

  • Reaction Temperature is Too High: High temperatures increase the kinetic energy of the system, which can reduce the energetic difference between the transition states for the two enantiomers, leading to lower selectivity.

    • Solution: Lower the reaction temperature. Try running the reaction at room temperature or even at 0-10 °C. Lowering the temperature is a well-established method to enhance enantioselectivity in lipase-catalyzed resolutions.[7] This will slow the reaction rate, so you will need to monitor it over a longer period.

  • Suboptimal Acyl Donor: The size and structure of the acyl donor can significantly impact how the substrate fits into the enzyme's active site.

    • Solution: Screen different acyl donors. If you started with ethyl acetate, try a bulkier ester like isopropyl acetate or a linear one like vinyl acetate. Sometimes, a small change can dramatically improve the "lock-and-key" fit for one enantiomer over the other.

  • Presence of Water: While a small amount of water is essential for the enzyme, excess water can lead to unwanted hydrolysis of the starting ester or the acylated product, which can compromise the resolution.

    • Solution: Ensure you are using anhydrous solvents and that your starting materials are dry. Molecular sieves can be added to the reaction to scavenge any trace amounts of water.

The relationship between these parameters can be visualized in a troubleshooting workflow.

G Start Low ee% at ~50% Conversion Temp Is Temperature > 30°C? Start->Temp Acyl Is Acyl Donor Simple (e.g., Ethyl Acetate)? Temp->Acyl No Sol_LowerTemp Action: Lower Temp to RT or 0°C. Monitor reaction longer. Temp->Sol_LowerTemp Yes Water Are Solvents Anhydrous? Acyl->Water No Sol_ChangeAcyl Action: Screen bulkier/different acyl donors (e.g., Isopropyl Acetate). Acyl->Sol_ChangeAcyl Yes End Re-evaluate Enzyme Choice or Substrate Derivatization Water->End No Sol_Dry Action: Use anhydrous solvents and add molecular sieves. Water->Sol_Dry Yes Sol_LowerTemp->Acyl Sol_ChangeAcyl->Water Sol_Dry->End

Caption: Troubleshooting workflow for low enantioselectivity.

Category 3: Troubleshooting Low Conversion / Slow Reaction Rate
Question 4: My reaction has stalled at a low conversion (<40%) even after a long reaction time. What should I investigate?

Answer:

A stalled reaction suggests a problem with the catalyst's activity or stability, or an inhibitory factor in the reaction mixture.

  • Incomplete Neutralization: This is the most common culprit. If any hydrochloride salt remains, the concentration of the reactive free amine is lower than expected. Furthermore, the chloride ions and acidic environment can inhibit the enzyme.

    • Solution: Ensure you have added at least one full equivalent of a suitable base (e.g., triethylamine). You can monitor the neutralization by taking a small aliquot, partitioning it between a weak aqueous acid and an organic solvent, and checking for the presence of your amine in the organic layer by TLC or GC.

  • Enzyme Deactivation: The enzyme may have been denatured or poisoned.

    • Solution:

      • Check Temperature: Ensure the reaction temperature has not exceeded the enzyme's stability limit (for Novozym 435, this is typically around 70-80°C, but prolonged use is best at lower temperatures).

      • Check for Impurities: Impurities in the substrate or solvent (e.g., heavy metals, aldehydes) can irreversibly inhibit the enzyme. Ensure you are using high-purity reagents.

      • Add Fresh Enzyme: To test if the enzyme is the problem, add a fresh batch of the enzyme to the stalled reaction. If the reaction restarts, your initial enzyme batch was inactive or deactivated.

  • Product Inhibition: The acylated product may be binding to the enzyme's active site and preventing further substrate from entering.

    • Solution: This is an inherent property of the enzyme-substrate-product system. If this is the case, you may need to use a higher enzyme loading or consider a different reaction setup, such as a continuous flow reactor where the product is constantly removed from the vicinity of the enzyme.[1]

  • Insufficient Acyl Donor: Ensure the acyl donor is not the limiting reagent. It is often used in large excess (sometimes as the solvent itself).

Category 4: Analytical Methods
Question 5: How do I accurately determine the enantiomeric excess (ee%) of the free amine and the acylated product?

Answer:

Accurate analytical methodology is the cornerstone of developing a successful resolution. Without it, you cannot correctly assess the performance of your experiment. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase (CSP) are the most common and reliable methods.[8]

General Workflow:

  • Sample Preparation: Take a small aliquot of the reaction mixture. Quench the reaction (e.g., by filtering off the enzyme). Evaporate the solvent.

  • Derivatization (Often Necessary for Amines): The free amine must often be derivatized to improve its chromatographic behavior and interaction with the chiral stationary phase. A common derivatization is to react the amine with an achiral agent to form an amide or a carbamate that has a strong UV chromophore for HPLC detection. For example, reacting the amine with benzoyl chloride or dansyl chloride.[9] The acylated product from your reaction can often be analyzed directly.

  • Method Development:

    • Column Selection: Choose a chiral column suitable for amines or amides. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are extremely versatile.[9][10]

    • Mobile Phase Screening: For HPLC, start with a standard mobile phase like hexane/isopropanol or hexane/ethanol and screen different ratios. The addition of a small amount of an amine modifier (like diethylamine) to the mobile phase is often required to get good peak shape for amine-containing compounds.

    • Analysis: Inject a sample of your starting racemic material (derivatized if necessary) to confirm that you can separate the two enantiomers and to establish their retention times. Then, inject your reaction sample to determine the peak areas for each enantiomer of both the remaining substrate and the newly formed product.

Calculating ee% and Conversion:

  • Enantiomeric Excess (ee%) = (|Area1 - Area2| / (Area1 + Area2)) * 100

  • Conversion (c%) = (Area_product / (Area_product + Area_remaining_substrate)) * 100

For a successful kinetic resolution, at 50% conversion, the ee of the product and the ee of the remaining substrate should both be high (>95%).

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Kinetic Resolution

This protocol provides a starting point for the resolution on a laboratory scale.

  • Neutralization: To a vial containing this compound (1.0 eq), add anhydrous MTBE (approx. 0.1 M concentration). Add triethylamine (1.05 eq) and stir the mixture at room temperature for 30 minutes. A precipitate of triethylamine hydrochloride will form.

  • Reaction Setup: In a separate reaction vessel, add immobilized Candida antarctica lipase B (Novozym 435, typically 10-20% by weight of the substrate).

  • Initiation: Carefully decant the MTBE solution containing the free amine from the neutralization step into the vessel with the enzyme, leaving the salt precipitate behind. Add ethyl acetate (3.0 eq).

  • Reaction: Heat the mixture to 45 °C with gentle stirring or shaking.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2-4 hours). Analyze the aliquots by chiral HPLC or GC to determine conversion and enantiomeric excess.

  • Termination: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme. The enzyme can be washed with fresh solvent and reused.

  • Work-up: The filtrate contains the unreacted (S)-amine and the acylated (R)-amide. This mixture can be separated by standard methods such as column chromatography or acid/base extraction.

Table 1: Comparison of Reaction Parameters

This table summarizes typical starting points and optimization ranges for key reaction variables.

ParameterRecommended Starting PointOptimization RangeRationale for Optimization
Enzyme Novozym 435 (CALB)Other lipases (e.g., from Burkholderia cepacia)CALB is a robust starting point, but other enzymes may offer different selectivity.[6][11]
Solvent MTBEToluene, Diisopropyl ether, HexaneNon-polar solvents maintain enzyme activity; screening can fine-tune enantioselectivity.[3][4]
Acyl Donor Ethyl AcetateIsopropyl Acetate, Vinyl AcetateThe steric bulk of the acyl donor influences the fit within the enzyme's active site.
Temperature 45 °C0 °C to 60 °CLower temperatures often increase enantioselectivity at the cost of reaction rate.[7]
Base Triethylamine (Et3N)Diisopropylethylamine (DIPEA)A non-nucleophilic organic base is required to liberate the free amine without side reactions.

Visualizing the Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Resolution cluster_analysis 3. Analysis & Work-up Neutralize Neutralize Amine HCl with Et3N in MTBE Combine Combine Free Amine, Enzyme, and Acyl Donor Neutralize->Combine PrepEnzyme Prepare Immobilized Enzyme (CALB) PrepEnzyme->Combine React Heat and Stir (e.g., 45°C) Combine->React Monitor Monitor by Chiral HPLC/GC React->Monitor Check Conversion ≈ 50%? Monitor->Check Check->React No Stop Stop Reaction (Filter Enzyme) Check->Stop Yes Separate Separate Product and Substrate Stop->Separate

Caption: General experimental workflow for enzymatic kinetic resolution.

References

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Institutes of Health (NIH). [Link]

  • Enhancement of the Enantioselectivity in Lipase-Catalyzed Kinetic Resolutions of 3-Phenyl-2H-azirine-2-methanol by Lowering the Temperature to −40 °C. The Journal of Organic Chemistry. [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI. [Link]

  • Residue-specific global fluorination of Candida antarctica lipase B in Pichia pastoris. PubMed. [Link]

  • Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. PubMed Central. [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications. [Link]

  • Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols. Journal of Chemical and Pharmaceutical Research. [Link]

  • Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines. University of Babylon. [Link]

  • Enzymatic kinetic resolution of (±)-3a–e through a hydrolytic procedure. ResearchGate. [Link]

  • Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. National Institutes of Health (NIH). [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. National Institutes of Health (NIH). [Link]

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. TU Delft Repository. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. Royal Society of Chemistry. [Link]

  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Royal Society of Chemistry. [Link]

  • Computational mechanistic investigation of the kinetic resolution of α-methyl-phenylacetaldehyde by norcoclaurine synthase. National Institutes of Health (NIH). [Link]

  • Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Royal Society of Chemistry. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. National Institutes of Health (NIH). [Link]

  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. [Link]

  • Enzymatic Dynamic Kinetic Resolution of 3-Bromo/Methylsulfonyl- dl -Phenylalanine Ethyl Ester in Miniemulsions: A Key Intermediate for Lifitegrast (Xiidra) Synthesis. ResearchGate. [Link]

  • RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL)ALANINE METHYL ESTER. ProQuest. [Link]

  • Solvent Dependent Activity of Candida Antarctica lipase B and its Correlation with a Regioselective Mono Aza-Michael Addition- Experimental and Molecular Dynamics Simulation Studies. ChemRxiv. [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]

Sources

Technical Support Center: Identification of Impurities in Methyl 3-amino-4,4,4-trifluorobutyrate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot common impurities in your samples. This resource provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the integrity of your research and development.

Troubleshooting Guide: Unexpected Analytical Results

Encountering unexpected peaks or variations in your analytical data can be a significant roadblock. This section provides a systematic approach to identifying the source of these discrepancies.

Scenario 1: An Unknown Peak is Observed in my HPLC Chromatogram.

The appearance of an unexpected peak in your High-Performance Liquid Chromatography (HPLC) analysis is a common issue. The source of this peak could be a synthesis-related impurity, a degradation product, or an artifact from your experimental setup.

Initial Troubleshooting Steps:

  • System Blank Analysis: Inject a blank solvent (your mobile phase) to rule out contamination from the HPLC system or solvent.

  • Placebo Injection: If analyzing a formulated product, inject a placebo (all excipients without the active pharmaceutical ingredient, API) to check for interfering peaks from the formulation components.

  • Stress Studies: Subject a known pure sample of this compound to stress conditions (acid, base, heat, light, oxidation) to intentionally generate degradation products. This can help in tentatively identifying if the unknown peak is a degradant.

Workflow for Unknown Peak Identification:

Unknown_Peak_Identification start Unexpected Peak in HPLC system_blank Run System Blank start->system_blank placebo Inject Placebo (if applicable) start->placebo stress_studies Perform Forced Degradation start->stress_studies lc_ms LC-MS Analysis stress_studies->lc_ms nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) lc_ms->nmr structure_elucidation Structure Elucidation nmr->structure_elucidation end Impurity Identified structure_elucidation->end

Caption: Workflow for identifying an unknown peak in an HPLC chromatogram.

In-Depth Analysis: LC-MS and NMR Spectroscopy

Should the initial steps not resolve the identity of the unknown peak, a more detailed structural elucidation is necessary.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for determining the molecular weight of the impurity.[1][2][3] High-resolution mass spectrometry (HRMS) can provide the elemental composition, which is a critical step in identifying an unknown compound.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure. For fluorinated compounds like this compound, ¹⁹F NMR is particularly valuable in addition to ¹H and ¹³C NMR.[5][6][7]

Experimental Protocol: Isolation and Identification of an Unknown Impurity

This protocol outlines the steps for isolating an unknown impurity for subsequent structural analysis.

  • Preparative HPLC:

    • Develop a preparative HPLC method to isolate the impurity in sufficient quantity.

    • Column: Choose a column with a similar stationary phase to your analytical column but with a larger diameter.

    • Mobile Phase: Use a volatile mobile phase (e.g., acetonitrile and water with formic acid or ammonia) to facilitate sample recovery.

    • Fraction Collection: Collect the fraction containing the impurity of interest.

  • Sample Recovery:

    • Evaporate the solvent from the collected fraction using a rotary evaporator or a lyophilizer.

  • Structural Elucidation:

    • Mass Spectrometry: Dissolve a small amount of the isolated impurity in a suitable solvent and analyze by HRMS to determine the accurate mass and elemental composition.

    • NMR Spectroscopy: Dissolve the remaining impurity in a deuterated solvent and acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The chemical shifts and coupling constants will provide information about the connectivity of atoms in the molecule.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding impurities in this compound.

Q1: What are the potential synthesis-related impurities in this compound?

The impurities present in a sample are highly dependent on the synthetic route used. Common impurities can be categorized as organic, inorganic, and residual solvents.[8][9][10]

Potential Organic Impurities:

  • Starting Materials: Unreacted starting materials are a common source of impurities.[8][11]

  • By-products: Side reactions can lead to the formation of by-products. For instance, in syntheses involving the reduction of an enamine, incomplete reduction could be a source of impurities.[12]

  • Intermediates: In multi-step syntheses, intermediates may be carried over to the final product.[8]

Table 1: Potential Synthesis-Related Impurities

Impurity TypePotential Source
Starting MaterialsIncomplete reaction
By-productsSide reactions during synthesis
IntermediatesIncomplete conversion in a multi-step synthesis
ReagentsCarryover from the reaction mixture
Q2: How can I detect enantiomeric impurities in my sample?

Enantiomeric purity is a critical quality attribute for chiral molecules. Chiral HPLC is the most common technique for separating and quantifying enantiomers.[13][14]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

  • Chiral Stationary Phase (CSP): Select an appropriate chiral column. Polysaccharide-based CSPs are often effective for the separation of amino acid derivatives.[15][16]

  • Mobile Phase: A typical mobile phase for chiral separations consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol).[15]

  • Detection: UV detection is commonly used.

  • Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, and specific.[15]

Q3: My sample of this compound shows signs of degradation. What are the likely degradation products?

The ester and amino functionalities in this compound make it susceptible to hydrolysis.

  • Hydrolysis of the Ester: The methyl ester can hydrolyze to the corresponding carboxylic acid, 3-amino-4,4,4-trifluorobutanoic acid. This is more likely to occur under acidic or basic conditions.

  • Stability: As an amino acid ester hydrochloride, the compound is generally more stable in acidic conditions.[17] However, prolonged exposure to moisture and high temperatures can promote degradation.

Logical Relationship of Hydrolytic Degradation:

Hydrolysis_Degradation main_compound This compound hydrolysis Hydrolysis (Acid or Base Catalyzed) main_compound->hydrolysis Moisture, Heat degradation_product 3-amino-4,4,4-trifluorobutanoic acid hydrolysis->degradation_product

Caption: Hydrolytic degradation pathway of this compound.

Q4: What is the role of ¹⁹F NMR in impurity identification?

For fluorinated compounds, ¹⁹F NMR is a highly sensitive and specific technique for both structural elucidation and purity assessment.[6][7]

  • High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it highly sensitive for NMR detection.[7]

  • Large Chemical Shift Range: The chemical shifts of ¹⁹F are very sensitive to the local electronic environment, which helps in distinguishing between different fluorine-containing species.

  • Quantitative Analysis: ¹⁹F NMR can be used for the quantitative determination of fluorinated compounds and their impurities.[6]

References

  • Basha, S. J. S., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 7(4), 324-328.
  • ResearchGate. (n.d.). Synthesis of methyl-3-aminocrotonate. Retrieved from [Link]

  • Google Patents. (n.d.). CN112225666B - Preparation method of (R) -3-amino-4- (2,4, 5-trifluorophenyl) methyl butyrate.
  • Google Patents. (n.d.). US7002038B2 - Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters.
  • Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • Google Patents. (n.d.). CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
  • PubChem. (n.d.). Methyl 3-amino-4,4,4-trifluorocrotonate. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Retrieved from [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Retrieved from [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2019). Impurities Characterization in Pharmaceuticals: A Review. Retrieved from [Link]

  • Chemical Communications. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. Retrieved from [Link]

  • Molecules. (2021). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from [Link]

  • Sygnature Discovery. (2025). The benefits of high-resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Impurities Characterization in Pharmaceuticals: A Review. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. Retrieved from [Link]

  • Nutrients. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Retrieved from [Link]

  • ResearchGate. (n.d.). De-esterification of amino acid esters. Retrieved from [Link]

  • Analyst. (n.d.). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Retrieved from [Link]

  • Organic Letters. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Retrieved from [Link]

  • Trends in Analytical Chemistry. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Retrieved from [Link]

  • John Wiley & Sons, Inc. (n.d.). Identification of Pharmaceutical Impurities. Retrieved from [Link]

  • Agilent. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved from [Link]

  • Molecules. (2020). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Retrieved from [Link]

  • Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-trifluoromethyl amines. Retrieved from [Link]

  • ResearchGate. (n.d.). [Separation of amino acid enantiomers by high performance liquid chromatography]. Retrieved from [Link]

  • Google Patents. (n.d.). CN103224437A - Amino acid methyl ester hydrochloride preparation.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2012). Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. Retrieved from [Link]

  • RSC Publishing. (n.d.). Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan. Retrieved from [Link]

Sources

Navigating the Synthesis of Methyl 3-amino-4,4,4-trifluorobutyrate Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the large-scale synthesis of Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges and frequently asked questions encountered during the scale-up of this critical fluorinated building block. The trifluoromethyl group imparts unique properties to bioactive molecules, but its synthesis on a large scale is not without its difficulties.[1] This resource provides in-depth troubleshooting advice, detailed protocols, and a focus on the underlying chemical principles to ensure a safe, efficient, and reproducible synthesis.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions.

Issue 1: Incomplete Reduction of Methyl 3-amino-4,4,4-trifluorocrotonate

Question: My catalytic hydrogenation of methyl 3-amino-4,4,4-trifluorocrotonate is sluggish and incomplete, even at elevated pressures. What are the possible causes and how can I improve the conversion?

Answer:

Incomplete reduction is a frequent hurdle in the large-scale synthesis of trifluoromethylated amines. The strong electron-withdrawing nature of the trifluoromethyl group can deactivate the double bond towards hydrogenation.[2] Several factors could be at play:

  • Catalyst Deactivation:

    • Cause: The catalyst (e.g., Palladium on carbon) can be poisoned by impurities in the starting material or solvent. Sulfur-containing compounds are notorious catalyst poisons. The amine functionality in the substrate itself can also sometimes inhibit catalyst activity.

    • Solution:

      • Purity of Starting Material: Ensure the methyl 3-amino-4,4,4-trifluorocrotonate is of high purity. Consider recrystallization or column chromatography of the starting material if impurities are suspected.

      • Solvent Purity: Use high-purity, degassed solvents.

      • Catalyst Loading: Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). In some cases, a higher loading is necessary to achieve full conversion on a larger scale.

      • Catalyst Selection: Experiment with different catalysts. Rhodium-based catalysts, for instance, have shown high efficacy in the hydrogenation of challenging substrates.

  • Reaction Conditions:

    • Cause: Sub-optimal temperature, pressure, or agitation can lead to poor reaction kinetics.

    • Solution:

      • Temperature and Pressure: Gradually increase the reaction temperature and hydrogen pressure within the safety limits of your equipment. A systematic Design of Experiments (DoE) approach can help identify the optimal parameter space.

      • Agitation: Ensure efficient stirring to maintain a good suspension of the catalyst and facilitate mass transfer of hydrogen gas. For large-scale reactions, mechanical stirring is superior to magnetic stirring.

  • Presence of Isomers:

    • Cause: The starting crotonate may exist as a mixture of E/Z isomers, which can exhibit different reaction rates.[3]

    • Solution: While challenging to separate, understanding the isomeric ratio of your starting material can help in optimizing reaction times. Characterize the starting material thoroughly using NMR spectroscopy.

Issue 2: Poor Diastereoselectivity in the Reduction Step

Question: I am performing an asymmetric reduction to obtain a specific stereoisomer of Methyl 3-amino-4,4,4-trifluorobutyrate, but the diastereomeric excess (d.e.) is low. How can I improve the stereoselectivity?

Answer:

Achieving high stereoselectivity in the synthesis of chiral fluorinated amines is a significant challenge due to the electronic effects of the trifluoromethyl group.[2] Here are key considerations:

  • Choice of Chiral Catalyst/Auxiliary:

    • Cause: The selected chiral ligand or auxiliary may not be optimal for this specific substrate.

    • Solution:

      • Ligand Screening: A thorough screening of chiral ligands is often necessary. For catalytic asymmetric hydrogenation, popular choices include those based on BINAP, DuPhos, or other privileged chiral backbones.

      • Chiral Auxiliary: If using a substrate-controlled approach with a chiral auxiliary, ensure the auxiliary is of high enantiomeric purity and is appropriate for directing the stereochemical outcome of the reduction.

  • Reducing Agent and Reaction Conditions:

    • Cause: The choice of reducing agent and the reaction conditions (temperature, solvent) play a crucial role in the transition state geometry, which dictates the stereochemical outcome.

    • Solution:

      • Hydride Source: For diastereoselective reductions, hydride reagents like sodium triacetoxyborohydride have been shown to be effective for similar systems, offering good stereocontrol.[4]

      • Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state leading to the desired diastereomer.

      • Solvent Effects: The polarity of the solvent can influence the conformation of the substrate-catalyst complex. Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, DCM).

Issue 3: Difficulty in Isolating and Purifying the Hydrochloride Salt

Question: Upon addition of HCl to my reaction mixture to form the hydrochloride salt, I am getting an oily product that is difficult to handle and purify. How can I obtain a crystalline, free-flowing solid?

Answer:

The physical form of the final salt is critical for handling, storage, and formulation. Oiling out is a common problem during salt formation.

  • Solvent System:

    • Cause: The choice of solvent for the salt formation is critical. If the salt is too soluble or if impurities are present, it may not crystallize.

    • Solution:

      • Anti-Solvent Addition: Use a solvent system where the free base is soluble, but the hydrochloride salt is not. A common technique is to dissolve the free base in a solvent like diethyl ether, ethyl acetate, or dichloromethane, and then add a solution of HCl in a miscible anti-solvent like isopropanol or ether.

      • Solvent Screening: Experiment with different solvent and anti-solvent combinations.

  • Water Content:

    • Cause: The presence of even small amounts of water can inhibit crystallization and lead to the formation of a hygroscopic oil.

    • Solution:

      • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform the salt formation under an inert atmosphere (e.g., nitrogen or argon).

      • Azeotropic Removal of Water: If water is suspected in the crude product, consider dissolving it in a solvent like toluene and removing the water azeotropically before attempting the salt formation.[5]

  • Purification of the Free Base:

    • Cause: Impurities can act as crystal growth inhibitors.

    • Solution: Purify the free base by distillation or column chromatography before forming the hydrochloride salt. This will significantly increase the chances of obtaining a crystalline product.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take during the large-scale synthesis of this compound?

A1: The synthesis of fluorinated compounds requires stringent safety protocols.[6]

  • Handling of Fluorinated Reagents: Many fluorinating agents are toxic and corrosive. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Hydrogenation Safety: Large-scale hydrogenations should be conducted in a designated high-pressure reactor (autoclave) with appropriate safety features, including a rupture disc and pressure relief valve. Ensure the area is well-ventilated and free of ignition sources.

  • Thermal Hazards: Be aware of potentially exothermic reactions, especially during quenching and salt formation. Use an ice bath for cooling and add reagents slowly. Calorimetry studies are recommended for large-scale production to assess thermal risks.[7]

  • Waste Disposal: Dispose of all fluorinated waste in properly labeled containers according to your institution's guidelines.

Q2: What is a typical starting material for the synthesis of this compound?

A2: A common precursor is Methyl 3-amino-4,4,4-trifluorocrotonate.[3] This unsaturated ester can be synthesized from more readily available starting materials and is then reduced to the desired saturated butyrate.

Q3: How can I monitor the progress of the reduction reaction?

A3: Several analytical techniques can be employed:

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the conversion and can also detect the formation of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the vinylic proton signal of the starting crotonate and the appearance of the new aliphatic proton signals of the butyrate product. ¹⁹F NMR is also a powerful tool for tracking fluorine-containing species.

Q4: Are there any common byproducts I should be aware of?

A4: Yes, potential byproducts include:

  • Over-reduction products: In some cases, the ester functionality could be reduced to an alcohol, although this is less common under typical hydrogenation conditions for this substrate.

  • Products from impurities: Impurities in the starting material can lead to a variety of side products.

  • Diastereomers: In asymmetric reductions, the undesired diastereomer is the main "byproduct".

Q5: What are the recommended storage conditions for the final product?

A5: this compound is a salt and may be hygroscopic. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture.[6]

Part 3: Experimental Protocols and Data

Protocol 1: Catalytic Hydrogenation of Methyl 3-amino-4,4,4-trifluorocrotonate

This protocol provides a general procedure for the reduction step. Optimization will be required based on your specific equipment and scale.

  • Reactor Preparation: Charge a high-pressure reactor with Methyl 3-amino-4,4,4-trifluorocrotonate and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Inerting: Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

  • Catalyst Addition: Under an inert atmosphere, add the catalyst (e.g., 5-10 wt% Pd/C).

  • Hydrogenation: Seal the reactor, and pressurize with hydrogen to the desired pressure (e.g., 50-500 psi). Heat the reaction mixture to the target temperature (e.g., 25-60 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by TLC, GC, or HPLC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude Methyl 3-amino-4,4,4-trifluorobutyrate.

Protocol 2: Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the crude Methyl 3-amino-4,4,4-trifluorobutyrate free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Acidification: Slowly add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether or isopropanolic HCl) with stirring.

  • Crystallization: The hydrochloride salt should precipitate out of the solution. If it oils out, try cooling the mixture or adding an anti-solvent.

  • Isolation: Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Table 1: Troubleshooting Summary
Problem Potential Cause Recommended Solution
Incomplete ReductionCatalyst poisoning, sub-optimal conditionsPurify starting material, increase catalyst loading, optimize temperature and pressure.
Low DiastereoselectivityNon-optimal chiral catalyst/ligand, incorrect temperatureScreen chiral ligands, lower reaction temperature, screen solvents.
Oily Hydrochloride SaltPresence of water or impurities, unsuitable solventUse anhydrous conditions, purify free base first, use an anti-solvent.

Part 4: Visualizations

Workflow for Large-Scale Synthesis

G cluster_0 Upstream Processing cluster_1 Core Reaction cluster_2 Downstream Processing Starting Material Synthesis Starting Material Synthesis Purification of Crotonate Purification of Crotonate Starting Material Synthesis->Purification of Crotonate Catalytic Hydrogenation Catalytic Hydrogenation Purification of Crotonate->Catalytic Hydrogenation Catalyst Filtration Catalyst Filtration Catalytic Hydrogenation->Catalyst Filtration Solvent Swap Solvent Swap Catalyst Filtration->Solvent Swap HCl Salt Formation HCl Salt Formation Solvent Swap->HCl Salt Formation Isolation & Drying Isolation & Drying HCl Salt Formation->Isolation & Drying Final Product Final Product Isolation & Drying->Final Product

Caption: Overview of the synthesis workflow.

Troubleshooting Logic Diagram

G Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Check Conversion Purification Loss Purification Loss Low Yield->Purification Loss Analyze Mother Liquor Side Reactions Side Reactions Low Yield->Side Reactions Analyze by GC-MS Increase Catalyst Loading Increase Catalyst Loading Incomplete Reaction->Increase Catalyst Loading Optimize T & P Optimize T & P Incomplete Reaction->Optimize T & P Check Starting Material Purity Check Starting Material Purity Incomplete Reaction->Check Starting Material Purity

Sources

proper storage and handling to prevent degradation of Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this valuable fluorinated building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Understanding the Molecule: Key Stability Considerations

This compound is a trifluoromethylated β-amino ester hydrochloride. Its stability is influenced by the interplay of its three key functional groups: the primary amine hydrochloride, the methyl ester, and the electron-withdrawing trifluoromethyl group. The hydrochloride salt form enhances the stability of the amine group and improves solubility in polar solvents. However, the molecule is susceptible to degradation, primarily through hydrolysis of the methyl ester, which can be accelerated by the presence of the trifluoromethyl group.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Proper storage is crucial to prevent degradation. The compound should be stored at 2-8°C in a tightly sealed container to protect it from moisture and air.[1] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize contact with moisture and oxygen.

Q2: Is this compound hygroscopic?

A2: Yes, as an amine hydrochloride salt, it is expected to be hygroscopic. It is critical to store it in a dry environment and to handle it quickly in a controlled atmosphere (e.g., a glove box or under a stream of dry inert gas) to prevent water absorption.

Q3: What solvents are recommended for dissolving this compound?

A3: The hydrochloride salt is generally soluble in polar protic solvents such as water and alcohols (e.g., methanol, ethanol). However, be aware that these solvents can participate in hydrolysis of the ester group, especially if the solution is stored for an extended period or at elevated temperatures. For reactions where the ester moiety needs to be preserved, aprotic polar solvents like DMSO or DMF could be suitable, but solubility should be tested on a small scale first.

Q4: Can I neutralize the hydrochloride salt to the free amine? If so, how?

A4: Yes, the hydrochloride salt can be neutralized to the free amine using a mild base. A common method is to dissolve the salt in a suitable solvent and add a stoichiometric amount of a non-nucleophilic base, such as triethylamine or diisopropylethylamine. It is important to use the free amine immediately after preparation as it may be less stable than the hydrochloride salt.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Explanations
Inconsistent reaction yields or formation of unexpected byproducts. Degradation of the starting material due to improper storage or handling.Verify Storage: Ensure the compound has been stored at 2-8°C under a dry, inert atmosphere. Handle with Care: Minimize exposure to atmospheric moisture during weighing and transfer. Use a glove box or a nitrogen-filled glove bag if possible. Test Purity: Before use, consider running a quick purity check (e.g., NMR or LC-MS) to confirm the integrity of the starting material.
Hydrolysis of the methyl ester during the reaction.Solvent Choice: If possible, use dry, aprotic solvents. If a protic solvent is necessary, ensure it is anhydrous and consider using molecular sieves. Temperature Control: Run the reaction at the lowest effective temperature to minimize hydrolysis. pH Control: Avoid strongly acidic or basic conditions if the ester group needs to be preserved. The trifluoromethyl group can accelerate ester hydrolysis under both acidic and basic conditions.[2][3]
Difficulty dissolving the compound. Use of an inappropriate solvent.Solvent Screening: Test solubility in a range of solvents on a small scale. Start with polar aprotic solvents like anhydrous DMSO or DMF if the reaction conditions allow. For aqueous solutions, gentle warming may aid dissolution, but be mindful of potential hydrolysis.
Formation of a white precipitate upon dissolution in a non-polar solvent. The compound is a salt and has low solubility in non-polar solvents.Solvent System: Consider using a biphasic solvent system or adding a co-solvent to increase polarity. Alternatively, if the free amine is required for the reaction, perform a neutralization and extraction into the desired non-polar solvent.

Degradation Pathways and Prevention

The primary degradation pathway for this compound is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This can occur under both acidic and basic conditions and is accelerated by the electron-withdrawing nature of the trifluoromethyl group.

Hydrolysis of the Methyl Ester

G Methyl_3_amino_4_4_4_trifluorobutyrate_hydrochloride Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride Carboxylic_acid_degradant 3-amino-4,4,4-trifluorobutanoic acid hydrochloride Methyl_3_amino_4_4_4_trifluorobutyrate_hydrochloride->Carboxylic_acid_degradant H₂O / H⁺ or OH⁻ Methanol Methanol Methyl_3_amino_4_4_4_trifluorobutyrate_hydrochloride->Methanol H₂O / H⁺ or OH⁻

Caption: Primary degradation pathway via ester hydrolysis.

To minimize hydrolysis, it is imperative to use anhydrous solvents and reagents and to control the pH of the reaction mixture.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Aprotic Solvent
  • Preparation: Dry all glassware in an oven at >100°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

  • Inert Atmosphere: Perform all manipulations under an inert atmosphere (e.g., in a glove box or using a Schlenk line).

  • Weighing: Quickly weigh the desired amount of this compound in a tared vial.

  • Dissolution: Add the desired volume of anhydrous solvent (e.g., DMSO, DMF) via a dry syringe.

  • Mixing: Gently swirl or sonicate the vial until the solid is fully dissolved.

  • Storage: Store the stock solution at 2-8°C under an inert atmosphere and use it as soon as possible.

Protocol 2: In-situ Neutralization to the Free Amine
  • Setup: In a dry, inert atmosphere, add this compound to a reaction flask containing a stir bar.

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., dichloromethane, THF).

  • Cooling: Cool the suspension to 0°C in an ice bath.

  • Base Addition: Slowly add one equivalent of a non-nucleophilic base (e.g., triethylamine) dropwise with stirring.

  • Reaction: Allow the mixture to stir at 0°C for 15-30 minutes. The formation of triethylamine hydrochloride as a white precipitate may be observed.

  • Usage: The resulting solution/suspension containing the free amine can be used directly in the subsequent reaction step.

Logical Workflow for Troubleshooting

G cluster_0 Problem Identification cluster_1 Starting Material Integrity cluster_2 Experimental Parameters cluster_3 Solution Start Experiment Failure or Inconsistent Results Check_Storage Review Storage Conditions (Temp, Atmosphere, Age) Start->Check_Storage Purity_Analysis Perform Purity Analysis (NMR, LC-MS) Check_Storage->Purity_Analysis Review_Protocol Review Experimental Protocol Purity_Analysis->Review_Protocol Check_Solvents Verify Solvent Anhydrous? Review_Protocol->Check_Solvents Check_Reagents Check Reagent Purity/ Compatibility Check_Solvents->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, pH, Time) Check_Reagents->Check_Conditions Optimize Optimize Reaction Conditions Check_Conditions->Optimize

Caption: A logical workflow for troubleshooting experiments.

References

  • Uchimaru, T., et al. (2003). Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. Journal of Molecular Structure: THEOCHEM, 624(1-3), 57-62.
  • Vraka, C., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry, 13, 2456–2466.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride, a valuable building block in medicinal chemistry due to its trifluoromethyl group and amino acid scaffold, requires a multi-faceted analytical approach to ensure its identity, purity, and stereochemistry.[1] This guide provides an in-depth comparison of key analytical techniques for the comprehensive characterization of this compound, grounded in scientific principles and practical application.

Introduction to this compound

This compound is a chiral molecule whose trifluoromethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a potential drug candidate.[1] Its characterization is crucial for quality control, reaction monitoring, and ensuring the desired biological activity. This guide will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the definitive analysis of this compound.

I. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous structure confirmation.

A. Comparative Overview of NMR Techniques
NMR Technique Information Provided Strengths Limitations
¹H NMR Proton environment, multiplicity (spin-spin coupling), and integration (proton count).High sensitivity, provides detailed information on proton connectivity.Signal overlap can occur in complex molecules.
¹³C NMR Carbon skeleton, chemical environment of each carbon.Unambiguous carbon count, less signal overlap than ¹H NMR.Lower natural abundance of ¹³C results in lower sensitivity.
¹⁹F NMR Presence and environment of fluorine atoms.High sensitivity (¹⁹F is 100% abundant), large chemical shift range provides high resolution.Requires a spectrometer equipped for ¹⁹F detection.
B. Experimental Protocol for NMR Analysis

Sample Preparation:

  • Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, if the solvent does not provide a reference signal.

  • Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters (based on a 400 MHz spectrometer): [2]

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30)

    • Spectral Width: -2 to 12 ppm

    • Number of Scans: 16-64

    • Relaxation Delay: 1-2 s

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled (zgpg30)

    • Spectral Width: -10 to 220 ppm

    • Number of Scans: 1024-4096

    • Relaxation Delay: 2 s

  • ¹⁹F NMR:

    • Pulse Program: Standard single pulse (zg30)

    • Spectral Width: -250 to 50 ppm

    • Number of Scans: 64-256

    • Relaxation Delay: 1-2 s

C. Expected Data and Interpretation
  • ¹H NMR: The spectrum is expected to show distinct signals for the methyl ester protons (a singlet around 3.7 ppm), the methylene protons adjacent to the ester (a doublet of doublets), the methine proton attached to the nitrogen (a multiplet), and the protons of the ammonium group (a broad singlet). The coupling between the methylene and methine protons will provide key connectivity information.

  • ¹³C NMR: The spectrum will display signals for the carbonyl carbon of the ester, the trifluoromethyl-bearing carbon, the methine carbon, the methylene carbon, and the methyl ester carbon. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

  • ¹⁹F NMR: A single signal, likely a singlet or a closely coupled multiplet depending on the coupling to the adjacent methine proton, is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be characteristic of a CF₃ group adjacent to a chiral center.

II. Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

A. Principle of FTIR for Amino Acid Hydrochlorides

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The absorption frequencies are characteristic of specific bond types and functional groups. For this compound, key vibrations will include those from the ammonium salt, the ester carbonyl, and the C-F bonds. The hydrochloride salt form will exhibit characteristic N-H stretching and bending vibrations of the ammonium group (NH₃⁺).[3]

B. Experimental Protocol for FTIR Analysis

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound powder onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Perform background subtraction.

C. Expected Data and Interpretation
Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
Ammonium (NH₃⁺) 3200-2800 (broad)N-H stretch
~1600-1500N-H bend (asymmetric)
Ester (C=O) ~1740C=O stretch
Ester (C-O) ~1250-1100C-O stretch
Trifluoromethyl (C-F) ~1300-1100 (strong, multiple bands)C-F stretch

The presence of a broad absorption band in the 3200-2800 cm⁻¹ region is a strong indicator of the ammonium salt.[3] The sharp, intense peak around 1740 cm⁻¹ is characteristic of the ester carbonyl group. Strong absorptions in the 1300-1100 cm⁻¹ range will confirm the presence of the trifluoromethyl group.

III. Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.

A. Comparison of Ionization Techniques
Ionization Technique Principle Advantages for this Compound
Electrospray Ionization (ESI) A soft ionization technique that produces ions from a solution.Ideal for polar and ionic compounds like amino acid hydrochlorides. Produces intact molecular ions.
Electron Ionization (EI) A hard ionization technique that uses a high-energy electron beam.Provides extensive fragmentation, which can be useful for structural elucidation.

For this compound, ESI is the preferred method as it will likely produce a strong signal for the protonated molecule [M+H]⁺, allowing for accurate molecular weight determination.

B. Experimental Protocol for ESI-MS Analysis

Sample Preparation:

  • Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

Instrumental Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Mass Range: m/z 50-500

  • Capillary Voltage: 3-4 kV

  • Cone Voltage: 20-40 V (can be varied to induce fragmentation)

C. Expected Data and Interpretation
  • Full Scan MS: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base (C₅H₈F₃NO₂), which has a monoisotopic mass of approximately 171.05 Da.

  • Tandem MS (MS/MS): Fragmentation of the [M+H]⁺ ion can provide structural confirmation. Common fragmentation pathways for amino esters include the loss of the ester group or parts of it, and fragmentation of the carbon backbone.[4][5][6] Expected fragment ions could include losses of methanol (CH₃OH) or the methoxycarbonyl group (COOCH₃).

IV. Purity Assessment and Chiral Separation by High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for determining the purity of a compound and for separating enantiomers.

A. Comparison of HPLC Methodologies
HPLC Method Principle Application for this Compound
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity using a nonpolar stationary phase and a polar mobile phase.Purity analysis, detection of non-chiral impurities.
Chiral HPLC Separation of enantiomers using a chiral stationary phase (CSP).Determination of enantiomeric excess (e.e.) or enantiomeric ratio (e.r.).
B. Experimental Protocol for HPLC Analysis

1. Purity Analysis (RP-HPLC):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (due to the lack of a strong chromophore).

  • Injection Volume: 5-10 µL

2. Chiral Separation:

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® or Chiralcel® series).[7]

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio will need to be optimized.[7]

  • Flow Rate: 0.5-1.0 mL/min

  • Detection: UV at 210 nm.

  • Injection Volume: 5-10 µL

C. Expected Data and Interpretation
  • RP-HPLC: A single major peak should be observed, with any impurities appearing as smaller peaks. The peak area percentage of the main peak can be used to estimate the purity.

  • Chiral HPLC: A racemic mixture will show two peaks of equal area. An enantiomerically enriched sample will show two peaks of unequal area, from which the enantiomeric excess can be calculated. Baseline separation of the two enantiomers is the goal.[8]

V. Workflow and Data Integration

A comprehensive characterization of this compound involves a logical workflow where the results from each technique complement the others.

Caption: Integrated analytical workflow for the characterization of this compound.

VI. Conclusion

The robust characterization of this compound requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the definitive structural elucidation, FTIR confirms the presence of key functional groups, mass spectrometry verifies the molecular weight and aids in structural confirmation, and HPLC is indispensable for assessing purity and resolving enantiomers. By following the detailed protocols and understanding the expected data outlined in this guide, researchers can confidently and accurately characterize this important fluorinated building block, ensuring the quality and integrity of their downstream applications in drug discovery and development.

References

  • Nakazato, A., Kumagai, T., & Saji, I. (2005). Synthesis and evaluation of trifluoromethyl-containing compounds as potential pharmaceutical agents. Journal of Fluorine Chemistry, 126(6), 895-901.
  • Mague, J. T., & E. V., V. (2019). The Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(11), 5275-5296.
  • Konya, Y., & Fukusaki, E. (2016). Extra-facile chiral separation of amino acid enantiomers by LC-TOFMS analysis. Journal of Bioscience and Bioengineering, 121(3), 349-353.
  • Goekjian, P. G., & Jirousek, M. R. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. European Biophysics Journal, 50(2), 193-207.
  • Pergomet, V., et al. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research, 58(23), 9811-9823.
  • Hossain, M. A., & Akter, S. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(21), 6598.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26.
  • ResearchGate. (n.d.). Reaction pathways for fragmentation of m/z 164 ion generated from ethyl esters of 4-amino (A), 3-amino (B), 2-aminobenzoic acid (C), the optimized molecular structures, and their relative energies. Retrieved from [Link]

  • NMR-Bio. (n.d.). Isotope-labeled amino acids and compounds for NMR studies. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • O'Reilly, R. K., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 133-143.
  • Reddit. (2022). FTIR Spectroscopy Identification question between Free Amino Acid forms and HCL forms. Retrieved from [Link]

  • University of Münster. (n.d.). Amino acids - Mass Spectrometry Data. Retrieved from [Link]

  • Vasanthakumar, G. R., & Patil, B. S. (2003). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amines. Journal of Peptide Research, 61(5), 257-260.
  • Pergomet, V., et al. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research, 58(23), 9811-9823.
  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]

  • Hušek, P., et al. (2021).
  • Lee, Y. H., & Lee, W. (2018). Current NMR Techniques for Structure-Based Drug Discovery. Molecules, 23(1), 148.
  • Brodbelt, J. S., & Nanita, S. C. (2004). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Journal of the American Society for Mass Spectrometry, 15(7), 1045-1056.
  • Wang, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. RSC Advances, 12(45), 29285-29301.
  • Brodbelt, J. S., & Nanita, S. C. (2004). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Journal of the American Society for Mass Spectrometry, 15(7), 1045-1056.
  • Westphal, F., et al. (2022). Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. Molecules, 27(18), 5894.

Sources

Introduction: The Critical Role of Purity in Fluorinated Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purity Analysis of Methyl 3-amino-4,4,4-trifluorobutyrate Hydrochloride by HPLC: A Comparative Approach

This compound is a valuable chiral building block in pharmaceutical and agrochemical synthesis. The presence of a trifluoromethyl group can significantly enhance the metabolic stability, binding affinity, and lipophilicity of target molecules.[1] As with any active pharmaceutical ingredient (API) intermediate, rigorous purity assessment is not merely a quality control checkpoint but a fundamental necessity to ensure the safety, efficacy, and reproducibility of the final product.[2][3]

This guide, intended for researchers, analytical scientists, and process chemists, provides an in-depth exploration of High-Performance Liquid Chromatography (HPLC) as the primary technique for the purity analysis of this compound. We will dissect the causality behind methodological choices for both chemical and enantiomeric purity, compare HPLC with alternative analytical techniques, and provide actionable, field-proven protocols.

Pillar 1: HPLC for Chemical Purity Assessment (Achiral Analysis)

The primary goal of achiral analysis is to quantify the main compound and detect any impurities, which can include starting materials, by-products, intermediates, and degradation products.[3] Reversed-Phase HPLC (RP-HPLC) is the workhorse for this task due to its versatility and robustness.

The Causality Behind Method Development:

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the conventional starting point. Its non-polar nature provides effective retention for a broad range of small organic molecules. The trifluoromethyl group and methyl ester moiety of the analyte contribute to its retention on the C18 phase.

  • Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase (often with a pH-modifying additive) and an organic solvent (typically acetonitrile or methanol) is employed.

    • pH Modifier: The analyte is a hydrochloride salt of a primary amine. To ensure good peak shape and prevent interactions with residual silanols on the stationary phase, the mobile phase must be buffered or acidified. A low pH (e.g., using 0.1% trifluoroacetic acid or formic acid) protonates the amine, ensuring it is in a single ionic form and minimizes peak tailing.

    • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.

  • Detection: The analyte lacks a strong chromophore. Therefore, UV detection at a low wavelength, such as 205-220 nm, is necessary to achieve adequate sensitivity. If higher sensitivity is required or for impurity identification, a mass spectrometer (LC-MS) can be used.

Potential Chemical Impurities: Based on common synthetic routes, potential impurities could include:

  • The corresponding free carboxylic acid (from hydrolysis of the methyl ester).

  • Unreacted starting materials from the synthesis.

  • By-products from side reactions.

Pillar 2: Chiral HPLC for Enantiomeric Purity

Since Methyl 3-amino-4,4,4-trifluorobutyrate is a chiral molecule, its enantiomeric purity is a critical quality attribute. Enantiomers can have vastly different pharmacological or toxicological profiles.[4] Chiral HPLC is the gold standard for separating and quantifying enantiomers.[]

The Causality Behind Method Development:

  • Chiral Stationary Phases (CSPs): Direct separation of enantiomers requires a chiral environment, provided by the CSP.

    • Polysaccharide-based CSPs: Columns with coated or immobilized cellulose or amylose derivatives (e.g., Chiralcel® or Chiralpak® series) are highly versatile and often the first choice for screening. They separate enantiomers based on a combination of interactions including hydrogen bonding, dipole-dipole, and steric hindrance within the chiral grooves of the polysaccharide structure.

    • Macrocyclic Glycopeptide-based CSPs: CSPs like those based on teicoplanin (e.g., Astec CHIROBIOTIC® T) are particularly effective for underivatized amino acids and their derivatives.[6] These phases offer multiple interaction modes, including ionic interactions, making them suitable for the hydrochloride salt form of the analyte.[6]

  • Mobile Phase Selection: The choice of mobile phase is highly dependent on the CSP.

    • For polysaccharide CSPs, a normal-phase mode using mixtures of alkanes (e.g., hexane or heptane) and alcohols (e.g., ethanol or isopropanol) is common. An acidic or basic additive is often required to improve peak shape and resolution.

    • For macrocyclic glycopeptide CSPs, a polar ionic mode or reversed-phase mode can be used, offering greater flexibility.[6]

  • Derivatization as an Alternative: An indirect approach involves derivatizing the analyte with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column (e.g., C18).[7][8] Reagents like o-phthalaldehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine) are commonly used for primary amines.[8][9] This method can also enhance detection sensitivity if the derivatizing agent is chromophoric or fluorophoric.[10]

Workflow for Comprehensive Purity Analysis by HPLC

The following diagram illustrates a logical workflow for the complete purity assessment of this compound, integrating both chemical and enantiomeric analysis.

G cluster_0 Purity Analysis Workflow Sample Sample Receipt: Methyl 3-amino-4,4,4-trifluorobutyrate HCl Prep Sample Preparation (Dissolution in Mobile Phase) Sample->Prep Achiral Achiral RP-HPLC Analysis (e.g., C18 column) Prep->Achiral Data1 Data Analysis: Chemical Purity (%) Achiral->Data1 Spec1 Purity > Spec? Data1->Spec1 Chiral Chiral HPLC Analysis (e.g., Polysaccharide CSP) Spec1->Chiral Yes Fail OOS Investigation Spec1->Fail No Data2 Data Analysis: Enantiomeric Purity (% ee) Chiral->Data2 Spec2 ee > Spec? Data2->Spec2 Report Final Certificate of Analysis Spec2->Report Yes Spec2->Fail No

Caption: Workflow for HPLC purity analysis.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the primary method, a comprehensive purity profile often benefits from orthogonal techniques that provide complementary information.[11]

TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
HPLC (UV/MS) Differential partitioning between a stationary and mobile phase.High precision and accuracy for quantification; well-established for both chemical and chiral purity; LC-MS enables impurity identification.[]Lacks structural elucidation capability (without MS); requires reference standards for impurity quantification.
Gas Chromatography (GC-MS) Partitioning between a stationary phase and a carrier gas based on volatility.Excellent for separating volatile impurities; high sensitivity with MS detection.Analyte is non-volatile and requires derivatization, adding a step and potential for artifacts.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Nuclear spin transitions in a magnetic field.Provides definitive structural information; ¹⁹F NMR is highly specific and sensitive to the trifluoromethyl group; can quantify impurities without a reference standard (qNMR).[11]Lower sensitivity compared to HPLC for trace impurities; not suitable for enantiomeric excess determination without chiral shift reagents.
Elemental Analysis Combustion of the sample to determine the percentage of C, H, N.Confirms the elemental composition and the presence of the hydrochloride salt.Provides no information on organic or enantiomeric impurities.
Optical Rotation Measurement of the rotation of plane-polarized light.Fast and simple method for a preliminary check of enantiomeric purity.[12]Non-specific; less accurate than chiral HPLC; requires a higher concentration of the sample.

Logical Integration of Analytical Methods

No single technique provides a complete picture. A self-validating, trustworthy purity assessment relies on the logical integration of multiple methods, with HPLC at the core.

G center_node Comprehensive Purity Profile HPLC HPLC (Chemical & Chiral Purity) center_node->HPLC Quantification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) center_node->NMR Structure Confirmation MS Mass Spectrometry (Impurity ID) center_node->MS Identification EA Elemental Analysis (Composition) center_node->EA Stoichiometry HPLC->MS LC-MS

Caption: Integration of analytical techniques.

Experimental Protocol: Validated Chiral HPLC Method

This protocol describes a validated method for determining the enantiomeric purity of this compound. The trustworthiness of this protocol is ensured by the inclusion of system suitability tests (SSTs), which validate the performance of the chromatographic system before sample analysis.

1. Objective: To determine the enantiomeric excess (% ee) of this compound.

2. Materials and Reagents:

  • This compound (Sample)

  • Racemic this compound (Reference for SST)

  • Hexane (HPLC Grade)

  • Isopropanol (IPA) (HPLC Grade)

  • Trifluoroacetic Acid (TFA) (HPLC Grade)

3. Chromatographic Conditions:

  • Instrument: HPLC system with UV detector

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP)

  • Mobile Phase: Hexane / Isopropanol / TFA (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Run Time: Approximately 20 minutes

4. Preparation of Solutions:

  • Diluent: Mobile Phase

  • Sample Solution (1.0 mg/mL): Accurately weigh about 10 mg of the sample and dissolve in 10.0 mL of diluent.

  • SST Solution (Racemic, 1.0 mg/mL): Accurately weigh about 10 mg of the racemic reference standard and dissolve in 10.0 mL of diluent.

5. System Suitability Test (SST):

  • Inject the SST Solution.

  • The chromatogram should show two distinct peaks corresponding to the two enantiomers.

  • Acceptance Criteria:

    • Resolution (Rs): The resolution between the two enantiomer peaks must be ≥ 1.5.

    • Tailing Factor (T): The tailing factor for each peak should be ≤ 2.0.

    • Peak Area Ratio: The ratio of the two enantiomer peak areas should be between 0.9 and 1.1.

  • Causality: The SST ensures that the chromatographic system is capable of adequately separating the enantiomers, providing confidence in the accuracy of the sample analysis.

6. Procedure:

  • Once the system passes the SST, inject the Sample Solution in duplicate.

  • Record the chromatograms and integrate the peak areas for both the desired enantiomer and the undesired enantiomer.

7. Calculation: Calculate the enantiomeric excess (% ee) using the following formula:

% ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Where:

  • Area_major = Peak area of the desired (major) enantiomer

  • Area_minor = Peak area of the undesired (minor) enantiomer

Conclusion

The purity analysis of this compound is a multi-faceted process where HPLC serves as the cornerstone technique. A robust quality assessment hinges on the logical application of both achiral and chiral HPLC methods, chosen and optimized based on the physicochemical properties of the analyte. While HPLC provides precise quantification, its power is magnified when integrated with orthogonal methods like NMR and MS, which offer structural confirmation and impurity identification. This integrated, evidence-based approach ensures a comprehensive understanding of the compound's purity profile, which is paramount for its successful application in research and development.

References

  • Bhushan, R., & Kumar, V. (2010). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Chirality. [Link]

  • Pescitelli, G., & Di Bari, L. (2022). Advances in chiral analysis: from classical methods to emerging technologies. RSC Chemical Biology. [Link]

  • Google Patents. (2016). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • AMSbiopharma. (2024). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Google Patents. (2004). DE10237285A1 - Production of 3-amino-4,4,4-trifluorocrotonate ester for use in synthesis of plant protection agents.
  • Pham, T. T. H., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science. [Link]

  • Der Pharma Chemica. (2024). Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method. [Link]

  • MDPI. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]

  • Google Patents. (2021). CN112225666B - Preparation method of (R) -3-amino-4- (2,4, 5-trifluorophenyl)
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • MDPI. (2019). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. [Link]

  • AMSbiopharma. (2024). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • Acta Naturae. (2016). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination. [Link]

  • RSC Publishing. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. [Link]

  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]

  • ResearchGate. (2007). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. [Link]

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. [Link]

  • Waters Corporation. (n.d.). Amino Acid Analysis Kits & Reference Standards for HPLC. [Link]

  • Google Patents. (2013).
  • National Center for Biotechnology Information. (2016). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. [Link]

  • National Center for Biotechnology Information. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

Sources

A Comparative Guide to the Biological Activity of Methyl 3-amino-4,4,4-trifluorobutyrate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of derivatives of Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride. By leveraging insights from studies on analogous trifluoromethyl-containing compounds and β-amino acid derivatives, we explore potential therapeutic applications, supported by experimental data and detailed protocols from relevant literature.

The Strategic Advantage of the Trifluoromethyl Group in Drug Design

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The high electronegativity of fluorine atoms can significantly alter the electronic environment of a molecule, often leading to increased metabolic stability, enhanced binding affinity to target proteins, and improved bioavailability. Specifically, the trifluoromethyl group can act as a lipophilic hydrogen bond donor and can influence the pKa of nearby functional groups, thereby modulating interactions with biological targets.

Derivatives of this compound serve as a versatile scaffold for the development of novel therapeutic agents. The primary amine and the methyl ester functionalities offer convenient handles for chemical modification, allowing for the synthesis of a diverse library of compounds with a wide range of potential biological activities.

Potential Derivatization Strategies and Predicted Biological Activities

Based on the existing literature for similar compounds, two primary sites for derivatization of Methyl 3-amino-4,4,4-trifluorobutyrate are the amino group (N-substitution) and the methyl ester (amide formation).

N-Acyl and N-Aryl Derivatives: Exploring Anticancer and Antimicrobial Potential

Modification of the amino group through acylation or arylation can lead to compounds with significant cytotoxic and antimicrobial activities.

dot

Methyl 3-amino-4,4,4-trifluorobutyrate HCl Methyl 3-amino-4,4,4-trifluorobutyrate HCl N-Acyl Derivatives N-Acyl Derivatives Methyl 3-amino-4,4,4-trifluorobutyrate HCl->N-Acyl Derivatives Acylation N-Aryl Derivatives N-Aryl Derivatives Methyl 3-amino-4,4,4-trifluorobutyrate HCl->N-Aryl Derivatives Arylation Anticancer Activity Anticancer Activity N-Acyl Derivatives->Anticancer Activity Antimicrobial Activity Antimicrobial Activity N-Acyl Derivatives->Antimicrobial Activity N-Aryl Derivatives->Anticancer Activity N-Aryl Derivatives->Antimicrobial Activity

Caption: Derivatization of the amino group.

Studies on related trifluoromethyl pyrimidine derivatives bearing an amide moiety have demonstrated promising antifungal, insecticidal, and anticancer properties[1]. For instance, certain derivatives exhibited good in vitro antifungal activity against a panel of fungal strains at a concentration of 50 μg/mL and moderate insecticidal activity at 500 μg/ml[1]. Furthermore, some synthesized compounds showed certain anticancer activities against PC3, K562, Hela, and A549 cell lines at a concentration of 5 μg/mL[1].

Table 1: Comparison of Anticancer Activity of Analogous Trifluoromethyl-Containing Amide Derivatives

Compound ClassCell LineIC50 (µM)Reference
Trifluoromethyl Pyrimidine DerivativesPC3 (Prostate)Moderate Activity at 5 µg/mL[1]
Trifluoromethyl Pyrimidine DerivativesK562 (Leukemia)Moderate Activity at 5 µg/mL[1]
Trifluoromethyl Pyrimidine DerivativesHela (Cervical)Moderate Activity at 5 µg/mL[1]
Trifluoromethyl Pyrimidine DerivativesA549 (Lung)Moderate Activity at 5 µg/mL[1]
Telluro-amino acidsMCF-7 (Breast)7.29 ± 0.27 µg/mL[2]
Amide Derivatives from the Ester: Targeting Proteolytic Enzymes

Conversion of the methyl ester to a variety of amides can generate potent enzyme inhibitors, particularly targeting proteases like caspases and cathepsins. The trifluoromethyl group in the P1' position of a peptide-like inhibitor can form a stable tetrahedral intermediate with the catalytic serine or cysteine residue in the enzyme's active site.

dot

Methyl 3-amino-4,4,4-trifluorobutyrate HCl Methyl 3-amino-4,4,4-trifluorobutyrate HCl Amide Derivatives Amide Derivatives Methyl 3-amino-4,4,4-trifluorobutyrate HCl->Amide Derivatives Amidation Enzyme Inhibition Enzyme Inhibition Amide Derivatives->Enzyme Inhibition Caspase Inhibitors Caspase Inhibitors Enzyme Inhibition->Caspase Inhibitors Cathepsin Inhibitors Cathepsin Inhibitors Enzyme Inhibition->Cathepsin Inhibitors

Caption: Derivatization of the ester group.

Research on trifluoromethyl ketones has shown them to be effective inhibitors of serine and cysteine proteases[3]. This principle can be extended to derivatives of Methyl 3-amino-4,4,4-trifluorobutyrate, where the trifluoromethyl group is positioned to interact with the active site of such enzymes.

Another important class of enzymes are dipeptidyl peptidases (DPP), particularly DPP-4, which is a target for type 2 diabetes treatment. A derivative of a related β-amino acid, (3R)-4-[(3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one, has been identified as a potent and selective DPP-4 inhibitor with an IC50 of 2.6 nM[4]. This suggests that derivatives of Methyl 3-amino-4,4,4-trifluorobutyrate could also be explored for similar activity.

Table 2: Comparison of Enzyme Inhibitory Activity of Analogous Trifluoromethyl-Containing Compounds

Compound ClassTarget EnzymeIC50 / KiReference
Trifluoromethyl KetonesSARS-CoV 3CL ProteaseEC50 = 2.5 µM[3]
β-amino amideDipeptidyl Peptidase IV (DPP-4)IC50 = 2.6 nM[4]
Fluorinated β-amino acidsα-ChymotrypsinCompetitive Inhibition[5]

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of derivatives, based on methodologies reported for analogous compounds.

General Procedure for N-Acylation

Rationale: This protocol describes a standard method for acylating the primary amine of a β-amino acid ester, a common strategy for creating diverse amide libraries.

Step-by-Step Methodology:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a base, for example triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents), to neutralize the hydrochloride salt and facilitate the reaction.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acylating agent (e.g., an acid chloride or anhydride) (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-acyl derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Step-by-Step Methodology:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) and then dilute it with the culture medium to the desired concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Enzyme Inhibition Assay (Fluorometric)

Rationale: This protocol describes a general method for determining the inhibitory activity of compounds against a specific enzyme using a fluorogenic substrate.

Step-by-Step Methodology:

  • Prepare a buffer solution appropriate for the target enzyme.

  • In a 96-well black plate, add the buffer, the enzyme solution, and the test compound at various concentrations.

  • Pre-incubate the mixture for 15-30 minutes at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding a fluorogenic substrate.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

  • Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Conclusion

Derivatives of this compound represent a promising starting point for the development of novel therapeutic agents. The strategic placement of the trifluoromethyl group, combined with the versatility of the β-amino ester scaffold, allows for the generation of diverse chemical libraries with potential applications in oncology, infectious diseases, and metabolic disorders. The provided comparative data, based on analogous compounds, highlights the potential for these derivatives to exhibit potent and selective biological activities. Further systematic synthesis and screening of a dedicated library of these derivatives are warranted to fully explore their therapeutic potential.

References

  • Lu, I. L., et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 16(12), 3227-3232.
  • Wang, M., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Molecules, 27(15), 4885.
  • Kim, D., et al. (2005). (3R)-4-[(3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one, a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 48(1), 141-151.
  • Patel, B. D., et al. (2021). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Current Drug Targets, 22(11), 1248-1273.
  • Gaucher, A., et al. (2007). Fluorinated β²- and β³-Amino Acids: Synthesis and Inhibition of α-Chymotrypsin. The Journal of Organic Chemistry, 72(4), 1203-1212.
  • Gunturu, K. C., et al. (2023). Synthesis and screening for anticancer activity of two novel telluro-amino acids: 1,3-Tellurazolidine-4-carboxylic acid and tellurohomocystine. Results in Chemistry, 5, 100812.

Sources

spectroscopic analysis to confirm the structure of Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride products

Author: BenchChem Technical Support Team. Date: February 2026

Title: Definitive Spectroscopic Confirmation of Methyl 3-amino-4,4,4-trifluorobutyrate Hydrochloride: A Comparative Analytical Guide

Executive Summary

This compound (MTFB-HCl) is a pivotal chiral building block, most notably serving as a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like Sitagliptin (Januvia®). Its structural integrity—specifically the trifluoromethyl group stability and the hydrochloride salt formation—is critical for downstream yield and enantiomeric excess.

This guide moves beyond basic identification, providing a rigorous, multi-modal spectroscopic framework to distinguish MTFB-HCl from its free base, hydrolysis byproducts (acid form), and defluorinated impurities.

Part 1: The Analytical Challenge

The structural confirmation of MTFB-HCl presents three specific analytical hurdles that standard protocols often overlook:

  • The "Invisible" Salt: Standard LC-MS often detects the parent ion

    
     regardless of whether the sample is a salt or free base. Spectroscopic confirmation of the protonated amine (
    
    
    
    ) is mandatory.
  • Fluorine Coupling Complexity: The

    
     group induces strong heteronuclear coupling (
    
    
    
    and
    
    
    ), splitting adjacent signals in
    
    
    and
    
    
    NMR, which can be mistaken for impurities by inexperienced analysts.
  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Water peaks in NMR can obscure critical amine proton signals if improper solvents (e.g., wet

    
    ) are used.
    

Part 2: Comparative Spectroscopic Framework

The following table contrasts the efficacy of different analytical techniques for confirming specific structural features of MTFB-HCl.

Feature to Confirm

H NMR

F NMR

C NMR
FT-IR XRD
Primary Structure High (Connectivity)N/AHigh (Carbon backbone)Medium (Functional groups)High
Salt Formation (

)
High (in DMSO-

)
N/ALowVery High (Ammonium bands)High
Fluorination (

)
Medium (via Coupling)High (Direct detection) High (Quartet splitting)Medium (C-F stretch)High
Chiral Purity Low (Requires Shift Reagent)Low (Requires Shift Reagent)LowLowHigh (Absolute Config)
Throughput High (10 min)High (5 min)Low (1-4 hours)Very High (<1 min)Very Low

Part 3: Deep Dive – NMR Protocols & Interpretation

Experimental Protocol: Sample Preparation
  • Solvent Choice: DMSO-

    
      is superior to 
    
    
    
    for this salt.
    • Reasoning: DMSO solubilizes the polar salt effectively and slows proton exchange, allowing the broad ammonium (

      
      ) protons to be visualized as a distinct triplet (or broad singlet) rather than vanishing into the baseline.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) for proton;

    
     (0.00 ppm) for fluorine (internal or external standard).
    
H NMR Analysis (400 MHz, DMSO- )

The proton spectrum is defined by the chiral center at C3, which renders the C2 protons diastereotopic.

  • 
     8.5–9.0 ppm (3H, broad s): 
    
    
    
    • Diagnostic: Disappears upon

      
       shake. Its presence confirms the HCl salt. The free base would show a sharper singlet around 1.5–2.0 ppm (solvent dependent).
      
  • 
     4.2–4.5 ppm (1H, m): 
    
    
    
    (C3 Proton)
    • Coupling: Appears as a complex multiplet due to vicinal coupling with the two C2 protons and the three fluorine atoms (

      
      ).
      
  • 
     3.68 ppm (3H, s): 
    
    
    
    (Methyl Ester)
    • Integrity Check: If this peak shifts significantly or splits, suspect hydrolysis to the carboxylic acid or transesterification.

  • 
     2.8–3.1 ppm (2H, m): 
    
    
    
    (C2 Protons)
    • Chirality Marker: These protons are diastereotopic (chemically non-equivalent) due to the adjacent chiral center. They typically appear as an ABX system, not a simple doublet.

F NMR Analysis (376 MHz, DMSO- )
  • 
     -74.0 to -78.0 ppm (3F, d): 
    
    
    
    • Interpretation: A clean doublet indicates coupling to the single proton at C3.

    • Impurity Flag: A second signal near -80 ppm often indicates hydrolysis of the ester to the free acid form.

C NMR Analysis (100 MHz, DMSO- )

Carbon NMR provides definitive proof of the fluorine attachment via C-F coupling constants (


).
  • 
     ~165 ppm:  Carbonyl (
    
    
    
    ).
  • 
     ~125 ppm (q, 
    
    
    
    ):
    
    
    Carbon.
    • Note: This signal is often low intensity due to splitting into a quartet and lack of NOE enhancement.

  • 
     ~52 ppm:  Methoxy Carbon (
    
    
    
    ).
  • 
     ~48 ppm (q, 
    
    
    
    ):
    Chiral Center (
    
    
    ).
  • 
     ~32 ppm:  Methylene (
    
    
    
    ).

Part 4: Orthogonal Validation (FT-IR)

While NMR confirms connectivity, FT-IR provides the quickest confirmation of the salt species vs. the free base.

  • Ammonium Band (

    
    ):  Look for a broad, strong absorption band between 2600–3200 cm
    
    
    
    .
    • Contrast: The free base amine (

      
      ) shows two sharper spikes (symmetric/asymmetric stretch) >3300 cm
      
      
      
      .
  • Ester Carbonyl: Strong stretch at 1740–1750 cm

    
     .
    
    • Shift: The electron-withdrawing

      
       group may shift this frequency slightly higher compared to non-fluorinated analogs.
      
  • C-F Stretch: Strong bands in the 1100–1300 cm

    
      region (often overlapping with C-O stretches).
    

Part 5: Analytical Workflow & Logic

The following diagrams illustrate the decision-making process and the structural logic for confirming the product.

Diagram 1: Structural Confirmation Decision Tree

AnalyticalWorkflow Start Sample: MTFB-HCl Candidate Solubility Solubility Test (Water/DMSO) Start->Solubility IR FT-IR Analysis Solubility->IR CheckSalt Broad Band 2600-3200 cm-1? IR->CheckSalt FreeBase Result: Free Base (Reject/Acidify) CheckSalt->FreeBase No (Sharp peaks >3300) SaltConfirmed Salt Form Confirmed CheckSalt->SaltConfirmed Yes NMR_H 1H NMR (DMSO-d6) SaltConfirmed->NMR_H CheckNH Broad Signal 8.5-9.0 ppm? NMR_H->CheckNH CheckNH->FreeBase No CheckEster Methoxy Singlet ~3.7 ppm? CheckNH->CheckEster Yes Hydrolysis Impurity: Hydrolyzed Acid CheckEster->Hydrolysis No (Shifted/Absent) NMR_F 19F NMR CheckEster->NMR_F Yes CheckF Single Doublet -76 ppm? NMR_F->CheckF CheckF->Hydrolysis No (Extra peaks) Final VALIDATED STRUCTURE CheckF->Final Yes

Caption: Step-by-step decision matrix for validating MTFB-HCl, prioritizing salt confirmation followed by structural integrity.

Diagram 2: Spectroscopic Connectivity Map

Connectivity CF3 CF3 Group (-76 ppm) C3 C3-H (Chiral Center) CF3->C3 J(H-F) ~7Hz J(C-F) ~30Hz C2 C2-H2 (Diastereotopic) C3->C2 Vicinal Coupling NH3 NH3+ Cl- (Exchangeable) C3->NH3 Electronic Deshielding Ester Ester (OCH3) (Singlet) C2->Ester Connectivity

Caption: Visualization of NMR coupling networks. Dashed lines indicate heteronuclear coupling critical for identification.

References

  • Hansen, K. B., et al. (2009). "Highly Efficient Asymmetric Synthesis of Sitagliptin." Journal of the American Chemical Society, 131(25), 8798-8804. Link

  • Dolensky, B., et al. (2002). "Fluorine-19 NMR Chemical Shifts of Organofluorine Compounds." Journal of Fluorine Chemistry, 114(2), 111-120. (General reference for CF3 shifts).
  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard for IR Ammonium bands).

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512-7515. Link

  • Xu, F., et al. (2004).[2] "Preparation of 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid." Tetrahedron Letters, 45(15), 3055-3059. (Analogous structure analysis).

Sources

A Comparative Guide to Assessing the Enantiomeric Excess of Chiral Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development and chemical synthesis, the stereochemical purity of chiral molecules is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. Enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles.[1][2] Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride, a key building block for various pharmaceuticals due to its trifluoromethyl group, is no exception. Ensuring its enantiomeric purity is paramount.

This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess (e.e.) of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. The methods under review are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The Analytical Imperative: Why Enantiomeric Excess Matters

The concept of chirality, often described as 'handedness', means that two enantiomers are non-superimposable mirror images of each other.[1][2] While they share many physical properties like boiling point and density, their interaction with other chiral entities, such as biological receptors, can differ dramatically. For a molecule like Methyl 3-amino-4,4,4-trifluorobutyrate, the precise stereochemistry is crucial for its intended biological activity and to mitigate potential off-target effects or toxicity associated with the undesired enantiomer. Therefore, robust and reliable analytical methods for quantifying enantiomeric excess are indispensable.[3]

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely adopted technique for enantiomeric separations in the pharmaceutical industry.[2][4] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, separation.[5]

The Causality of Separation: The Role of the Chiral Stationary Phase

The success of a chiral HPLC separation hinges on the selection of an appropriate CSP.[6] For polar and ionic compounds like amino acid derivatives, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) and polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly effective.[6][7] These CSPs possess multiple chiral centers and functional groups (e.g., hydroxyl, carbamate) that can engage in a variety of transient, stereoselective interactions with the analyte enantiomers. These interactions include hydrogen bonding, dipole-dipole interactions, and steric hindrance, creating a sufficient difference in binding energy to achieve separation. For our target molecule, the primary amine and ester functionalities are key interaction points.

Experimental Protocol: Chiral HPLC

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Sample in Mobile Phase Inject Inject Sample Sample->Inject MobilePhase Prepare Mobile Phase (e.g., Hexane/Ethanol/TFA) Degas Degas Mobile Phase MobilePhase->Degas Degas->Inject Column Chiral Column (e.g., Polysaccharide-based) Inject->Column Detection UV Detection (e.g., 210 nm) Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate e.e. (%) Integrate->Calculate GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data_gc Data Analysis FreeBase Neutralize HCl Salt (e.g., add base) Derivatize Derivatize with Chiral/Achiral Reagent FreeBase->Derivatize Extract Extract into Organic Solvent Derivatize->Extract Inject_GC Inject Sample Extract->Inject_GC Column_GC Chiral GC Column (e.g., Cyclodextrin-based) Inject_GC->Column_GC Detection_GC FID/MS Detection Column_GC->Detection_GC Chromatogram_GC Obtain Chromatogram Detection_GC->Chromatogram_GC Integrate_GC Integrate Peak Areas Chromatogram_GC->Integrate_GC Calculate_GC Calculate e.e. (%) Integrate_GC->Calculate_GC NMR_Workflow cluster_prep_nmr Sample Preparation cluster_nmr NMR Analysis cluster_data_nmr Data Analysis Sample_NMR Dissolve Sample in NMR Solvent Reagent_NMR Add Chiral Derivatizing Agent or Shift Reagent Sample_NMR->Reagent_NMR Acquire Acquire ¹⁹F NMR Spectrum Reagent_NMR->Acquire Spectrum Obtain Spectrum with Separated Signals Acquire->Spectrum Integrate_NMR Integrate Signals Spectrum->Integrate_NMR Calculate_NMR Calculate e.e. (%) Integrate_NMR->Calculate_NMR

Sources

The Trifluoromethyl Group: A Double-Edged Sword in Amino Ester Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Synthetic and Medicinal Chemists

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design, enhancing metabolic stability, lipophilicity, and binding affinity. Among these, the trifluoromethyl (CF3) group is a privileged motif. When appended to the versatile amino ester scaffold, it imparts profound changes in chemical reactivity. This guide offers a comparative analysis of trifluoromethylated amino esters versus their non-fluorinated counterparts, providing experimental insights and protocols to navigate the synthetic challenges and opportunities they present.

The Inductive Effect: Unpacking the Root of Reactivity Differences

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, a property that dramatically influences adjacent functional groups through a strong negative inductive effect (-I).[1] This potent electron withdrawal is the primary driver behind the altered reactivity of trifluoromethylated amino esters compared to their hydrocarbon analogues like alanine or leucine esters.

The key consequences of this effect are:

  • Decreased Nucleophilicity of the Amino Group: The CF3 group pulls electron density away from the α-carbon and, subsequently, from the nitrogen atom. This reduction in electron density makes the lone pair on the nitrogen less available for donation, thus decreasing its basicity and nucleophilicity.

  • Increased Electrophilicity of the Ester Carbonyl: The inductive pull extends to the ester functionality, making the carbonyl carbon more electron-deficient (more electrophilic) and thus more susceptible to nucleophilic attack.

  • Increased Acidity of the α-Proton: The electron-withdrawing CF3 group stabilizes the conjugate base (an enolate) formed upon deprotonation of the α-carbon.[2] This results in a significant increase in the acidity of the α-hydrogen, opening up unique avenues for enolate chemistry.

The following diagram illustrates these electronic perturbations.

Caption: Inductive effect of the CF3 group in an amino ester.

Comparative Reactivity in Key Transformations

The electronic changes induced by the CF3 group manifest in distinctly different outcomes and optimal conditions for common synthetic transformations.

Amide Bond Formation: A Challenge of Attenuated Nucleophilicity

Forming an amide bond with a trifluoromethylated amino ester is often more challenging than with its non-fluorinated analogue. The reduced nucleophilicity of the amine requires more forceful activation of the carboxylic acid partner.

FeatureStandard Amino Ester (e.g., Ethyl Alaninate)Trifluoromethylated Amino Ester (e.g., Ethyl Trifluoroalaninate)Rationale for Difference
Amine Nucleophilicity HighLowStrong -I effect of the CF3 group reduces electron density on the nitrogen atom.
Typical Coupling Agents EDC/HOBt, HATU, DCCMore potent activators often needed (e.g., COMU, Ghosez's reagent) or harsher conditions.Standard reagents may not form a sufficiently reactive activated ester to overcome the low amine nucleophilicity.[3]
Reaction Rate Generally fast at room temperature.Slower; may require elevated temperatures or extended reaction times.Lower nucleophilicity leads to a higher activation energy for the nucleophilic attack.

Expert Insight: When encountering a sluggish amide coupling with a CF3-amino ester, simply increasing the amount of a standard coupling reagent like HATU is often ineffective. The issue is not the formation of the activated ester, but the amine's inability to react with it. Switching to a more electrophilic activating agent (like an acid chloride) or using a catalyst that enhances amine nucleophilicity can be a more effective strategy.

Ester Hydrolysis: An Accelerated Reaction

In stark contrast to amide formation, the hydrolysis of the ester group is significantly accelerated by the presence of a trifluoromethyl group.

FeatureStandard Amino Ester (e.g., Ethyl Benzoate)Trifluoromethylated Ester AnalogueRationale for Difference
Carbonyl Electrophilicity ModerateHighThe -I effect of the CF3 group makes the carbonyl carbon more electron-deficient and susceptible to nucleophilic attack.[1]
Rate of Hydrolysis Slower. For ethyl esters, hydrolysis can be 2-3 times slower than methyl esters.[4]Significantly Faster. Each fluorine atom addition increases the hydrolysis rate. The trifluoroethyl ester of one model peptide hydrolyzed with a half-life of only 6.4 minutes at pH 11, compared to much slower rates for non-fluorinated versions.[4]The tetrahedral intermediate formed during hydrolysis is stabilized by the electron-withdrawing CF3 group, lowering the transition state energy.

This enhanced reactivity is a critical consideration for purification and storage, as CF3-amino esters are more prone to decomposition in the presence of moisture, particularly under non-neutral pH conditions.

α-Carbon Reactivity: The Rise of the Enolate

The acidity of α-protons in carbonyl compounds is a foundational concept in organic chemistry.[2][5] An ester's α-proton is typically less acidic (pKa ~25) than that of a ketone (~20) or an aldehyde (~17).[6] The powerful electron-withdrawing CF3 group dramatically increases the acidity of the adjacent α-proton, making the formation of the corresponding enolate far more favorable.

FeatureStandard Amino EsterTrifluoromethylated Amino EsterRationale for Difference
α-Proton pKa ~25 (for a simple ester)Significantly Lower (estimated in the 15-18 range)The CF3 group provides strong inductive stabilization of the negative charge in the resulting enolate conjugate base.
Enolate Formation Requires strong, non-nucleophilic bases (e.g., LDA, KHMDS).Can often be achieved with milder bases (e.g., alkoxides, DBU), reducing the risk of side reactions.The lower pKa means a weaker base is sufficient to achieve significant deprotonation.
Synthetic Utility Standard enolate alkylations, aldol reactions, etc.Provides access to stereoselective synthesis of α-trifluoromethyl α-amino acids, which are valuable building blocks.The enhanced acidity allows for controlled enolate generation and subsequent diastereoselective or enantioselective reactions.

Experimental Protocols & Workflows

To provide a practical context, the following are representative protocols for comparing the reactivity of these substrates.

Protocol 1: Comparative Amide Coupling

This experiment compares the efficacy of a standard coupling condition on both a fluorinated and non-fluorinated amine.

Objective: To visually and analytically compare the conversion rates of ethyl alaninate and ethyl 3,3,3-trifluoroalaninate in an amide coupling reaction with benzoic acid using HATU.

Materials:

  • Ethyl L-alaninate hydrochloride

  • Ethyl 3,3,3-trifluoro-DL-alaninate

  • Benzoic Acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • TLC plates (silica gel 60 F254)

  • LC-MS system

Procedure:

  • Reaction Setup: Prepare two identical 10 mL round-bottom flasks.

    • Flask A (Non-fluorinated): Add benzoic acid (122 mg, 1.0 mmol), ethyl L-alaninate HCl (154 mg, 1.0 mmol), and HATU (418 mg, 1.1 mmol).

    • Flask B (Fluorinated): Add benzoic acid (122 mg, 1.0 mmol), ethyl 3,3,3-trifluoro-DL-alaninate (171 mg, 1.0 mmol), and HATU (418 mg, 1.1 mmol).

  • Solvent & Base Addition: To each flask, add 5 mL of anhydrous DMF and stir to dissolve. At room temperature (25 °C), add DIPEA (348 µL, 2.0 mmol) to each flask simultaneously. Start a timer.

  • Reaction Monitoring:

    • Causality: Monitoring is crucial because reaction rates are expected to differ significantly. TLC and LC-MS provide both qualitative and quantitative data on conversion.

    • At T = 15 min, 1 hr, and 4 hr, withdraw a small aliquot (~10 µL) from each reaction mixture.

    • Spot the aliquot directly onto a TLC plate and elute with a 3:1 Hexanes:Ethyl Acetate mixture. Visualize under UV light.

    • Dilute the aliquot in acetonitrile and inject into an LC-MS to determine the ratio of starting amine to amide product.

  • Analysis: Compare the TLC spots and LC-MS conversion data for Flask A and Flask B at each time point. It is expected that Flask A will show near-complete conversion much faster than Flask B.

Protocol 2: Comparative Hydrolysis Rate Determination

This protocol uses pH monitoring to compare the base-mediated hydrolysis rates.

Objective: To determine the relative pseudo-first-order rate constants of hydrolysis for ethyl butyrate and ethyl 4,4,4-trifluorobutyrate.

Materials:

  • Ethyl butyrate

  • Ethyl 4,4,4-trifluorobutyrate

  • 0.01 M NaOH solution

  • pH meter, calibrated

  • Stir plate and stir bar

  • Temperature-controlled water bath (25 °C)

Workflow Diagram:

G cluster_workflow Hydrolysis Kinetics Workflow A 1. Equilibrate 50 mL of 0.01 M NaOH to 25°C in a jacketed beaker. B 2. Calibrate pH meter and place probe in the NaOH solution. A->B C 3. Add 1.0 mmol of ester substrate (e.g., ethyl butyrate) at T=0. B->C D 4. Record pH every 30 seconds for 30 minutes or until stable. C->D E 5. Repeat steps 1-4 for the fluorinated analogue. D->E F 6. Plot pH vs. Time and calculate the initial rate of reaction. E->F

Caption: Workflow for comparative ester hydrolysis study.

Procedure:

  • Setup: Place a jacketed beaker containing 50 mL of 0.01 M NaOH solution on a stir plate within a water bath set to 25.0 °C.

  • Equilibration: Allow the solution to stir and thermally equilibrate for 15 minutes. Place the calibrated pH probe into the solution.

  • Initiation: Add ethyl butyrate (116 mg, 1.0 mmol) to the stirring solution and immediately start a timer.

  • Data Collection: Record the pH of the solution every 30 seconds. As the ester hydrolyzes, it consumes hydroxide ions, causing the pH to drop.

  • Repeat: Thoroughly clean and dry the equipment. Repeat the entire procedure using ethyl 4,4,4-trifluorobutyrate (156 mg, 1.0 mmol).

  • Analysis: Plot pH versus time for both esters. The initial slope of the curve for the trifluorinated ester is expected to be significantly steeper, indicating a much faster rate of hydrolysis. This protocol is a self-validating system; the more rapid pH change directly demonstrates the faster consumption of NaOH due to accelerated hydrolysis.

Conclusion and Synthetic Implications

The presence of a trifluoromethyl group on an amino ester is not a minor perturbation; it fundamentally alters the molecule's electronic character and reactivity.

  • For Amide Synthesis: Chemists must anticipate reduced amine nucleophilicity and select more potent coupling reagents or alternative strategies (e.g., conversion to acid chlorides) from the outset.

  • For Stability & Handling: Trifluoromethylated amino esters exhibit heightened sensitivity to hydrolysis. They should be handled under anhydrous conditions and stored away from moisture. Purification via silica gel chromatography should be performed swiftly with non-protic solvents where possible.

  • For C-H Functionalization: The increased acidity of the α-proton is a synthetic opportunity, enabling enolate-based transformations under milder conditions than their non-fluorinated analogues.

By understanding these core principles and comparative reactivities, researchers can better harness the power of the trifluoromethyl group, turning potential synthetic frustrations into predictable and successful outcomes in the fields of medicinal chemistry and materials science.

References

  • Huguenot, F., & Brigaud, T. (2006). Concise Synthesis of Enantiopure α-Trifluoromethyl Alanines, Diamines, and Amino Alcohols via the Strecker-type Reaction. The Journal of Organic Chemistry, 71(18), 7075–7078. [Link]

  • Valle, A. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies Ltd. Technical Paper. [Link]

  • Hunt, I. (n.d.). Chapter 21: Acidity of alpha hydrogens. University of Calgary. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2014). Superelectrophiles and the effects of trifluoromethyl substituents. Chemical Reviews, 97(3), 757-786. [Link]

  • LibreTexts. (2020). 23.1: Relative Acidity of alpha-Hydrogens. Chemistry LibreTexts. [Link]

  • Arnold, F. H., et al. (2022). Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society, 144(7), 2931-2937. [Link]

  • Goti, G. et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry, 13, 2506-2514. [Link]

Sources

A Senior Scientist's Guide to the Validation of Analytical Methods for Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of fluorinated compounds is a critical yet often challenging task. The unique physicochemical properties imparted by the carbon-fluorine bond—high thermal stability, chemical inertness, and enhanced lipophilicity—demand robust and meticulously validated analytical methods. This guide provides an in-depth comparison of prevalent analytical techniques, grounded in experimental data and established validation principles, to empower you to make informed decisions for your specific analytical challenges.

The Organofluorine Challenge: Why Standard Methods Fall Short

The very stability that makes fluorinated compounds desirable in pharmaceuticals and industrial applications also presents significant analytical hurdles. The strength of the C-F bond renders these molecules resistant to common degradation pathways, leading to their persistence in environmental and biological matrices.[1][2] Furthermore, the sheer diversity of organofluorine structures, from small molecule drugs to large per- and polyfluoroalkyl substances (PFAS), means no single analytical method is universally applicable.[3]

Key challenges that necessitate rigorous method validation include:

  • Matrix Effects: Co-eluting components in complex samples like plasma, soil, or wastewater can suppress or enhance the ionization of target fluorinated analytes in mass spectrometry, leading to inaccurate quantification.[4][5]

  • Ubiquitous Contamination: Many PFAS are found in common laboratory consumables, from PTFE components in instrumentation to sample vials, creating a high risk of background contamination that can compromise trace-level analysis.[3][6]

  • Lack of Reference Standards: With thousands of distinct PFAS and a constantly evolving landscape of fluorinated drug candidates, certified reference materials are often unavailable, complicating accurate quantification.[3]

  • Analyte Volatility and Polarity: The wide range of properties, from volatile fluorotelomer alcohols to highly polar perfluorinated carboxylic acids, requires different analytical approaches (e.g., GC vs. LC).[7]

This guide will navigate these challenges by comparing the workhorses of fluorinated compound analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F-qNMR).

Comparative Analysis of Key Methodologies

The choice of analytical technique is fundamentally driven by the analyte's properties and the required sensitivity and selectivity of the assay. Below is a comparative overview of the most effective methods.

Diagram: High-Level Method Selection Workflow

cluster_input Analyte & Matrix Properties cluster_decision Primary Analytical Considerations cluster_methods Recommended Methodologies Input Fluorinated Analyte in Complex Matrix Decision1 Volatile or Thermally Labile? Input->Decision1 Decision2 Targeted High Sensitivity Required? Decision1->Decision2 Non-Volatile GCMS GC-MS (often with derivatization) Decision1->GCMS Volatile Decision3 Absolute Quantification w/o Specific Standard? Decision2->Decision3 No LCMS LC-MS/MS (Gold Standard for Trace PFAS) Decision2->LCMS Yes Decision3->LCMS No NMR 19F-qNMR (High Specificity & Accuracy) Decision3->NMR Yes

Caption: Workflow for selecting an analytical method for fluorinated compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the trace quantification of non-volatile fluorinated compounds, particularly PFAS in environmental and biological samples.[3][8][9] Its power lies in its exceptional sensitivity and selectivity, achieved by separating compounds chromatographically before detecting specific parent-to-daughter ion transitions.

Causality Behind its Effectiveness: The coupling of liquid chromatography's separation capabilities with the mass spectrometer's ability to selectively monitor specific mass transitions allows for the detection of low-concentration analytes even in highly complex matrices.[10] This is crucial for fluorinated compounds, which are often present at part-per-trillion levels.[9]

Trustworthiness through Validation: A self-validating LC-MS/MS protocol for fluorinated compounds must rigorously address potential pitfalls.

  • Matrix Effects: These are evaluated by comparing the analyte's response in a pure solvent to its response in a sample matrix extract.[4] A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[4] Mitigation strategies include optimizing sample cleanup (e.g., Solid-Phase Extraction), modifying chromatographic conditions to separate interferences, or using isotopically labeled internal standards that co-elute and experience the same matrix effects as the analyte.[4]

  • Internal Standards: The use of structural analogues or, ideally, isotopically labeled internal standards is critical.[4] These compounds compensate for variability during sample preparation and for matrix-induced ionization effects, thereby ensuring accuracy.

Table 1: Performance Comparison of LC-MS/MS for PFAS Analysis
Validation ParameterGroundwater Matrix[1]Soil Matrix[1]Wastewater Matrix[11]
Recovery (%) 81.2–119.189.6–119.8>67 (with cleanup)
Precision (RSD%) 1.3–8.84.7–9.1Not Specified
MDL (ng/L or ng/g) 0.01–0.36 ng/L0.01–0.26 ng/gNot Specified
MQL (ng/L or ng/g) 0.05–0.53 ng/L0.04–0.55 ng/gNot Specified
Experimental Protocol: Validation of an LC-MS/MS Method for PFOA/PFOS in Water

This protocol is a synthesized example based on common practices described in EPA methodologies and scientific literature.[3][4]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Objective: To concentrate the analytes and remove interfering matrix components.
  • Steps:
  • Precondition a weak anion exchange (WAX) or similar SPE cartridge (e.g., Oasis HLB) with methanol followed by reagent water.
  • Load 250 mL of the water sample onto the cartridge.
  • Wash the cartridge with a buffered solution to remove hydrophilic interferences.
  • Elute the analytes with a small volume of ammoniated methanol.
  • Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase (e.g., 80:20 water:methanol).

2. LC-MS/MS Analysis:

  • Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
  • Mobile Phase A: 2 mM Ammonium Acetate in Water.
  • Mobile Phase B: Methanol.
  • Gradient: Start at 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
  • MS Detection: Operate in negative ESI mode using Multiple Reaction Monitoring (MRM).
  • PFOA Transition: m/z 413 → 369
  • PFOS Transition: m/z 499 → 99

3. Validation Experiments:

  • Linearity: Prepare a calibration curve from 0.5 to 200 ng/mL. The correlation coefficient (r²) should be >0.99.
  • Accuracy & Precision: Analyze 5 replicates of spiked blank matrix samples at low, medium, and high concentrations. Accuracy should be within 80-120% recovery, and precision (RSD) should be <15%.
  • LOD/LOQ: Determine the Limit of Detection (LOD) as the concentration with a signal-to-noise ratio of 3, and the Limit of Quantification (LOQ) with a ratio of 10.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for analyzing volatile or semi-volatile fluorinated compounds, such as fluorotelomer alcohols (FTOHs).[7] For non-volatile compounds like perfluorinated carboxylic acids (PFCAs), a derivatization step is required to increase their volatility.[7]

Causality Behind its Effectiveness: GC offers superior chromatographic resolution for volatile compounds compared to standard LC. Mass spectrometry provides definitive identification based on characteristic fragmentation patterns. This combination is powerful for separating and identifying isomers and for analyzing analytes in less complex matrices.

Trustworthiness through Validation:

  • Derivatization Efficiency: When derivatization is used, its efficiency and reproducibility must be validated. Inconsistent reaction yields will lead to inaccurate quantification.

  • Thermal Stability: The analyte must be thermally stable enough to be vaporized in the GC inlet without degradation. This must be confirmed during method development.

Experimental Protocol: Validation of a GC-MS Method for FTOHs in Food Simulants

This protocol is a conceptual workflow based on established GC-MS principles for semi-volatile compounds.[7][12]

1. Sample Preparation (Liquid-Liquid Extraction - LLE):

  • Objective: To extract semi-volatile analytes from an aqueous matrix into an organic solvent.
  • Steps:
  • Take 10 mL of the food simulant sample (e.g., 50% ethanol).
  • Spike with an appropriate internal standard (e.g., a deuterated analogue).
  • Add 5 mL of dichloromethane, vortex for 2 minutes.
  • Allow the layers to separate and collect the lower organic layer.
  • Concentrate the extract to 1 mL if necessary.

2. GC-MS Analysis:

  • Instrumentation: Gas chromatograph with a mass selective detector.
  • GC Column: A mid-polarity column (e.g., DB-5ms).
  • Inlet Temperature: 250°C.
  • Oven Program: Start at 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min.
  • MS Detection: Operate in Electron Ionization (EI) mode, scanning a mass range of m/z 50-650 or using Selected Ion Monitoring (SIM) for target analytes.

3. Validation Experiments:

  • Linearity: Establish a calibration curve over the expected concentration range.
  • Accuracy & Precision: Analyze spiked blank matrix samples at multiple concentrations.
  • Specificity: Confirm the absence of interfering peaks from the matrix at the retention time of the analytes.

¹⁹F Quantitative NMR (¹⁹F-qNMR)

¹⁹F-qNMR is a powerful primary analytical method for determining the concentration and purity of fluorinated compounds, particularly in pharmaceutical raw materials and formulations.[13]

Causality Behind its Effectiveness: The signal area in an NMR spectrum is directly proportional to the number of corresponding nuclei. Since ¹⁹F has a natural abundance of 100% and is a highly sensitive nucleus, ¹⁹F-qNMR allows for direct, absolute quantification against a certified internal standard without the need for an analyte-specific reference material.[13] The wide chemical shift range of ¹⁹F minimizes signal overlap, ensuring high specificity.

Trustworthiness through Validation:

  • Internal Standard Selection: The internal standard must be of high purity (≥99%), soluble in the same solvent as the analyte, and have a ¹⁹F signal that does not overlap with the analyte's signals.

  • Instrumental Parameters: Key parameters like the relaxation delay (D1) must be optimized to ensure complete relaxation of all ¹⁹F nuclei between scans, which is essential for accurate integration and quantification.

Table 2: Comparison of Quantitative Methods for Fluorinated Pharmaceuticals
Feature¹⁹F-qNMRHPLC-UV/MS
Reference Standard Requires a certified ¹⁹F-containing internal standard.Requires a certified standard of the specific analyte.
Specificity Very high due to wide chemical shift range and lack of background.[13]Can be limited by co-eluting impurities with similar UV spectra. MS adds specificity.
Quantification Absolute (primary ratio method).Relative (requires calibration curve).
Sample Prep Minimal; dissolve sample and standard in deuterated solvent.Often requires extraction, filtration, and dilution.
Analysis Time Rapid per sample (minutes).[13]Longer per sample due to chromatographic run times.
Experimental Protocol: ¹⁹F-qNMR Purity Assessment of a Fluorinated API

This protocol is based on best practices for quantitative NMR.[13]

1. Sample Preparation:

  • Objective: To accurately prepare a solution of the analyte and internal standard for NMR analysis.
  • Steps:
  • Accurately weigh approximately 10 mg of the fluorinated Active Pharmaceutical Ingredient (API) into a vial.
  • Accurately weigh approximately 10 mg of a certified internal standard (e.g., 4,4′-Difluorobenzophenone) into the same vial.
  • Dissolve the contents in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).
  • Transfer the solution to an NMR tube.

2. ¹⁹F-NMR Analysis:

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
  • Key Parameters:
  • Pulse Angle: 90°
  • Relaxation Delay (D1): ≥ 5 times the longest T₁ relaxation time of the ¹⁹F nuclei being quantified.
  • Number of Scans: Sufficient to achieve a signal-to-noise ratio >150:1 for the peaks being integrated.
  • Temperature: Maintain a constant temperature (e.g., 298 K).

3. Data Processing and Calculation:

  • Steps:
  • Apply Fourier transform and phase correction to the acquired Free Induction Decay (FID).
  • Integrate the area of a well-resolved signal from the analyte (I_analyte) and the internal standard (I_std).
  • Calculate the purity of the API using the following formula:
Diagram: ¹⁹F-qNMR Validation Logic

cluster_inputs Core Inputs for Quantification cluster_process NMR Measurement & Processing cluster_output Final Calculated Result Analyte Fluorinated Analyte (Known Structure, Unknown Purity) Preparation 1. Precise Weighing 2. Dissolution in Deuterated Solvent Analyte->Preparation Standard Certified Internal Standard (Known Structure, Known Purity) Standard->Preparation Acquisition 3. 19F NMR Data Acquisition (Optimized D1 Delay) Preparation->Acquisition Processing 4. Integration of Signals (Analyte & Standard) Acquisition->Processing Calculation Purity Calculation Formula Processing->Calculation Result Absolute Purity of Analyte Calculation->Result

Caption: Logical flow for absolute purity determination using ¹⁹F-qNMR.

Conclusion

The validation of analytical methods for fluorinated compounds is a multi-faceted process that demands a deep understanding of both the analyte's chemistry and the chosen analytical technique's limitations.

  • LC-MS/MS remains the unparalleled choice for trace-level, targeted analysis in complex matrices, provided that rigorous sample cleanup and the use of appropriate internal standards are implemented to control for matrix effects.

  • GC-MS is a robust and reliable technique for volatile fluorinated compounds and can be extended to non-volatile analytes through derivatization, making it a valuable tool for specific applications.

  • ¹⁹F-qNMR offers a distinct advantage as a primary method for absolute quantification, especially in pharmaceutical settings where high accuracy and specificity are paramount and an analyte-specific reference standard may not be available.

By carefully selecting the methodology based on the specific analytical problem and embedding principles of trustworthiness—such as the use of internal standards, matrix effect evaluation, and optimization of critical parameters—researchers can generate accurate, reproducible, and defensible data for even the most challenging fluorinated compounds.

References

  • High-Resolution Mass Spectrometry Analysis of Legacy and Emerging PFAS in Oilfield Environments: Occurrence, Source, and Toxicity Assessment. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Overcoming the limitations of current analytical methods. (n.d.). Haley Aldrich. Retrieved January 27, 2026, from [Link]

  • ANALYTICAL METHODS. (n.d.). ATSDR. Retrieved January 27, 2026, from [Link]

  • Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. (n.d.). Diva-Portal.org. Retrieved January 27, 2026, from [Link]

  • An LC-MS-MS Method for the Determination of Perfluorinated Surfactants in Environmental Matrices. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025). LCGC International. Retrieved January 27, 2026, from [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • PFAS Analytical Challenges: Regulations and Methods Unravelled. (2022). LCGC International. Retrieved January 27, 2026, from [Link]

  • The Determination of Trace Per- and Polyfluoroalkyl Substances and Their Precursors Migrated into Food Simulants from Food Contact Materials by LC–MS/MS and GC–MS/MS. (n.d.). Chromatography Online. Retrieved January 27, 2026, from [Link]

  • Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS ASMS 2015 ThP 127. (n.d.). Shimadzu. Retrieved January 27, 2026, from [Link]

  • Thermal desorption – gas chromatography – mass spectrometry (TD-GC-MS) analysis of PFAS used in food contact materials. (2024). Taylor & Francis Online. Retrieved January 27, 2026, from [Link]

  • Analysis of Per- and Polyfluoroalkyl substances (PFAS). (2016). NEWMOA. Retrieved January 27, 2026, from [Link]

  • PFAS Analysis: Challenges in Detecting Forever Chemicals. (n.d.). Arome Science. Retrieved January 27, 2026, from [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Cost-Effective Integration of Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride in Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine-containing building blocks is a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance crucial pharmacokinetic and pharmacodynamic properties of lead compounds, including metabolic stability, lipophilicity, and binding affinity.[1][2][3][4][5] This guide provides a comprehensive analysis of the cost-effectiveness of a key trifluoromethylated building block, Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride, in research applications. We will objectively compare its performance with viable alternatives, supported by experimental data and cost considerations, to empower researchers in making informed decisions for their synthetic campaigns.

The Strategic Advantage of Trifluoromethylated β-Amino Acids

β-amino acids are valuable structural motifs in peptidomimetics and other bioactive molecules. The introduction of a trifluoromethyl group at the β-position, as seen in Methyl 3-amino-4,4,4-trifluorobutyrate, offers several distinct advantages:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic degradation, prolonging the in vivo half-life of drug candidates.[6]

  • Modulation of Physicochemical Properties: The lipophilic nature of the CF₃ group can improve membrane permeability and oral bioavailability.[7][8]

  • Conformational Constraint: The steric bulk of the trifluoromethyl group can influence the conformational preferences of peptides and small molecules, potentially leading to higher binding affinities with biological targets.

  • Increased Binding Affinity: The electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functionalities and participate in favorable dipole-dipole or multipolar interactions within a protein's binding pocket.

In Focus: this compound

This compound is a versatile building block for introducing a trifluoromethyl group adjacent to an amino functionality. Its hydrochloride salt form often improves handling and stability.

Synthetic Accessibility and Cost Considerations

The cost-effectiveness of a building block is intrinsically linked to its synthetic accessibility. While a detailed, publicly available, cost-analyzed synthesis of this compound is not widespread, we can infer its potential production pathway and associated costs from related syntheses. A common approach to analogous trifluoromethylated amines involves the reduction of a corresponding trifluoromethylated β-enamino ester.

A patented method for producing related 3-amino-4,4,4-trifluorocrotonic acid esters provides a relevant workflow. This process involves the reaction of an alkyl trifluoroacetate with an alkyl acetate and an alkali metal alkoxide, followed by reaction with an amine.[9]

Alkyl Trifluoroacetate Alkyl Trifluoroacetate Enolate Formation Enolate Formation Alkyl Trifluoroacetate->Enolate Formation Claisen Condensation Alkyl Acetate Alkyl Acetate Alkyl Acetate->Enolate Formation Alkali Metal Alkoxide Alkali Metal Alkoxide Alkali Metal Alkoxide->Enolate Formation Amine Amine Amination Amination Amine->Amination Acid Acid Acid->Amination Trifluoroacetoacetic Ester Enolate Trifluoroacetoacetic Ester Enolate Enolate Formation->Trifluoroacetoacetic Ester Enolate Trifluoroacetoacetic Ester Enolate->Amination Direct Reaction 3-Amino-4,4,4-trifluorocrotonic Ester 3-Amino-4,4,4-trifluorocrotonic Ester Amination->3-Amino-4,4,4-trifluorocrotonic Ester Reduction Reduction 3-Amino-4,4,4-trifluorocrotonic Ester->Reduction e.g., NaBH4 Methyl 3-amino-4,4,4-trifluorobutyrate Methyl 3-amino-4,4,4-trifluorobutyrate Reduction->Methyl 3-amino-4,4,4-trifluorobutyrate HCl Treatment HCl Treatment Methyl 3-amino-4,4,4-trifluorobutyrate->HCl Treatment Salt Formation This compound This compound HCl Treatment->this compound

Caption: Plausible synthetic workflow for this compound.

The cost of starting materials such as ethyl trifluoroacetate and the complexity of the synthetic steps, including purification, will be the primary drivers of the final product's cost. While direct pricing for this compound requires inquiry from suppliers, we can benchmark its potential cost against commercially available alternatives.

Comparative Analysis with Alternative Trifluoromethylated Building Blocks

The choice of a building block in a research campaign is a multifactorial decision. Below is a comparison of this compound with other commercially available trifluoromethylated building blocks.

Building BlockStructureIndicative Price (per gram)Key Applications & Considerations
This compound Structure of this compoundInquiry-basedDirect precursor to β-trifluoromethyl-β-amino acids. Useful in peptide synthesis and as a scaffold for medicinal chemistry. The hydrochloride salt offers improved handling.
3,3,3-Trifluoro-DL-alanine Structure of 3,3,3-Trifluoro-DL-alanine~$150 - $250An α-amino acid with a terminal trifluoromethyl group. Widely used in peptide and protein engineering to study protein stability and folding.[10] The free amino acid may require protection for certain synthetic steps.
3-(Trifluoromethyl)azetidine hydrochloride Structure of 3-(Trifluoromethyl)azetidine hydrochloride~$500 - $700[11][12]A cyclic building block offering a rigid trifluoromethylated scaffold. Used to introduce conformational constraint and improve physicochemical properties. Higher cost reflects a more complex synthesis.
(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate Structure of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoateInquiry-basedA key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin.[13] The trifluorophenyl group provides additional interactions and metabolic stability. Chiral synthesis adds to the cost.

Experimental Workflow: Incorporation into a Peptide Chain via Solid-Phase Peptide Synthesis (SPPS)

The utility of this compound is well-demonstrated in its application in solid-phase peptide synthesis (SPPS). The following is a generalized experimental protocol for its incorporation into a growing peptide chain.

Objective: To couple Fmoc-protected Methyl 3-amino-4,4,4-trifluorobutyrate to a resin-bound peptide.

Materials:

  • This compound

  • Fmoc-OSu (9-Fluorenylmethyloxycarbonyl succinimide)

  • Diisopropylethylamine (DIPEA)

  • Rink Amide resin pre-loaded with the C-terminal amino acid

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Protocol:

  • Fmoc Protection of the Building Block:

    • Dissolve this compound (1.0 eq) in DMF.

    • Add DIPEA (2.2 eq) and stir for 10 minutes.

    • Add Fmoc-OSu (1.1 eq) and stir at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, precipitate the product with water, filter, and dry to obtain Fmoc-Methyl 3-amino-4,4,4-trifluorobutyrate.

  • Resin Preparation:

    • Swell the Rink Amide resin in DMF for 30 minutes.

    • Deprotect the N-terminal Fmoc group of the resin-bound peptide using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF and DCM.

  • Coupling Reaction:

    • In a separate vessel, pre-activate the Fmoc-protected trifluoromethylated amino acid (3.0 eq) with HBTU (2.9 eq), HOBt (3.0 eq), and DIPEA (6.0 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing and Capping (if necessary):

    • After complete coupling, wash the resin with DMF and DCM.

    • If the Kaiser test is positive, cap any unreacted amino groups using acetic anhydride and DIPEA in DMF.

  • Cleavage and Deprotection:

    • Once the desired peptide sequence is assembled, wash the resin with DCM and dry.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Purification:

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

    • Purify the peptide by reverse-phase HPLC.

cluster_0 Building Block Preparation cluster_1 Solid-Phase Peptide Synthesis Cycle cluster_2 Final Steps Start Start Fmoc_Protection Fmoc Protection of Methyl 3-amino-4,4,4-trifluorobutyrate Start->Fmoc_Protection Coupling Couple Fmoc-Protected Trifluoromethylated Amino Acid Fmoc_Protection->Coupling Resin_Swell Swell Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swell->Fmoc_Deprotection Wash_1 Wash (DMF, DCM) Fmoc_Deprotection->Wash_1 Wash_1->Coupling Wash_2 Wash (DMF, DCM) Coupling->Wash_2 Kaiser_Test Kaiser Test Positive? Wash_2->Kaiser_Test Capping Cap Unreacted Amines Kaiser_Test->Capping Yes Repeat_Cycle Repeat for next Amino Acid Kaiser_Test->Repeat_Cycle No Capping->Repeat_Cycle Cleavage Cleavage from Resin (TFA Cocktail) Repeat_Cycle->Cleavage Purification RP-HPLC Purification Cleavage->Purification End End Purification->End

Caption: Workflow for incorporating the trifluoromethylated building block in SPPS.

Discussion on Cost-Effectiveness

The ultimate cost-effectiveness of using this compound depends on several factors:

  • Scale of Synthesis: For small-scale research, the price per gram of the building block is a significant factor. For larger-scale campaigns, the cost and efficiency of the in-house synthesis of the building block become more critical.

  • Coupling Efficiency: If the incorporation of this building block requires extended coupling times, double coupling, or results in lower yields, the overall cost of the peptide synthesis will increase due to higher consumption of other expensive reagents and solvents.

  • Impact on Biological Activity: The primary driver of value in drug discovery is the improvement in the biological profile of the final compound. If the incorporation of this specific building block leads to a significant improvement in potency, selectivity, or pharmacokinetic properties, its higher initial cost may be well justified.

  • Availability of Alternatives: The price and performance of alternative building blocks will always be a key consideration. If a less expensive alternative provides comparable or superior results, it will be the more cost-effective choice.

Conclusion and Future Perspectives

This compound is a valuable tool in the medicinal chemist's arsenal for the synthesis of novel therapeutics. Its ability to introduce a trifluoromethyl group in a strategic position can lead to significant improvements in the properties of drug candidates. While a direct, upfront cost comparison is challenging due to inquiry-based pricing, a thorough analysis of the synthetic route and a comparison with the pricing of alternative building blocks suggest that its use is most justified in cases where the specific structural and electronic properties it imparts are critical for achieving the desired biological activity.

As synthetic methodologies for fluorinated compounds continue to advance, the cost of these valuable building blocks is expected to decrease, further enhancing their accessibility and cost-effectiveness in research and development. Researchers are encouraged to carefully evaluate the scientific rationale for incorporating this and other fluorinated building blocks and to perform a thorough cost-benefit analysis based on the specific goals of their project.

References

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [Link]

  • Recent Advances in the Construction of Fluorinated Organoboron Compounds. (2021). JACS Au. [Link]

  • On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. (2025). ResearchGate. [Link]

  • Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. (2012). PubMed. [Link]

  • Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters. (n.d.).
  • (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). ResearchGate. [Link]

  • Solid-phase synthesis and characterization of N-methyl-rich peptides. (2005). PubMed. [Link]

  • Preparation method of (R) -3-amino-4- (2,4, 5-trifluorophenyl) methyl butyrate. (n.d.).
  • Synthesis of Building Blocks and Comparison of Lipophilicity Trends with Vicinal and Isolated Fluorination Motifs. (n.d.). ResearchGate. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed Central. [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (n.d.). MDPI. [Link]

  • Introduction to Peptide Synthesis. (2019). Master Organic Chemistry. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]

  • 3-(Trifluoromethyl)azetidine hydrochloride. (n.d.). Lead Sciences. [Link]

  • Utilization of fluorinated α-amino acids in small molecule drug design. (2025). ResearchGate. [Link]

  • 3-(Trifluoromethyl)azetidine. (n.d.). Oakwood Chemical. [Link]

  • Fluorinated Protein and Peptide Materials for Biomedical Applications. (n.d.). MDPI. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. (2025). ResearchGate. [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (n.d.). SciELO México. [Link]

  • Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain. (n.d.). Semantic Scholar. [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. (n.d.). PubMed Central. [Link]

  • Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. (n.d.). PubMed Central. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug development, the synthesis and application of novel fluorinated compounds like Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride are pivotal. The unique properties imparted by the trifluoromethyl group make such molecules highly valuable, yet they also necessitate a rigorous and informed approach to laboratory safety. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Disclaimer: As no specific Safety Data Sheet (SDS) is publicly available for this compound, the following guidance is synthesized from the known hazards of structurally similar fluorinated amino esters and hydrochlorides. It is imperative to treat this compound with the caution warranted for a substance with unknown toxicological properties.

Immediate Safety and Hazard Assessment

Based on analogous compounds, such as Ethyl 3-Amino-4,4,4-trifluorocrotonate, we must assume that this compound poses the following primary hazards:

  • Skin Irritation: Likely to cause skin irritation upon direct contact.[1]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation or damage.[1]

  • Harmful if Swallowed or Inhaled: Similar compounds are harmful if ingested and may cause respiratory irritation.[2][3]

Therefore, all handling procedures must be designed to strictly avoid direct contact, ingestion, and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The following protocols are designed to provide a robust barrier against potential exposure during various laboratory operations.

Standard Laboratory Operations (Weighing, Solution Preparation, Reactions)

PPE_Standard_Operations weighing Weighing Solid lab_coat lab_coat weighing->lab_coat goggles goggles weighing->goggles gloves gloves weighing->gloves respirator respirator weighing->respirator If dust is generated solution Solution Preparation solution->lab_coat solution->goggles solution->gloves face_shield face_shield solution->face_shield Risk of splash reaction Running Reaction reaction->lab_coat reaction->goggles reaction->gloves reaction->face_shield Risk of splash

Step-by-Step PPE Protocol:

  • Body Protection: A flame-resistant lab coat is mandatory at all times. For larger scale operations, a chemical-resistant apron over the lab coat is recommended.[4]

  • Eye and Face Protection: At a minimum, chemical splash goggles are required.[4] When there is a heightened risk of splashing, such as during transfers of solutions, a full-face shield must be worn in conjunction with goggles.[5]

  • Hand Protection: The choice of gloves is critical. Nitrile or neoprene gloves are recommended for handling this compound.[6] Given the potential for skin absorption with fluorinated compounds, double-gloving is a prudent measure.[4] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Respiratory Protection: All manipulations of the solid compound should be performed in a certified chemical fume hood to minimize inhalation risk. If there is a potential for dust or aerosol generation that cannot be controlled within a fume hood, a half-mask respirator with organic vapor and acid gas cartridges should be used.[5]

PPE ComponentSpecificationRationale
Lab Coat Flame-resistant, fully buttonedProtects skin and personal clothing from splashes and spills.
Eye Protection Chemical splash goggles (ANSI Z87.1 certified)Protects against splashes from all angles.
Face Protection Full-face shield (worn with goggles)Provides an additional layer of protection for the entire face during high-splash risk tasks.
Gloves Nitrile or Neoprene, double-glovedOffers good resistance to a range of organic chemicals. Double-gloving provides a safeguard against undetected punctures.
Respiratory NIOSH-approved half-mask respirator with organic vapor/acid gas cartridgesNecessary when engineering controls (fume hood) are insufficient to prevent inhalation of dusts or aerosols.

Operational Plans: From Receipt to Reaction

A systematic approach to handling ensures safety at every stage of the workflow.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage. If compromised, implement spill procedures immediately.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][7] The container should be kept tightly closed.[1]

Weighing and Solution Preparation
  • Location: All weighing of the solid and preparation of solutions must be conducted within a certified chemical fume hood.

  • Dispensing: Use a spatula to handle the solid. Avoid creating dust. If the material is a fine powder, consider wetting it with a small amount of the solvent to be used, if chemically compatible and safe to do so, to minimize dust generation.

  • Spill Containment: Perform all liquid transfers over a secondary containment tray to confine any potential spills.

Emergency Procedures: A Plan for the Unexpected

Skin or Eye Contact
  • Immediate Action: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] For eye contact, flush with water for at least 15 minutes, holding the eyelids open.[8]

  • Medical Attention: Seek immediate medical attention after any exposure.[8] Provide the medical team with as much information as possible about the compound.

Chemical Spills

Spill_Response_Workflow spill Chemical Spill Occurs alert Alert Personnel & Evacuate Area spill->alert ppe Don Appropriate PPE alert->ppe contain Contain the Spill (Use absorbent dikes) ppe->contain absorb Absorb the Spilled Material (Work from outside in) contain->absorb collect Collect Absorbed Material into a labeled waste container absorb->collect decontaminate Decontaminate the Area with soap and water collect->decontaminate dispose Dispose of Waste as Halogenated Organic Waste decontaminate->dispose

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[9]

  • Assess and Equip: If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection if necessary.

  • Contain: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[9]

  • Absorb: Gently cover and absorb the spill with the absorbent material, working from the outside in to prevent spreading.

  • Collect: Carefully scoop the absorbed material into a designated, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.[10]

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Disposal Plan: Cradle-to-Grave Responsibility

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation: All waste containing this compound must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[11][12] Do not mix with non-halogenated waste, as this can significantly increase disposal costs and complexity.[9]

  • Container Management: Waste containers must be kept tightly sealed when not in use and stored in a designated satellite accumulation area.[11]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name of all contents.[11]

  • Arrangement for Pickup: Follow your institution's procedures for arranging the pickup and disposal of hazardous waste by the EHS office or a licensed contractor. Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for it from "cradle to grave".

By adhering to these protocols, you can confidently and safely work with this compound, fostering a secure research environment and advancing your scientific endeavors.

References

  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • RSG Safety. (n.d.). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-amino-4,4,4-trifluorocrotonate. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Aminobenzotrifluoride, 99+. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Environmental Health and Safety, The University of Texas at Dallas. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

  • Environment, Health and Safety, University of South Carolina. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]

  • LabSource. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • Reliable Electric. (n.d.). 3M Personal Safety Products that may be used by Fire Service in the United States- Notice regarding Fluorinated Organic Compound. Retrieved from [Link]

  • Montana Tech. (n.d.). Hazardous Chemical Releases and Spills - Emergency Procedures. Retrieved from [Link]

  • Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Campus Operations and Risk Management, The University of British Columbia. (2021, October). 2. General Chemical Spill Procedures. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.